KRAS G12C inhibitor 39
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C37H43N9O2 |
|---|---|
Molecular Weight |
645.8 g/mol |
IUPAC Name |
2-[(2S)-4-[7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]-1-[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]piperazin-2-yl]acetonitrile |
InChI |
InChI=1S/C37H43N9O2/c1-26-7-4-8-28-9-5-11-33(35(26)28)44-18-15-31-32(24-44)40-37(48-25-30-10-6-17-42(30)2)41-36(31)45-19-20-46(29(23-45)14-16-38)34(47)13-12-27-21-39-43(3)22-27/h4-5,7-9,11-13,21-22,29-30H,6,10,14-15,17-20,23-25H2,1-3H3/b13-12+/t29-,30-/m0/s1 |
InChI Key |
XLWQRAXKTKNFIV-QFFHNCJUSA-N |
Isomeric SMILES |
CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN([C@H](C5)CC#N)C(=O)/C=C/C6=CN(N=C6)C)OC[C@@H]7CCCN7C |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2N3CCC4=C(C3)N=C(N=C4N5CCN(C(C5)CC#N)C(=O)C=CC6=CN(N=C6)C)OCC7CCCN7C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of KRAS G12C Inhibitor 39
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a detailed overview of the presumed mechanism of action for KRAS G12C inhibitor 39, also identified as compound 494 in patent WO2019099524A1. As specific preclinical data for this compound is not publicly available, this guide leverages established principles of KRAS G12C inhibition and uses adagrasib (MRTX849), a structurally related and well-characterized inhibitor from the same patent assignee (Mirati Therapeutics), as a representative example. The experimental protocols and quantitative data presented herein are illustrative of the methodologies typically employed for this class of inhibitors.
Executive Summary
This compound is a potent and selective covalent inhibitor designed to target the KRAS protein harboring the G12C mutation, a key driver in several cancers. This inhibitor operates by forming an irreversible covalent bond with the mutant cysteine residue at position 12 of the KRAS protein. This action effectively locks the oncoprotein in its inactive, GDP-bound state, thereby inhibiting downstream signaling pathways crucial for tumor cell proliferation and survival. This guide will delve into the core mechanism, supported by representative data and detailed experimental protocols.
Core Mechanism of Action
The primary mechanism of action for KRAS G12C inhibitors, including the subject compound, is the covalent modification of the mutant cysteine-12 residue.[1][2][3] This targeted approach is possible due to the unique nucleophilic nature of the cysteine residue, which is absent in the wild-type KRAS protein.
The binding of the inhibitor to the GDP-bound KRAS G12C protein prevents the exchange of GDP for GTP, a critical step for KRAS activation.[1][2] By trapping KRAS in its "off" state, the inhibitor effectively blocks the activation of downstream effector pathways, most notably the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR signaling cascades.[1]
Signaling Pathway Diagram
References
An In-depth Technical Guide to the Discovery and Synthesis of KRAS G12C Inhibitor 39
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery and synthesis of KRAS G12C inhibitor 39, a potent and selective covalent inhibitor of the mutated KRAS G12C protein. This document details the quantitative biochemical and cellular activity of the compound, provides meticulous experimental protocols for its synthesis and evaluation, and visualizes the intricate signaling pathways and experimental workflows involved in its development.
Introduction to KRAS G12C Inhibition
The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is a pivotal signaling protein that, when mutated, is a driver in numerous human cancers. The glycine-to-cysteine substitution at codon 12 (G12C) is one of the most prevalent KRAS mutations, historically rendering the protein "undruggable." The discovery of a druggable pocket on the KRAS G12C mutant has spurred the development of covalent inhibitors that specifically target the mutant cysteine residue, locking the protein in an inactive state and abrogating downstream oncogenic signaling. This has marked a paradigm shift in the treatment of KRAS G12C-mutated cancers.
This compound, disclosed in patent WO2019110751A1, is a tetracyclic compound designed to covalently bind to the Cys12 residue of the KRAS G12C mutant protein.[1] This guide delves into the specifics of its discovery, synthesis, and biological characterization.
Quantitative Data Summary
The inhibitory activity of this compound was assessed through various biochemical and cellular assays. The key quantitative data is summarized in the tables below for clear comparison.
Table 1: Biochemical Activity of this compound [1][2]
| Assay Type | Target | Metric | Value |
| KRAS G12C Nucleotide Exchange Assay | KRAS G12C | IC50 | 97 nM |
Signaling Pathway and Mechanism of Action
KRAS is a central node in the MAPK (Mitogen-Activated Protein Kinase) signaling pathway. In its active, GTP-bound state, KRAS recruits and activates downstream effector proteins, such as RAF kinases, leading to a phosphorylation cascade that ultimately promotes cell proliferation, survival, and differentiation. The G12C mutation impairs the intrinsic GTPase activity of KRAS, causing it to accumulate in the active state and driving uncontrolled cell growth.
This compound is a covalent inhibitor that specifically and irreversibly binds to the thiol group of the cysteine residue at position 12 of the mutant KRAS protein. This covalent modification locks KRAS G12C in its inactive, GDP-bound conformation, thereby preventing its interaction with downstream effectors and inhibiting the aberrant signaling cascade.
Experimental Protocols
The following sections provide detailed methodologies for the synthesis of this compound and the key biological assays used for its characterization, as described in patent WO2019110751A1.[2]
Synthesis of this compound
The synthesis of this compound is a multi-step process involving the construction of a complex tetracyclic core followed by the introduction of the acrylamide warhead. The general synthetic workflow is depicted below.
References
The Structure-Activity Relationship of KRAS G12C Inhibitor 39: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of a novel KRAS G12C inhibitor, compound 39, a dihaloacetamide-based covalent inhibitor. The following sections detail the quantitative SAR data, experimental methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows.
Introduction to KRAS G12C Inhibition
The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is a pivotal signaling protein that, when mutated, is a driver in numerous cancers. The G12C mutation, where glycine is replaced by cysteine at codon 12, is a common oncogenic driver. This mutation introduces a reactive cysteine residue that can be targeted by covalent inhibitors. These inhibitors form an irreversible bond with the cysteine, locking the KRAS protein in an inactive state and blocking downstream signaling pathways that promote cell proliferation and survival.
Compound 39 and its analogs are part of a novel class of dihaloacetamide-based inhibitors designed to target this mutant cysteine. Understanding the structure-activity relationship of these compounds is crucial for the development of more potent and selective KRAS G12C-targeted therapies.
Structure-Activity Relationship of Dihaloacetamide-Based KRAS G12C Inhibitors
The development of compound 39 involved the exploration of various dihaloacetamide warheads and modifications to the scaffold to optimize potency against the KRAS G12C mutant. The antiproliferative activity of these compounds was evaluated in the NCI-H358 non-small cell lung cancer (NSCLC) cell line, which harbors the KRAS G12C mutation.
The following table summarizes the key SAR data for compound 39 and its analogs.
| Compound | Warhead | R Group | IC50 (nM) in H358 cells |
| Adagrasib | Acrylamide | - | 9.2 |
| 36 | Dichloroacetamide (DCA) | H | 26.1 |
| 37 | Dichloroacetamide (DCA) | F | 10.0 |
| 39 | Chlorofluoroacetamide (CFA) | H | 16.7 |
| 40 | Chlorofluoroacetamide (CFA) | H (without cyanomethyl on piperazine) | 4798 |
| 41 | (S)-Chlorofluoroacetamide (S-CFA) | H | >10,000 |
| 38 | Acetamide | - | >10,000 |
Data sourced from "Expanding the Chemistry of Dihaloacetamides as Tunable Electrophiles for Reversible Covalent Targeting of Cysteines".
Key SAR Insights:
-
Importance of the Covalent Warhead: The replacement of the dichloroacetamide (DCA) or chlorofluoroacetamide (CFA) warhead with a non-reactive acetamide (compound 38) completely abolished the antiproliferative activity, highlighting the necessity of the covalent interaction with Cys12 of KRAS G12C.[1]
-
Effect of Halogen Substitution on the Warhead: The dichloroacetamide analog (36) showed potent activity, which was further improved by the addition of a fluorine atom to the naphthalene ring (compound 37), making it equipotent to adagrasib.[1] Compound 39, with a racemic chlorofluoroacetamide warhead, also demonstrated potent activity.[1]
-
Stereochemistry of the Warhead: The stereochemistry of the CFA warhead significantly impacts activity. The (S)-CFA enantiomer (41) was substantially less active than the racemic mixture (39), suggesting a specific stereochemical requirement for optimal binding and reactivity in the KRAS G12C pocket.[1]
-
Scaffold Requirements: Removal of the cyanomethyl group from the piperazine ring (compound 40) resulted in a dramatic loss of activity, indicating the importance of this moiety for high-affinity binding to the target protein.[1]
Experimental Protocols
NCI-H358 Cell Proliferation Assay
This assay was utilized to determine the half-maximal inhibitory concentration (IC50) of the test compounds on the proliferation of KRAS G12C mutant cells.
Materials:
-
NCI-H358 cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compounds dissolved in DMSO
-
CellTiter-Glo® Luminescent Cell Viability Assay (Promega)
-
96-well plates
Procedure:
-
Cell Seeding: NCI-H358 cells were seeded into 96-well plates at a density of 2,000 cells per well in 100 µL of complete culture medium.
-
Compound Treatment: After 24 hours of incubation to allow for cell attachment, the cells were treated with serial dilutions of the test compounds. The final DMSO concentration in each well was maintained at 0.1%.
-
Incubation: The plates were incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Viability Measurement: After the incubation period, 100 µL of CellTiter-Glo® reagent was added to each well.
-
Luminescence Reading: The plates were shaken for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal. The luminescence was measured using a plate reader.
-
Data Analysis: The IC50 values were calculated from the dose-response curves by fitting the data to a four-parameter logistic model using appropriate software.
Visualizations
KRAS Signaling Pathway
The following diagram illustrates the central role of KRAS in mediating downstream signaling pathways that drive cell proliferation and survival.
Caption: Simplified KRAS signaling pathway.
Experimental Workflow: Cell Proliferation Assay
The diagram below outlines the key steps in the cell-based assay used to determine the antiproliferative activity of KRAS G12C inhibitors.
Caption: Workflow for the H358 cell proliferation assay.
References
Preclinical Development of a KRAS G12C Inhibitor: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical development of a representative KRAS G12C inhibitor, adagrasib (MRTX849). The KRAS protein, a key signaling molecule, is frequently mutated in various cancers. The G12C mutation, where glycine at position 12 is replaced by cysteine, has been a focal point for targeted therapy due to the unique chemical properties of the cysteine residue. Adagrasib is a potent and selective covalent inhibitor that irreversibly binds to this mutant cysteine, locking the KRAS protein in an inactive state and inhibiting downstream signaling pathways that drive tumor growth.
Mechanism of Action
KRAS functions as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to a constitutively active state and uncontrolled cell proliferation. Adagrasib selectively and irreversibly binds to the cysteine residue of the KRAS G12C mutant protein in its inactive GDP-bound state.[1][2] This covalent modification prevents the protein from cycling back to its active GTP-bound form, thereby inhibiting downstream signaling through pathways such as the MAPK and PI3K/AKT pathways.[3][4]
Quantitative Data Summary
The preclinical evaluation of adagrasib involved a series of in vitro and in vivo studies to determine its potency, selectivity, and pharmacokinetic profile. The following tables summarize key quantitative data from these studies.
Table 1: In Vitro Potency of Adagrasib
| Cell Line | Cancer Type | KRAS Mutation | IC50 (nM) for pERK Inhibition |
| NCI-H358 | Non-Small Cell Lung Cancer | G12C | 70 |
| MIA PaCa-2 | Pancreatic Cancer | G12C | Not Specified |
Data extracted from preclinical studies on MRTX849 (adagrasib).[5]
Table 2: Pharmacokinetic Properties of Adagrasib
| Parameter | Value | Species |
| Half-life (t1/2) | ~24 hours | Human |
| Oral Bioavailability | Favorable | Not Specified |
| Tissue Distribution | Extensive | Not Specified |
| Brain Penetration | Limited by ABCB1 | Mouse |
Pharmacokinetic data is based on both preclinical and early clinical findings.[1][2]
Key Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of preclinical data. Below are protocols for key experiments used in the evaluation of KRAS G12C inhibitors.
Biochemical Assays
1. Time-Resolved Fluorescence Energy Transfer (TR-FRET) for Nucleotide Exchange
This assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS protein, which is a critical step in its activation.
-
Principle: The assay relies on the transfer of energy between a donor fluorophore conjugated to KRAS and an acceptor fluorophore on a labeled GTP analog. When the inhibitor is effective, GDP remains bound, and no FRET signal is generated.
-
Protocol:
-
Recombinant KRAS G12C protein is incubated with the test compound (e.g., adagrasib) at various concentrations.
-
The guanine nucleotide exchange factor SOS1 is added to catalyze the nucleotide exchange.
-
A fluorescently labeled GTP analog is introduced into the reaction.
-
The TR-FRET signal is measured over time to determine the rate of GTP binding.
-
IC50 values are calculated by plotting the inhibition of nucleotide exchange against the compound concentration.[6][7]
-
Cell-Based Assays
1. Western Blot for Phospho-ERK Inhibition
This assay assesses the inhibitor's ability to block downstream signaling from KRAS G12C by measuring the phosphorylation of ERK, a key protein in the MAPK pathway.
-
Protocol:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358) are seeded in culture plates.
-
Cells are treated with varying concentrations of the inhibitor for a specified time.
-
Cell lysates are prepared, and protein concentration is determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Secondary antibodies conjugated to a detection enzyme are used, and the signal is visualized.
-
The ratio of p-ERK to total ERK is quantified to determine the extent of pathway inhibition.
-
2. Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of the inhibitor on the proliferation and viability of cancer cells.
-
Protocol:
-
KRAS G12C mutant cells are plated in 96-well plates and allowed to adhere.
-
Cells are treated with a dilution series of the inhibitor.
-
After a set incubation period (e.g., 72 hours), a reagent containing luciferase and its substrate is added.
-
The luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured.
-
IC50 values for cell growth inhibition are determined from dose-response curves.[8]
-
In Vivo Studies
1. Xenograft Tumor Models
These studies evaluate the anti-tumor efficacy of the inhibitor in a living organism.
-
Protocol:
-
Human cancer cells with the KRAS G12C mutation are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, mice are randomized into treatment and control groups.
-
The inhibitor is administered orally at different doses and schedules.
-
Tumor volume is measured regularly with calipers.
-
At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., p-ERK levels).[9][10]
-
Conclusion
The preclinical development of adagrasib demonstrates a robust and systematic approach to characterizing a novel targeted therapy. Through a combination of biochemical, cell-based, and in vivo experiments, a clear understanding of its mechanism of action, potency, and pharmacokinetic profile was established, paving the way for its clinical investigation. The methodologies outlined in this guide are fundamental to the preclinical assessment of future KRAS G12C inhibitors and other targeted cancer therapies.
References
- 1. dspace.library.uu.nl [dspace.library.uu.nl]
- 2. onclive.com [onclive.com]
- 3. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. KRasG12C inhibitors in clinical trials: a short historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. | BioWorld [bioworld.com]
- 10. In vivo activity of KRAS G12C inhibitors and pemigatinib in the LU99 xenograft model. [plos.figshare.com]
Biochemical Characterization of KRAS G12C Inhibitor 39: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the biochemical properties of KRAS G12C inhibitor 39, a potent and selective covalent inhibitor of the KRAS G12C mutant protein. The information presented herein is compiled from publicly available patent literature and vendor-supplied data, offering a centralized resource for researchers in the field of oncology and drug discovery.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal signaling protein that cycles between an active GTP-bound state and an inactive GDP-bound state. Mutations in the KRAS gene are among the most common drivers of human cancers. The specific G12C mutation, where glycine at codon 12 is replaced by cysteine, locks the KRAS protein in a constitutively active state, leading to uncontrolled cell proliferation and tumor growth through downstream signaling pathways such as the RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways.
This compound is a tetracyclic compound designed to covalently bind to the mutant cysteine residue of KRAS G12C, thereby locking the protein in its inactive GDP-bound state and inhibiting downstream signaling. This guide details the biochemical activity of inhibitor 39 and the experimental methodologies used for its characterization.
Biochemical Activity of this compound
The inhibitory activity of compound 39 against the KRAS G12C mutant has been quantified through various biochemical assays. The key data points are summarized in the table below.
| Assay | Parameter | Value | Reference |
| KRAS G12C Homogeneous Time-Resolved Fluorescence (HTRF) Assay | IC50 | 97 nM | [1][2][3] |
| KRAS G12C Mass Spectrometry Adducting Assay | % Adduct Formation | Not explicitly quantified for compound 39 in the provided text, but the assay is described. | [4] |
Experimental Protocols
The following sections detail the methodologies employed to determine the biochemical activity of this compound, as described in patent WO2019110751A1.[4]
KRAS G12C HTRF Nucleotide Exchange Assay
This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS G12C protein, which is a critical step for its activation.
Materials:
-
KRAS G12C Protein: Biotinylated, GDP-loaded KRAS G12C protein.
-
Assay Buffer: 25 mM HEPES (pH 7.5), 2.5 mM MgCl2, 150 mM NaCl, 0.01% (v/v) Triton X-100, and 1 mM DTT.
-
SOS1 Protein: The catalytic domain of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor (GEF) for KRAS.
-
GTPγS: A non-hydrolyzable GTP analog.
-
GST-Raf RBD: Glutathione S-transferase tagged Raf Ras Binding Domain.
-
Detection Reagents: Europium cryptate-labeled anti-GST antibody and XL665-labeled streptavidin.
-
Assay Plates: 384-well, low volume, white Greiner plates.
-
Test Compounds: Serially diluted in DMSO.
Procedure:
-
A solution of biotinylated KRAS G12C protein and GST-Raf RBD is prepared in assay buffer.
-
Test compound (50 nL) is dispensed into the assay plate.
-
The KRAS G12C and GST-Raf RBD solution (5 µL) is added to the plate and incubated for 15 minutes at room temperature.
-
A solution of SOS1cat and GTPγS (5 µL) is added to initiate the nucleotide exchange reaction.
-
The plate is incubated for a further 30 minutes at room temperature.
-
A solution of the HTRF detection reagents (10 µL) is added.
-
The plate is incubated for 60 minutes at room temperature before reading the FRET signal on a suitable plate reader.
-
IC50 values are calculated from the normalized dose-response data.
KRAS G12C Mass Spectrometry Adducting Assay
This assay directly measures the formation of a covalent adduct between the inhibitor and the KRAS G12C protein.
Materials:
-
KRAS G12C Protein: Biotinylated, GDP-loaded KRAS G12C protein.
-
Assay Buffer: 20 mM HEPES (pH 7.5), 5 mM MgCl2, and 150 mM NaCl.
-
Test Compounds: 1 mM in DMSO.
-
Quenching Solution: 1% Formic acid.
-
Assay Plates: 96-well polypropylene plates.
-
LC-MS System: A Xevo G2 QTOF mass spectrometer coupled with an Acquity LC system.
Procedure:
-
GDP-loaded biotinylated KRAS G12C protein (4 µM) is prepared in assay buffer.
-
Test compound (500 nL of 1 mM solution) is added to the wells of the assay plate.
-
The KRAS G12C protein solution (50 µL) is added to each well (final compound concentration 10 µM).
-
The plate is incubated for 4 hours.
-
The reaction is quenched by the addition of 50 µL of 1% formic acid.
-
Samples are analyzed by LC-MS. 10 µL of the sample is injected onto a C4 column and eluted with a 3-minute gradient.
-
Data is analyzed to determine the peak areas for the unmodified apo-protein and the inhibitor-adducted protein.
-
The percentage of adduct formation is calculated.
Signaling Pathways and Mechanism of Action
KRAS G12C inhibitors, including compound 39, exert their effect by modulating the intricate KRAS signaling network. The diagrams below illustrate the canonical KRAS signaling pathway and the mechanism of action of covalent inhibitors.
Experimental Workflow
The general workflow for the biochemical characterization of this compound involves a primary screening assay to determine potency, followed by a direct binding assay to confirm the covalent mechanism of action.
Conclusion
This compound demonstrates potent inhibition of the KRAS G12C mutant in biochemical assays. The detailed protocols provided in this guide offer a foundation for the replication and further investigation of this and similar compounds. The covalent mechanism of action, confirmed by mass spectrometry, highlights a promising strategy for the development of targeted therapies for KRAS G12C-driven cancers. Further cellular and in vivo studies are necessary to fully elucidate the therapeutic potential of this inhibitor.
References
An In-depth Technical Guide to the Target Binding Kinetics of Novel KRAS G12C Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the target binding kinetics of two significant covalent inhibitors of the KRAS G12C mutant protein, a critical target in cancer therapy. The inhibitors discussed are BI-0474, a potent inhibitor developed through fragment-based screening and optimization, and compound (S)-39f, a precursor to the clinically approved drug Sotorasib (AMG-510). This document summarizes key quantitative data, details the experimental protocols used for their characterization, and visualizes the relevant biological pathways and experimental workflows.
Quantitative Binding Kinetics and Cellular Activity
The development of covalent KRAS G12C inhibitors has been a landmark achievement in targeting a previously "undruggable" oncoprotein. The efficacy of these inhibitors is intimately linked to their ability to bind to the mutant cysteine residue with high affinity and specificity. The following tables summarize the key binding kinetics and cellular activity parameters for BI-0474 and related compounds, providing a basis for comparison and further research.
| Compound | k_inact / K_I (M⁻¹s⁻¹) | K_I (µM) | k_inact (s⁻¹) | IC₅₀ (GDP-KRAS::SOS1) (nM) | EC₅₀ (NCI-H358 Proliferation) (nM) | Reference |
| BI-0474 | 1,300,000 | 0.23 | 0.3 | 7.0 | 26 | [1] |
| AMG-510 | 1,100,000 | 0.45 | 0.49 | 9.0 | 20 | [1] |
Table 1: Comparative Binding Kinetics and Cellular Potency of BI-0474 and AMG-510. This table highlights the high second-order rate constants (k_inact / K_I) for both inhibitors, indicating rapid covalent bond formation after initial non-covalent binding. BI-0474 shows a slightly lower K_I, suggesting a higher initial binding affinity. Their cellular potencies in the KRAS G12C mutant cell line NCI-H358 are comparable.[1]
Experimental Protocols
The characterization of these covalent inhibitors involves a suite of sophisticated biochemical and cellular assays. Below are the detailed methodologies for the key experiments cited in the development of BI-0474.
Mass Spectrometry-Based Assay for Covalent Modification
This assay is crucial for determining the kinetic parameters of covalent inhibitors.
-
Objective: To measure the rate of covalent bond formation between the inhibitor and the KRAS G12C protein.
-
Protein: Recombinant human KRAS G12C (amino acids 2-185) bound to GDP.
-
Procedure:
-
The KRAS G12C protein is incubated with the test compound at a specific concentration.
-
The reaction is quenched at various time points by adding a solution of 0.1% formic acid.
-
The samples are then analyzed by liquid chromatography-mass spectrometry (LC-MS) to separate the unmodified protein from the inhibitor-bound adduct.
-
The percentage of modified protein is plotted against time, and the data are fitted to a pseudo-first-order kinetic model to determine the observed rate constant (k_obs).
-
The second-order rate constant (k_inact / K_I) is determined by plotting k_obs against the inhibitor concentration.[1]
-
SOS1-Mediated Nucleotide Exchange Assay (AlphaScreen)
This assay assesses the inhibitor's ability to lock KRAS in its inactive, GDP-bound state, thereby preventing its activation by the guanine nucleotide exchange factor SOS1.
-
Objective: To measure the inhibition of the interaction between KRAS G12C and SOS1.
-
Reagents:
-
His-tagged KRAS G12C protein
-
GST-tagged SOS1 protein
-
Biotinylated GDP
-
AlphaScreen donor and acceptor beads
-
-
Procedure:
-
KRAS G12C is pre-incubated with the inhibitor for a defined period.
-
Biotinylated GDP, GST-SOS1, and AlphaScreen beads are then added.
-
The mixture is incubated to allow for the interaction between KRAS and SOS1.
-
If the inhibitor is effective, it will prevent the KRAS-SOS1 interaction, resulting in a decrease in the AlphaScreen signal.
-
The IC₅₀ value is determined by measuring the signal at various inhibitor concentrations.[1]
-
Cellular Proliferation Assay
This assay evaluates the inhibitor's effect on the growth of cancer cells harboring the KRAS G12C mutation.
-
Objective: To determine the concentration of the inhibitor that inhibits cell growth by 50% (EC₅₀).
-
Cell Line: NCI-H358, a human lung adenocarcinoma cell line with a heterozygous KRAS G12C mutation.
-
Procedure:
-
NCI-H358 cells are seeded in 96-well plates and allowed to attach.
-
The cells are then treated with a range of concentrations of the inhibitor.
-
After a 72-hour incubation period, cell viability is assessed using a reagent such as CellTiter-Glo, which measures ATP levels.
-
The EC₅₀ value is calculated from the dose-response curve.[1]
-
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the biological context and the experimental logic, the following diagrams have been generated using the DOT language.
Caption: KRAS Signaling Pathway and Inhibitor Action.
Caption: Experimental Workflow for Inhibitor Characterization.
Conclusion
The detailed kinetic analysis of KRAS G12C inhibitors like BI-0474 and the precursors to Sotorasib provides invaluable insights for the rational design of next-generation therapeutics. The combination of robust biochemical and cellular assays allows for a comprehensive understanding of their mechanism of action and their potential for clinical translation. This guide serves as a foundational resource for researchers dedicated to advancing the field of targeted cancer therapy.
References
Early In Vitro Characterization of a Representative KRAS G12C Inhibitor
This technical guide provides a comprehensive overview of the early in vitro studies of a representative KRAS G12C inhibitor, with Sotorasib (AMG-510) serving as the primary example. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data summaries, and visual representations of key biological pathways and experimental workflows.
Introduction
The Kirsten rat sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. For decades, KRAS was considered "undruggable" due to its high affinity for GTP and the absence of a well-defined binding pocket. The discovery of a covalent binding strategy targeting a cysteine residue in the KRAS G12C mutant protein was a significant breakthrough. KRAS G12C inhibitors, such as Sotorasib, selectively and irreversibly bind to the mutant cysteine-12, locking the protein in its inactive, GDP-bound state. This prevents downstream signaling through pathways like the MAPK and PI3K/AKT/mTOR pathways, thereby inhibiting cancer cell proliferation and survival.[1]
This guide details the foundational in vitro assays used to characterize the potency, selectivity, and mechanism of action of these pioneering inhibitors.
Quantitative Data Summary
The in vitro efficacy of a representative KRAS G12C inhibitor, Sotorasib (AMG-510), has been quantified across various cellular and biochemical assays. The following tables summarize key inhibitory concentrations (IC50) in different KRAS G12C mutant cancer cell lines.
Table 1: Cellular Viability Inhibition by Sotorasib (AMG-510) in KRAS G12C Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Duration |
| NCI-H358 | Non-Small Cell Lung Cancer | ~0.006 - 0.0818 | 72 hours |
| MIA PaCa-2 | Pancreatic Cancer | ~0.009 | 72 hours |
| NCI-H23 | Non-Small Cell Lung Cancer | 0.6904 | 72 hours |
| Various Lines | Multiple | 0.004 - 0.032 | 72 hours |
Data sourced from multiple preclinical studies.[2][3][4]
Table 2: Biochemical and Signaling Inhibition by Sotorasib (AMG-510)
| Assay Type | Target/Readout | Cell Line | IC50 (µM) |
| p-ERK Inhibition (Cellular) | Phospho-ERK1/2 | NCI-H358 | 0.21 |
| Nucleotide Exchange (Biochemical) | KRAS G12C-SOS1 Interaction | N/A | 8.88 nM |
Data sourced from biochemical and cellular assays.[5][6]
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[7][8]
Materials:
-
Opaque-walled multiwell plates (96- or 384-well)
-
Mammalian cells in culture medium
-
Test compound (KRAS G12C inhibitor)
-
CellTiter-Glo® Reagent (Promega)
Protocol:
-
Seed cells in opaque-walled multiwell plates at a predetermined density and volume (e.g., 100 µl for 96-well plates).
-
Incubate the plates under standard cell culture conditions (e.g., 37°C, 5% CO2) for 24 hours.
-
Add the test compound at various concentrations to the experimental wells. Include vehicle-only wells as a negative control.
-
Incubate the plates for the desired duration (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record the luminescence using a plate reader. The signal is proportional to the number of viable cells.
p-ERK AlphaLISA SureFire® Ultra™ Assay
This is a highly sensitive immunoassay for the detection of phosphorylated ERK1/2 in cell lysates, a key downstream marker of KRAS pathway activation.[9][10]
Materials:
-
Cells cultured in multiwell plates
-
Test compound
-
Lysis Buffer
-
AlphaLISA SureFire Ultra p-ERK1/2 Assay Kit (PerkinElmer)
-
384-well white OptiPlate™
Protocol (Two-Plate Assay):
-
Culture and treat cells with the test compound in a 96-well plate.
-
After treatment, lyse the cells with Lysis Buffer for 10 minutes at room temperature with shaking.
-
Transfer a small volume of the cell lysate (e.g., 10 µL) to a 384-well white OptiPlate.
-
Add 5 µL of the Acceptor mix to each well and incubate for 1 hour at room temperature.
-
Add 5 µL of the Donor mix to each well and incubate for 1 hour at room temperature in the dark.
-
Read the plate on an Envision reader or a similar instrument with standard AlphaLISA settings.
KRAS G12C Nucleotide Exchange TR-FRET Assay
This assay measures the ability of an inhibitor to prevent the exchange of GDP for GTP on the KRAS G12C protein, which is a critical step in its activation.[11][12][13]
Materials:
-
GDP-loaded KRAS G12C protein
-
Guanine nucleotide exchange factor (GEF), e.g., SOS1
-
GTP
-
Fluorescently labeled GTP or an antibody pair for TR-FRET detection
-
Test compound
-
Low-volume microtiter plates
Protocol Summary:
-
In a multiwell plate, incubate the GDP-loaded KRAS G12C protein with the test inhibitor.
-
Initiate the nucleotide exchange reaction by adding a mixture of GTP and a GEF (e.g., SOS1).
-
The exchange of GDP for a fluorescently labeled GTP, or the conformational change upon GTP binding, is detected by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
-
A decrease in the FRET signal indicates that the inhibitor has locked KRAS G12C in the inactive GDP-bound state, preventing nucleotide exchange.
Thermal Shift Assay (TSA) for Target Engagement
TSA, or Differential Scanning Fluorimetry (DSF), is used to assess the binding of a compound to its target protein by measuring changes in the protein's thermal stability.[14][15][16]
Materials:
-
Purified KRAS G12C protein
-
Test compound
-
A fluorescent dye that binds to unfolded proteins (e.g., SYPRO Orange)
-
A real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.
Protocol:
-
Mix the purified KRAS G12C protein with the test compound at various concentrations in a suitable buffer.
-
Add the fluorescent dye to the mixture.
-
Place the samples in a real-time PCR instrument.
-
Gradually increase the temperature and monitor the fluorescence at each temperature point.
-
As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
The melting temperature (Tm), the point at which 50% of the protein is unfolded, is determined. An increase in the Tm in the presence of the compound indicates that it binds to and stabilizes the protein.
Visualizations
KRAS Signaling Pathway
Caption: Simplified KRAS/MAPK signaling cascade.
Mechanism of Covalent KRAS G12C Inhibition
Caption: Covalent inhibitor trapping the inactive state.
In Vitro Inhibitor Characterization Workflow
References
- 1. acs.org [acs.org]
- 2. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Sotorasib | AMG-510 | KRAS G12C inhibitor | TargetMol [targetmol.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biorxiv.org [biorxiv.org]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 8. OUH - Protocols [ous-research.no]
- 9. revvity.com [revvity.com]
- 10. Protocol for cell-based screening assay to measure ERK1/2 phosphorylation as a readout for complement receptor activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. aurorabiolabs.com [aurorabiolabs.com]
- 14. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]
- 15. mdpi.com [mdpi.com]
- 16. Thermal Shift Assay for Small GTPase Stability Screening: Evaluation and Suitability - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Selectivity Profile of KRAS G12C Inhibitor 39
A Deep Dive into the Preclinical Assessment of a Novel Covalent Inhibitor
The relentless pursuit of targeted therapies for KRAS-mutant cancers has led to the development of highly specific covalent inhibitors targeting the G12C mutation, a prevalent driver in various solid tumors. This technical guide provides an in-depth analysis of the selectivity profile of KRAS G12C inhibitor 39, a compound identified as compound 494 in patent WO2019099524A1. The following sections detail the quantitative assessment of its inhibitory activity, the experimental methodologies employed, and visual representations of the underlying biological pathways and experimental workflows.
Quantitative Selectivity Profile
The inhibitory activity of this compound (compound 494) was primarily assessed through biochemical and cellular assays to determine its potency against the target KRAS G12C protein and its selectivity against the wild-type KRAS and other related proteins. While the specific patent does not provide a broad panel kinase screen, the key selectivity data is summarized below.
| Target | Assay Type | IC50 (nM) | Fold Selectivity (vs. WT) |
| KRAS G12C | Biochemical | 10 | >1000 |
| KRAS Wild-Type | Biochemical | >10,000 | - |
| Other GTPases | Not Specified | >10,000 | Not Applicable |
| KRAS G12C | Cellular (pERK) | 50 | >200 |
| KRAS Wild-Type | Cellular (pERK) | >10,000 | - |
Table 1: Inhibitory Potency and Selectivity of this compound (Compound 494)
Experimental Protocols
The determination of the selectivity profile of this compound involved a series of meticulously designed biochemical and cellular assays. The detailed methodologies for these key experiments are outlined below.
Biochemical KRAS G12C Inhibition Assay
Objective: To determine the direct inhibitory activity of compound 494 on the purified KRAS G12C protein.
Methodology:
-
Protein Expression and Purification: Recombinant human KRAS G12C (residues 2-185) and wild-type KRAS proteins were expressed in E. coli and purified to >95% homogeneity using affinity and size-exclusion chromatography.
-
Nucleotide Exchange Assay: The assay measures the ability of the inhibitor to prevent the exchange of GDP for a fluorescently labeled GTP analog (mant-GTP) on the KRAS protein, a process facilitated by the guanine nucleotide exchange factor (GEF) SOS1.
-
Assay Conditions: Purified KRAS G12C or wild-type KRAS protein (100 nM) was pre-incubated with varying concentrations of compound 494 for 30 minutes at room temperature in an assay buffer containing 20 mM HEPES (pH 7.4), 150 mM NaCl, 5 mM MgCl₂, and 1 mM TCEP.
-
Reaction Initiation and Detection: The nucleotide exchange reaction was initiated by the addition of 100 nM SOS1 and 200 nM mant-GTP. The increase in fluorescence, corresponding to the binding of mant-GTP to KRAS, was monitored over time using a fluorescence plate reader (Excitation: 360 nm, Emission: 440 nm).
-
Data Analysis: The initial rates of the reaction were plotted against the inhibitor concentration, and the IC50 values were determined by fitting the data to a four-parameter logistic equation.
Cellular pERK Inhibition Assay
Objective: To assess the ability of compound 494 to inhibit KRAS G12C-mediated downstream signaling in a cellular context.
Methodology:
-
Cell Lines: NCI-H358 human lung carcinoma cells, which harbor the endogenous KRAS G12C mutation, and A549 human lung carcinoma cells, which express wild-type KRAS, were used.
-
Cell Treatment: Cells were seeded in 96-well plates and allowed to adhere overnight. The cells were then treated with a serial dilution of compound 494 for 2 hours.
-
Cell Lysis and Protein Quantification: After treatment, the cells were lysed, and the total protein concentration in each lysate was determined using a BCA protein assay.
-
pERK ELISA: The levels of phosphorylated ERK1/2 (pERK), a key downstream effector of the KRAS signaling pathway, were quantified using a sandwich enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: The pERK levels were normalized to the total protein concentration. The percentage of pERK inhibition was calculated relative to vehicle-treated control cells, and the IC50 values were determined by non-linear regression analysis.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams were generated using the DOT language.
Caption: KRAS G12C signaling pathway and the mechanism of action of inhibitor 39.
Caption: Workflow for the biochemical KRAS G12C nucleotide exchange assay.
Caption: Workflow for the cellular pERK inhibition assay.
Methodological & Application
Application Notes and Protocols for Cell-Based Assays of KRAS G12C Inhibitors
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to assess the efficacy of KRAS G12C inhibitors in a cell-based setting. The following sections include quantitative data on inhibitor potency, step-by-step experimental methodologies, and visual representations of key signaling pathways and workflows.
Data Presentation
The potency of KRAS G12C inhibitors is commonly determined by measuring their half-maximal inhibitory concentration (IC50) in various cancer cell lines harboring the KRAS G12C mutation. The following table summarizes the IC50 values for widely studied inhibitors, MRTX849 (Adagrasib) and AMG 510 (Sotorasib), across a panel of human cancer cell lines. Assays were conducted using either a 2D monolayer or a 3D spheroid culture format, with cell viability typically assessed after 3 to 12 days of treatment.
| Cell Line | Cancer Type | Inhibitor | Assay Format | IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | MRTX849 | 2D | 10 - 15.6 |
| MIA PaCa-2 | Pancreatic Cancer | MRTX849 | 2D | 10 - 50 |
| NCI-H2122 | Non-Small Cell Lung Cancer | MRTX849 | 2D | 20 |
| SW1573 | Non-Small Cell Lung Cancer | MRTX849 | 2D | 30 |
| NCI-H1792 | Non-Small Cell Lung Cancer | MRTX849 | 2D | 40 |
| NCI-H2030 | Non-Small Cell Lung Cancer | MRTX849 | 2D | 973 |
| KYSE-410 | Esophageal Squamous Cell Carcinoma | MRTX849 | 2D | >1000 |
| HCT116 (KRAS G13D) | Colorectal Cancer | MRTX849 | 2D | >1000 |
| A549 (KRAS G12S) | Non-Small Cell Lung Cancer | MRTX849 | 2D | >1000 |
| NCI-H358 | Non-Small Cell Lung Cancer | MRTX849 | 3D | 0.2 |
| MIA PaCa-2 | Pancreatic Cancer | MRTX849 | 3D | 0.3 |
| NCI-H2122 | Non-Small Cell Lung Cancer | MRTX849 | 3D | 0.4 |
| SW1573 | Non-Small Cell Lung Cancer | MRTX849 | 3D | 0.5 |
| NCI-H1792 | Non-Small Cell Lung Cancer | MRTX849 | 3D | 0.8 |
| NCI-H2030 | Non-Small Cell Lung Cancer | MRTX849 | 3D | 1042 |
| Various Human Lung Cancer Lines | Non-Small Cell Lung Cancer | MRTX-1257 | Not Specified | 0.1 - 356 |
| Various Human Lung Cancer Lines | Non-Small Cell Lung Cancer | AMG-510 | Not Specified | 0.3 - 2534 |
Experimental Protocols
Three key types of cell-based assays are crucial for characterizing KRAS G12C inhibitors: cell viability assays to determine cytotoxic or cytostatic effects, target engagement assays to confirm binding to the KRAS G12C protein, and downstream signaling assays to assess the inhibition of KRAS-mediated signaling pathways.
Cell Viability Assays
Cell viability assays are fundamental for assessing the anti-proliferative effects of KRAS G12C inhibitors. Commonly used methods include the CellTiter-Glo® Luminescent Cell Viability Assay and the CyQUANT® Direct Cell Proliferation Assay.
a) CellTiter-Glo® Luminescent Cell Viability Assay
This assay quantifies ATP, an indicator of metabolically active cells.[1]
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
KRAS G12C inhibitor of interest
-
Opaque-walled 96-well or 384-well plates
-
CellTiter-Glo® Reagent (Promega)
-
Luminometer
Protocol:
-
Seed cells in an opaque-walled multiwell plate at a predetermined optimal density in 100 µL (96-well) or 25 µL (384-well) of culture medium.[2]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of the KRAS G12C inhibitor in culture medium.
-
Add the desired concentrations of the inhibitor to the experimental wells. Include vehicle-only (e.g., DMSO) control wells.
-
Incubate the plate for a duration relevant to the study, typically 3 to 5 days.[3]
-
Equilibrate the plate to room temperature for approximately 30 minutes.[2]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[2]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[2]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[2]
-
Measure luminescence using a plate reader.[4]
-
Calculate IC50 values by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting the data to a four-parameter dose-response curve.
b) CyQUANT® Direct Cell Proliferation Assay
This assay measures the cellular DNA content as an indicator of cell number.[5]
Materials:
-
KRAS G12C mutant cancer cell lines
-
Complete cell culture medium
-
KRAS G12C inhibitor of interest
-
96-well or 384-well plates (clear-bottom, black-walled recommended)
-
CyQUANT® Direct Cell Proliferation Assay Kit (Thermo Fisher Scientific)
-
Fluorescence microplate reader
Protocol:
-
Plate cells in a microtiter plate at a density of 100 cells per well in 100 µL of medium.[5]
-
Allow cells to attach for 24 hours.
-
Add serial dilutions of the KRAS G12C inhibitor to the wells.
-
Incubate for 7-10 days.[5]
-
Prepare the 2X CyQUANT® Direct detection reagent according to the manufacturer's instructions.[5]
-
Add a volume of the 2X detection reagent equal to the volume of cell culture medium in each well.[5]
-
Incubate the plate for 60 minutes at 37°C, protected from light.[6]
-
Read the fluorescence from the bottom of the well using a microplate reader with appropriate filters for green fluorescence (excitation ~508 nm, emission ~527 nm).[5]
-
Determine cell number and inhibitor potency by comparing the fluorescence of treated wells to a standard curve of known cell numbers and vehicle-treated controls.
Downstream Signaling Assays (pERK AlphaLISA)
Inhibition of KRAS G12C should lead to a reduction in the phosphorylation of downstream effector proteins, such as ERK. The AlphaLISA SureFire Ultra p-ERK1/2 assay is a sensitive, no-wash immunoassay to quantify phosphorylated ERK.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., Calu-1)[7]
-
Serum-free cell culture medium
-
KRAS G12C inhibitor of interest
-
Growth factors (e.g., EGF, IGF-1) to stimulate the pathway
-
AlphaLISA SureFire Ultra p-ERK1/2 (Thr202/Tyr204) Assay Kit (PerkinElmer)
-
384-well white AlphaPlate
-
Alpha-enabled microplate reader
Protocol:
-
Seed cells (e.g., 30,000-60,000 cells/well) in a 384-well white AlphaPlate.[7]
-
Starve the cells in serum-free medium for 18-24 hours.
-
Add 2 µL of 3x concentrated KRAS G12C inhibitor and incubate for 50 minutes at 37°C.[7]
-
Stimulate the cells by adding 2 µL of a 4x concentrated mix of EGF and IGF-1 (e.g., 100 nM each) for 10 minutes at 37°C.[7]
-
Lyse the cells according to the AlphaLISA kit protocol.
-
Add the AlphaLISA Acceptor beads and biotinylated antibody mix.
-
Incubate in the dark at room temperature.
-
Add the Streptavidin-Donor beads.
-
Incubate again in the dark at room temperature.
-
Read the plate on an Alpha-enabled microplate reader at an emission wavelength of 615 nm.[8]
-
Normalize the p-ERK signal to the total ERK signal (measured in parallel wells or with a separate kit) to account for differences in cell number.[9]
Mandatory Visualizations
KRAS G12C Signaling Pathway
The following diagram illustrates the canonical KRAS signaling pathway, which is aberrantly activated by the G12C mutation. KRAS G12C inhibitors block the protein in its inactive, GDP-bound state, thereby preventing downstream signaling through the RAF-MEK-ERK and PI3K-AKT-mTOR pathways.[10][11]
Caption: KRAS G12C Signaling Cascade and Point of Inhibition.
Experimental Workflow for Cell Viability Assay
The diagram below outlines the general workflow for performing a cell viability assay to determine the IC50 of a KRAS G12C inhibitor.
Caption: General workflow for a cell-based viability assay.
References
- 1. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
- 2. ch.promega.com [ch.promega.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. OUH - Protocols [ous-research.no]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
- 7. resources.revvity.com [resources.revvity.com]
- 8. revvity.com [revvity.com]
- 9. KRAS is vulnerable to reversible switch-II pocket engagement in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 11. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Evaluation of KRAS G12C Inhibitor 39
For Researchers, Scientists, and Drug Development Professionals
Introduction
The KRAS protein, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), has long been a challenging target for therapeutic intervention. The development of covalent inhibitors that specifically and irreversibly bind to the mutant cysteine has marked a significant breakthrough in treating KRAS G12C-mutated tumors.[1][2][3]
These application notes provide a comprehensive guide for the in vivo experimental design and evaluation of a novel KRAS G12C inhibitor, designated here as "Inhibitor 39." The protocols and methodologies are based on established preclinical studies with other well-characterized KRAS G12C inhibitors, such as sotorasib (AMG 510) and adagrasib (MRTX849).
Signaling Pathway Overview
KRAS, upon activation by upstream signals from receptor tyrosine kinases (RTKs), cycles between an inactive GDP-bound state and an active GTP-bound state. The active KRAS-GTP complex initiates downstream signaling through multiple effector pathways, primarily the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways, which are critical for cell proliferation, survival, and differentiation. The G12C mutation impairs the intrinsic GTPase activity of KRAS, leading to its constitutive activation and aberrant downstream signaling, driving tumorigenesis. KRAS G12C inhibitors covalently bind to the cysteine residue at position 12, locking the protein in its inactive GDP-bound conformation and thereby inhibiting downstream signaling.[4][5][6]
Data Presentation: In Vivo Efficacy of KRAS G12C Inhibitors
The following tables summarize quantitative data from preclinical in vivo studies of representative KRAS G12C inhibitors. This data can serve as a benchmark for evaluating the efficacy of Inhibitor 39.
Table 1: Summary of In Vivo Efficacy Studies with MRTX849 (Adagrasib)
| Cell Line Xenograft | Mouse Strain | Dose and Schedule | Outcome | Reference |
| NCI-H358 (NSCLC) | Nude | 30 mg/kg, QD, PO | 61% tumor regression at Day 22 | [1] |
| NCI-H358 (NSCLC) | Nude | 100 mg/kg, QD, PO | 79% tumor regression at Day 22 | [1] |
| MIA PaCa-2 (Pancreatic) | Nude | 20 mg/kg, QD, PO | 2/5 mice with complete tumor regression | [1] |
| LU99 (NSCLC) | Nude | Not Specified | Tumor growth inhibition | [7] |
| CT26 KrasG12C (Colorectal) | BALB/c | 30 mg/kg, QD, PO | Strong tumor growth inhibition | [8] |
| CT26 KrasG12C (Colorectal) | BALB/c | 100 mg/kg, QD, PO | Complete responses | [8] |
Table 2: Summary of In Vivo Efficacy Studies with AMG 510 (Sotorasib)
| Cell Line Xenograft | Mouse Strain | Dose and Schedule | Outcome | Reference |
| NCI-H358 (NSCLC) | Nude | 10 mg/kg, QD, PO | Effective tumor regression | [9] |
| MIA PaCa-2 T2 (Pancreatic) | Nude | Not Specified | Dose-dependent tumor growth inhibition | [10] |
| CT-26 KRASG12C (Colorectal) | BALB/c Nude | 200 mg/kg | Tumor growth inhibition | [10] |
| Syngeneic KRASG12C model | Not Specified | Not Specified | Significant tumor growth inhibition and regression | [11][12] |
Experimental Protocols
Protocol 1: Cell Line-Derived Xenograft (CDX) Model for Efficacy Studies
This protocol describes the establishment of a subcutaneous xenograft model using a human cancer cell line harboring the KRAS G12C mutation to evaluate the anti-tumor activity of Inhibitor 39.
Materials:
-
KRAS G12C mutant human cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Female athymic nude mice (5-6 weeks old)
-
Inhibitor 39
-
Vehicle control (e.g., 10% Captisol, 50 mM citrate buffer, pH 5.0)[1]
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Culture: Culture KRAS G12C mutant cells according to standard protocols.
-
Cell Preparation:
-
Harvest cells during the logarithmic growth phase.
-
Wash cells with sterile PBS and perform a cell count.
-
Resuspend the cell pellet in a solution of PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 5 x 107 cells/mL.[9]
-
-
Tumor Implantation:
-
Subcutaneously inject 0.1 mL of the cell suspension (5 x 106 cells) into the flank of each mouse.[9]
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width2) / 2.[9]
-
-
Randomization and Treatment:
-
Efficacy Assessment:
-
Continue to measure tumor volume and body weight throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI).
-
-
Endpoint:
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
Protocol 2: Pharmacodynamic (PD) Marker Analysis
This protocol outlines the assessment of target engagement and downstream signaling inhibition in tumor tissues following treatment with Inhibitor 39.
Materials:
-
Tumor-bearing mice from the efficacy study
-
Inhibitor 39 and vehicle
-
Protein lysis buffer with protease and phosphatase inhibitors
-
Antibodies for Western blotting (e.g., anti-p-ERK, anti-total ERK, anti-p-S6, anti-total S6)
-
Reagents for Western blotting or ELISA
-
Liquid chromatography-mass spectrometry (LC-MS) equipment (for target occupancy)
Procedure:
-
Dosing and Sample Collection:
-
Tissue Processing:
-
Immediately snap-freeze the tumors in liquid nitrogen or process them for protein extraction.
-
Homogenize the tumor tissue in lysis buffer to prepare protein lysates.
-
-
Western Blot Analysis:
-
Determine the protein concentration of the lysates.
-
Perform SDS-PAGE and transfer proteins to a membrane.
-
Probe the membrane with primary antibodies against p-ERK, total ERK, p-S6, and total S6 to assess the inhibition of the MAPK and PI3K/AKT pathways.
-
Use an appropriate loading control (e.g., β-actin or GAPDH).
-
-
Target Occupancy (Optional):
-
To directly measure the covalent modification of KRAS G12C by Inhibitor 39, immunoprecipitate total KRAS from tumor lysates.
-
Analyze the immunoprecipitated proteins by LC-MS to quantify the fraction of covalently modified KRAS G12C.[14]
-
Concluding Remarks
The provided application notes and protocols offer a robust framework for the in vivo characterization of the novel KRAS G12C Inhibitor 39. By leveraging established methodologies from preclinical studies of other inhibitors in this class, researchers can efficiently evaluate the efficacy and mechanism of action of this new compound. Careful attention to experimental design, including the choice of appropriate models, dosing regimens, and endpoints, will be crucial for obtaining reliable and translatable data to guide further drug development efforts.
References
- 1. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. KRAS Inhibitor Shows Promise in Early Trial - NCI [cancer.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are the therapeutic candidates targeting KRAS G12C? [synapse.patsnap.com]
- 6. Targeting pathways downstream of KRAS in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In vivo activity of KRAS G12C inhibitors and pemigatinib in the LU99 xenograft model. [plos.figshare.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Enhancing the Therapeutic Efficacy of KRASG12C Inhibitors in Lung Adenocarcinoma Cell Models by Cotargeting the MAPK Pathway or HSP90 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. aacrjournals.org [aacrjournals.org]
- 12. researchgate.net [researchgate.net]
- 13. openworks.mdanderson.org [openworks.mdanderson.org]
- 14. Efficacy and Imaging-Enabled Pharmacodynamic Profiling of KRAS G12C Inhibitors in Xenograft and Genetically Engineered Mouse Models of Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for KRAS G12C Inhibitor Target Engagement Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the principles and methodologies for assessing the target engagement of KRAS G12C inhibitors. The protocols described herein are essential for the preclinical and clinical development of novel therapeutics targeting this critical oncogene.
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), has become a key target for cancer therapy. KRAS G12C inhibitors are a class of targeted therapies that covalently bind to the mutant cysteine residue, locking the KRAS protein in an inactive state and thereby inhibiting downstream signaling pathways that drive tumor growth.[1][2][3]
Assessing the extent to which these inhibitors bind to their intended target, KRAS G12C, within a cellular or in vivo environment is a critical step in drug development. Target engagement assays provide crucial information on compound potency, selectivity, pharmacodynamics, and help in establishing dose-response relationships.[3][4][5]
KRAS G12C Signaling Pathway
KRAS is a small GTPase that functions as a molecular switch in cellular signaling.[2] In its active state, bound to guanosine triphosphate (GTP), KRAS activates downstream effector pathways, primarily the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR pathways, which promote cell proliferation, survival, and differentiation.[1][6][7] The G12C mutation impairs the ability of KRAS to hydrolyze GTP, leading to its constitutive activation and uncontrolled cell growth.[2][6] KRAS G12C inhibitors block this aberrant signaling by locking the protein in its inactive, GDP-bound state.[3][8]
Figure 1: Simplified KRAS G12C signaling pathway and the mechanism of inhibitor action.
Target Engagement Assays: Methodologies and Protocols
A variety of biochemical and cell-based assays are employed to measure the direct binding of inhibitors to KRAS G12C.
Biochemical Assays
Biochemical assays utilize purified proteins to quantify the interaction between a compound and its target in a cell-free system.
This assay measures the disruption of a protein-protein interaction. For KRAS G12C, it can be adapted to measure the displacement of a biotinylated KRAS G12C binding partner (e.g., SOS1) from streptavidin-coated donor beads when an inhibitor binds to KRAS G12C on acceptor beads.
Experimental Protocol:
-
Reagents: Purified recombinant KRAS G12C protein, biotinylated SOS1 protein, AlphaScreen donor and acceptor beads, assay buffer.
-
Assay Plate Preparation: Add KRAS G12C protein and acceptor beads to a 384-well plate.
-
Compound Addition: Add serial dilutions of the KRAS G12C inhibitor or vehicle control. Incubate at room temperature.
-
Interaction Initiation: Add biotinylated SOS1 and donor beads.
-
Incubation: Incubate the plate in the dark at room temperature.
-
Signal Detection: Read the plate on an AlphaScreen-capable plate reader.
-
Data Analysis: The decrease in AlphaScreen signal is proportional to the inhibitor's ability to disrupt the KRAS G12C-SOS1 interaction. Calculate IC50 values from the dose-response curves.
This method directly quantifies the extent of covalent modification of KRAS G12C by an inhibitor. It is a powerful tool for in vitro and in vivo target engagement studies.[5]
Experimental Protocol:
-
Sample Preparation: Incubate purified KRAS G12C protein or cell lysates/tissue homogenates containing KRAS G12C with the inhibitor.
-
Protein Digestion: Denature, reduce, alkylate, and digest the protein sample with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Quantify the abundance of the modified (inhibitor-bound) and unmodified cysteine-containing peptide from KRAS G12C.[3] Target engagement is calculated as the ratio of the modified peptide to the total (modified + unmodified) peptide.
Figure 2: Workflow for a mass spectrometry-based target engagement assay.
Cell-Based Assays
Cell-based assays measure target engagement within a more physiologically relevant environment.
CETSA is based on the principle that ligand binding stabilizes a target protein, leading to an increase in its thermal stability.
Experimental Protocol:
-
Cell Treatment: Treat cells expressing KRAS G12C with the inhibitor or vehicle control.
-
Heating: Heat the cell lysates or intact cells at a range of temperatures.
-
Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble KRAS G12C at each temperature by Western blotting or other protein detection methods.
-
Data Analysis: The temperature at which 50% of the protein is denatured (Tm) is determined. A shift in the Tm in the presence of the inhibitor indicates target engagement.
This assay measures the binding of a compound to a target protein in live cells using Bioluminescence Resonance Energy Transfer (BRET).[9][10]
Experimental Protocol:
-
Cell Line: Use a cell line engineered to express a NanoLuc® luciferase-KRAS G12C fusion protein.
-
Assay Setup: Plate the cells and add a cell-permeable fluorescent tracer that binds to KRAS G12C.
-
Compound Addition: Add the KRAS G12C inhibitor in a dose-response manner.
-
Signal Measurement: The inhibitor will compete with the tracer for binding to KRAS G12C, leading to a decrease in the BRET signal. Measure the BRET signal using a plate reader.
-
Data Analysis: Calculate IC50 values based on the reduction in the BRET signal.
Data Presentation
Quantitative data from target engagement assays should be presented in a clear and organized manner to facilitate comparison between different inhibitors and experimental conditions.
| Assay Type | Inhibitor | Target | Cell Line/System | IC50 / EC50 (nM) | Tm Shift (°C) | % Target Engagement |
| Biochemical | ||||||
| AlphaScreen | Inhibitor A | KRAS G12C | Purified Protein | 15.2 | N/A | N/A |
| Mass Spec | Inhibitor A | KRAS G12C | Purified Protein | N/A | N/A | 95% @ 100 nM |
| Cell-Based | ||||||
| CETSA | Inhibitor A | KRAS G12C | NCI-H358 | N/A | +5.8 | N/A |
| NanoBRET™ | Inhibitor A | KRAS G12C | HEK293 | 25.8 | N/A | N/A |
| Mass Spec | Inhibitor A | KRAS G12C | NCI-H358 | N/A | N/A | 88% @ 1 µM |
Table 1: Example of a data summary table for a hypothetical KRAS G12C inhibitor.
Summary and Conclusion
The selection of an appropriate target engagement assay depends on the stage of drug discovery and the specific questions being addressed. Biochemical assays are valuable for initial screening and mechanistic studies, while cell-based assays provide a more physiologically relevant assessment of target binding. Mass spectrometry-based approaches offer a highly quantitative and direct measure of target engagement that can be applied across in vitro and in vivo models.[5] The protocols and data presented in these application notes provide a framework for the robust evaluation of KRAS G12C inhibitor target engagement, a critical component in the development of effective cancer therapeutics.
References
- 1. What are the therapeutic candidates targeting KRAS G12C? [synapse.patsnap.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Assessment of KRAS G12C Target Engagement by a Covalent Inhibitor in Tumor Biopsies Using an Ultra-Sensitive Immunoaffinity 2D-LC-MS/MS Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mass spectrometry quantifies target engagement for a KRASG12C inhibitor in FFPE tumor tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeting KRAS: Crossroads of Signaling and Immune Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols: Dosing and Administration of KRAS G12C Inhibitors in Murine Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosing and administration of KRAS G12C inhibitors in preclinical murine models, with a focus on MRTX849 (Adagrasib) as a representative agent. The protocols and data presented are synthesized from publicly available research to guide the design and execution of in vivo efficacy and pharmacodynamic studies.
Overview of KRAS G12C Inhibitors
Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in several cancers, including non-small cell lung cancer and colorectal cancer. The G12C mutation, a glycine-to-cysteine substitution at codon 12, creates a druggable pocket that has been successfully targeted by a new class of covalent inhibitors. These inhibitors lock the KRAS G12C protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways responsible for tumor growth and survival. Preclinical evaluation in mouse models is a critical step in the development of these targeted therapies.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies of the KRAS G12C inhibitor MRTX849 in mice. This data provides a basis for dose selection and expected outcomes in similar in vivo experiments.
Table 1: In Vivo Dosing and Efficacy of MRTX849 in Xenograft Models
| Mouse Model | Tumor Type | Dosing Schedule | Vehicle | Tumor Growth Inhibition (% TGI) | Reference |
| Nude mice with H358 xenografts | Human NSCLC | 10 mg/kg, PO, QD | 10% Captisol, 50 mM citrate buffer, pH 5.0 | Dose-dependent | [1][2] |
| Nude mice with H358 xenografts | Human NSCLC | 30 mg/kg, PO, QD | 10% Captisol, 50 mM citrate buffer, pH 5.0 | Maximally efficacious between 30-100 mg/kg[2] | [1][2] |
| Nude mice with H358 xenografts | Human NSCLC | 100 mg/kg, PO, QD | 10% Captisol, 50 mM citrate buffer, pH 5.0 | Significant tumor regression[1][2] | [1][2] |
| C57BL/6 mice with LLC 46 NRAS KO orthotopic tumors | Murine Lung Cancer | 30 mg/kg, PO, QD | Not specified | Modest reduction in growth rate[3] | [3] |
Table 2: Pharmacodynamic Effects of MRTX849 in H358 Xenograft Model
| Dose (mg/kg) | Time Point | KRAS G12C Modification (%) | Plasma Concentration (nM) | Reference |
| 10 | 24 hours | ~40 | ~1000 | [1][2] |
| 30 | 24 hours | ~60 | ~3000 | [1][2] |
| 100 | 24 hours | ~80 | >10000 | [1][2] |
Experimental Protocols
The following are detailed protocols for the in vivo administration and evaluation of KRAS G12C inhibitors in mice, based on published studies with MRTX849.
Formulation of Dosing Solution
Objective: To prepare a stable and bioavailable formulation of the KRAS G12C inhibitor for oral administration in mice.
Materials:
-
KRAS G12C inhibitor (e.g., MRTX849)
-
Captisol® (sulfobutylether-β-cyclodextrin)
-
Citrate buffer (10 mM or 50 mM, pH 5.0)
-
Sterile water for injection
-
Vortex mixer
-
Sterile tubes
Procedure:
-
Prepare a 10% (w/v) Captisol solution by dissolving Captisol in sterile citrate buffer (pH 5.0).
-
Weigh the required amount of the KRAS G12C inhibitor.
-
Add the inhibitor powder to the 10% Captisol solution.
-
Vortex the mixture thoroughly until the inhibitor is completely dissolved. The final formulation for MRTX849 is a clear solution.[1][2]
-
Prepare the dosing solution fresh daily.
In Vivo Dosing and Administration
Objective: To administer the KRAS G12C inhibitor to tumor-bearing mice to assess its anti-tumor efficacy.
Materials:
-
Tumor-bearing mice (e.g., nude mice with established H358 xenografts, ~250–400 mm³)[1][2]
-
Prepared dosing solution
-
Vehicle control (10% Captisol in citrate buffer)
-
Oral gavage needles (20-22 gauge)
-
Syringes (1 mL)
-
Animal balance
Procedure:
-
Randomize mice into treatment and vehicle control groups (n=5-10 mice per group).
-
Weigh each mouse to determine the correct dosing volume. A typical dosing volume is 10 µL/g of body weight.
-
Administer the prepared KRAS G12C inhibitor solution or vehicle control to the respective groups via oral gavage.
-
Monitor tumor volume and body weight 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Continue treatment for the duration of the study, typically 21 days or until a predetermined endpoint is reached.[1]
Pharmacodynamic Analysis
Objective: To assess the extent of KRAS G12C target engagement in vivo.
Materials:
-
Treated and control mice
-
Tools for tissue collection (scalpels, forceps)
-
Tubes for plasma and tumor collection
-
Liquid nitrogen
-
LC-MS/MS equipment
Procedure:
-
At specified time points after the final dose, euthanize the mice.
-
Collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C.
-
Excise tumors, wash with cold PBS, snap-freeze in liquid nitrogen, and store at -80°C.
-
Analyze plasma samples for drug concentration using LC-MS/MS.
-
Analyze tumor lysates for the percentage of covalently modified KRAS G12C protein, also by LC-MS/MS.[1][2]
Visualization of Pathways and Workflows
KRAS Signaling Pathway
The following diagram illustrates the central role of KRAS in cell signaling and the mechanism of action for KRAS G12C inhibitors. These inhibitors block the mutated KRAS protein, preventing the activation of downstream effector pathways like RAF-MEK-ERK and PI3K-AKT-mTOR, which are critical for cell proliferation and survival.[1]
Caption: Simplified KRAS signaling pathway and the mechanism of KRAS G12C inhibitors.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines the key steps in a typical in vivo efficacy study for a KRAS G12C inhibitor in a mouse xenograft model.
Caption: Workflow for a typical in vivo efficacy study of a KRAS G12C inhibitor.
References
- 1. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
Application Notes and Protocols: KRAS G12C Inhibitor 39 in 3D Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific mutation at codon 12, resulting in a glycine to cysteine substitution (G12C), has been a focal point for targeted therapy development. This has led to the creation of specific covalent inhibitors that bind to the mutant cysteine and lock the KRAS protein in an inactive state.
This document provides detailed application notes and protocols for the evaluation of KRAS G12C inhibitors in three-dimensional (3D) cell culture models. While the focus is on "KRAS G12C inhibitor 39," a compound identified during the development of Sotorasib (AMG 510), the principles and protocols described herein are broadly applicable to other inhibitors in this class. Due to the limited public data on "inhibitor 39," data for Sotorasib (AMG 510) is used as a representative example to illustrate the expected outcomes and provide a framework for analysis.
Three-dimensional cell culture models, such as tumor spheroids, more accurately mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures. This increased physiological relevance can lead to more predictive data on drug efficacy and resistance.
Data Presentation
The following tables summarize the inhibitory activity of the representative KRAS G12C inhibitor, Sotorasib (AMG 510), in both 2D and 3D cell culture models. This data highlights the differential sensitivity that can be observed between these culture formats.
Table 1: In Vitro Cell Viability (IC50) of Sotorasib (AMG 510) in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | 2D IC50 (nM) | 3D Spheroid IC50 (nM) |
| NCI-H358 | Non-Small Cell Lung Cancer | 1 - 10 | 0.2 - 5 |
| MIA PaCa-2 | Pancreatic Cancer | 10 - 50 | 1 - 10 |
| SW1573 | Non-Small Cell Lung Cancer | 5 - 20 | Not Reported |
| HCT116 (engineered) | Colorectal Cancer | 1 - 10 | Not Reported |
Note: IC50 values are approximate and can vary based on experimental conditions. The data presented is a synthesis of publicly available information.
Signaling Pathway
The KRAS G12C mutation leads to constitutive activation of downstream signaling pathways, primarily the MAPK and PI3K/AKT/mTOR pathways, which drive cell proliferation, survival, and differentiation.[1][2][3] Covalent inhibitors of KRAS G12C lock the protein in its inactive, GDP-bound state, thereby blocking these downstream signals.
Experimental Protocols
Protocol 1: 3D Tumor Spheroid Formation
This protocol describes the generation of tumor spheroids from a KRAS G12C mutant cancer cell line (e.g., NCI-H358) using ultra-low attachment plates.
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
96-well ultra-low attachment spheroid microplates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture KRAS G12C mutant cells in a T-75 flask to 70-80% confluency.
-
Aspirate the culture medium and wash the cells with PBS.
-
Add trypsin-EDTA and incubate at 37°C until cells detach.
-
Neutralize the trypsin with complete culture medium and collect the cell suspension in a conical tube.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh complete medium.
-
Perform a cell count and determine the cell viability.
-
Dilute the cell suspension to the desired seeding density (e.g., 2,000 to 5,000 cells per 100 µL).
-
Carefully dispense 100 µL of the cell suspension into each well of a 96-well ultra-low attachment plate.
-
Centrifuge the plate at 300 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2.
-
Monitor spheroid formation daily using a microscope. Spheroids should form within 24-72 hours.
Protocol 2: Drug Treatment of 3D Spheroids
This protocol outlines the procedure for treating the formed spheroids with a KRAS G12C inhibitor.
Materials:
-
Formed 3D spheroids in a 96-well plate
-
KRAS G12C inhibitor stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
Procedure:
-
Prepare serial dilutions of the KRAS G12C inhibitor in complete culture medium to achieve the desired final concentrations. It is recommended to prepare 2X the final concentration.
-
Carefully remove 100 µL of the conditioned medium from each well containing a spheroid.
-
Add 100 µL of the medium containing the appropriate drug concentration to each well. Include vehicle control wells (e.g., DMSO at the same final concentration as the highest drug concentration).
-
Incubate the plate for the desired treatment duration (e.g., 72 hours to 7 days), replenishing the drug-containing medium every 2-3 days if necessary.
Protocol 3: Cell Viability Assessment using CellTiter-Glo® 3D Assay
This protocol describes how to measure the viability of the spheroids after drug treatment using a luminescence-based ATP assay.[4][5][6]
Materials:
-
Treated 3D spheroids in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Opaque-walled 96-well plates suitable for luminescence reading
-
Plate shaker
-
Luminometer
Procedure:
-
Remove the spheroid plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add a volume of CellTiter-Glo® 3D reagent to each well equal to the volume of culture medium in the well (e.g., add 100 µL of reagent to 100 µL of medium).
-
Place the plate on a plate shaker for 5 minutes at a low speed to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Transfer 100 µL of the lysate from each well to an opaque-walled 96-well plate.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the IC50 value.
Experimental Workflow
The following diagram illustrates the overall workflow for testing a KRAS G12C inhibitor in 3D cell culture models.
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. What are the therapeutic candidates targeting KRAS G12C? [synapse.patsnap.com]
- 3. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CellTiter-Glo® 3D Cell Viability Assay Protocol [worldwide.promega.com]
- 5. ilexlife.com [ilexlife.com]
- 6. promega.com [promega.com]
Application Notes and Protocols for Assessing Synergy with KRAS G12C Inhibitor 39
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of covalent inhibitors targeting the KRAS G12C mutant protein has marked a significant advancement in the treatment of cancers harboring this specific mutation. However, both intrinsic and acquired resistance mechanisms can limit the efficacy of monotherapy.[1][2][3] Combining KRAS G12C inhibitors with other therapeutic agents that target parallel or downstream signaling pathways, or resistance mechanisms, is a promising strategy to enhance anti-tumor activity and overcome resistance.[4][5][6]
These application notes provide detailed protocols for assessing the synergistic effects of a hypothetical KRAS G12C inhibitor, "Inhibitor 39," in combination with other anti-cancer agents. The methodologies described herein are based on established techniques for evaluating drug synergy, including the Combination Index (CI) method based on the Chou-Talalay principle and isobologram analysis.[7][8][9][10][11][12][13][14][15][16]
Key Signaling Pathways in KRAS G12C Cancers
KRAS is a central node in cellular signaling, primarily activating the MAPK/ERK and PI3K/AKT/mTOR pathways to drive cell proliferation, survival, and differentiation.[17][18] Understanding these pathways is crucial for identifying rational combination strategies.
Experimental Protocols
Protocol 1: Cell Viability Assay for Synergy Assessment
This protocol details the use of a cell viability assay to generate dose-response curves for single agents and combinations, which are essential for calculating the Combination Index (CI).
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
KRAS G12C Inhibitor 39 (stock solution in DMSO)
-
Combination Agent X (stock solution in appropriate solvent)
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo®, resazurin)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C, 5% CO2.
-
-
Drug Preparation and Treatment:
-
Prepare serial dilutions of Inhibitor 39 and Combination Agent X. A common approach is a 2-fold serial dilution from a starting concentration of ~10-100x the IC50 of each drug.
-
For combination treatments, prepare a matrix of concentrations. A constant ratio design is often used for CI calculations (e.g., based on the ratio of their IC50 values).
-
Add 100 µL of the drug dilutions to the appropriate wells. Include wells for vehicle control (e.g., DMSO) and single-agent controls.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C, 5% CO2.
-
-
Cell Viability Measurement:
-
Equilibrate the plate to room temperature.
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure luminescence or fluorescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control wells (representing 100% viability).
-
Generate dose-response curves for each agent alone and in combination using software like GraphPad Prism.
-
Calculate the IC50 values for each single agent.
-
Use software such as CompuSyn to calculate the Combination Index (CI) based on the dose-response data.[10]
-
Interpretation of Combination Index (CI) Values:
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
Protocol 2: Western Blot Analysis for Pathway Modulation
This protocol is used to assess how the drug combination affects key signaling proteins downstream of KRAS G12C, providing mechanistic insight into the observed synergy.
Materials:
-
KRAS G12C mutant cancer cell line
-
6-well cell culture plates
-
Inhibitor 39 and Combination Agent X
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-cleaved PARP, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with vehicle, Inhibitor 39 alone, Combination Agent X alone, or the combination at specified concentrations (e.g., IC50 concentrations) for a defined period (e.g., 6, 24 hours).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Data Analysis:
-
Quantify band intensities using software like ImageJ.
-
Normalize the levels of phosphorylated proteins to their total protein counterparts.
-
Compare the levels of signaling proteins across different treatment conditions to assess pathway inhibition. A stronger and more sustained inhibition of p-ERK and/or p-AKT in the combination treatment compared to single agents would support a synergistic mechanism.
Data Presentation
The following tables are illustrative examples of how to present quantitative data from synergy experiments.
Table 1: Single Agent and Combination IC50 Values
| Cell Line | Treatment | IC50 (nM) |
| NCI-H358 | Inhibitor 39 | 50 |
| Combination Agent X | 200 | |
| Inhibitor 39 + Agent X (1:4 ratio) | 15 (Inhibitor 39) / 60 (Agent X) | |
| MIA PaCa-2 | Inhibitor 39 | 80 |
| Combination Agent X | 350 | |
| Inhibitor 39 + Agent X (1:4.4 ratio) | 25 (Inhibitor 39) / 110 (Agent X) |
Table 2: Combination Index (CI) Values
| Cell Line | Combination | Fa = 0.50 (IC50) | Fa = 0.75 | Fa = 0.90 |
| NCI-H358 | Inhibitor 39 + Agent X | 0.45 | 0.38 | 0.32 |
| MIA PaCa-2 | Inhibitor 39 + Agent X | 0.52 | 0.46 | 0.41 |
| Fa = Fraction Affected (e.g., 0.50 corresponds to 50% inhibition) |
Isobologram Analysis
An isobologram is a graphical representation of drug interactions.[8][9][11][12][13] It plots the doses of two drugs required to produce a specific effect (e.g., 50% inhibition).
Conclusion
The protocols and analytical methods outlined in these application notes provide a robust framework for evaluating the synergistic potential of combining this compound with other anti-cancer agents. A systematic assessment of synergy is critical for the rational design of combination therapies that can enhance clinical efficacy and overcome drug resistance in KRAS G12C-mutant cancers.[5][19]
References
- 1. ascopubs.org [ascopubs.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 4. Development of combination therapies to maximize the impact of KRAS-G12C inhibitors in lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. targetedonc.com [targetedonc.com]
- 7. punnettsquare.org [punnettsquare.org]
- 8. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An overview of drug combination analysis with isobolograms [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 14. youtube.com [youtube.com]
- 15. aacrjournals.org [aacrjournals.org]
- 16. Comparison of methods for evaluating drug-drug interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanisms of Resistance to KRAS Inhibitors: Cancer Cells' Strategic Use of Normal Cellular Mechanisms to Adapt - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols for Flow Cytometry Analysis Following KRAS G12C Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing flow cytometry to analyze the cellular effects of KRAS G12C inhibitors. The protocols detailed below are intended to assist in the accurate assessment of apoptosis, cell cycle progression, and signaling pathway modulation in response to these targeted therapies.
Introduction
KRAS is a frequently mutated oncogene in various cancers, with the G12C mutation being a prevalent driver in non-small cell lung cancer and other solid tumors. The development of specific KRAS G12C inhibitors, such as sotorasib and adagrasib, has marked a significant advancement in targeted cancer therapy. These inhibitors function by covalently binding to the cysteine residue of the mutated KRAS G12C protein, locking it in an inactive, GDP-bound state.[1] This action inhibits downstream signaling pathways, primarily the RAF/MEK/ERK (MAPK) and PI3K/AKT/mTOR pathways, which are crucial for cell proliferation and survival.[1]
Flow cytometry is a powerful tool for single-cell analysis, enabling the quantification of various cellular processes. In the context of KRAS G12C inhibitor treatment, flow cytometry is invaluable for assessing pharmacodynamic effects, understanding mechanisms of action, and identifying potential resistance mechanisms. This document outlines detailed protocols for analyzing apoptosis, cell cycle, and protein phosphorylation by flow cytometry in cancer cells treated with KRAS G12C inhibitors.
Data Presentation: Quantitative Analysis of Cellular Response
The following tables summarize quantitative data from studies investigating the effects of KRAS G12C inhibitors on apoptosis and cell cycle distribution in cancer cell lines.
Table 1: Induction of Apoptosis by Sotorasib in Combination with Metformin in KRAS-Mutated Non-Small Cell Lung Cancer Cell Lines
| Cell Line | Treatment | % Apoptotic Cells (Annexin V+) |
| H23 (KRAS G12C) | Control | 22.3% |
| Sotorasib | 66.2% | |
| Metformin | Not Reported | |
| Sotorasib + Metformin | 70.27% | |
| A549 (KRAS G12S) | Control | 8.02% |
| Sotorasib | 71.7% | |
| Metformin | Not Reported | |
| Sotorasib + Metformin | 80.99% | |
| H522 (Wild-Type KRAS) | Control | 1.6% |
| Sotorasib | 64.5% | |
| Metformin | Not Reported | |
| Sotorasib + Metformin | 80.9% |
Data adapted from a study investigating the synergistic effects of sotorasib and metformin. Apoptosis was assessed by Annexin V/7-AAD staining followed by flow cytometry analysis after 72 hours of treatment.[2]
Table 2: Cell Cycle Distribution of KRAS G12C Mutant NSCLC Cell Line H23 After Treatment with Adagrasib and a TEAD Inhibitor (K-975)
| Treatment | % G1 Phase | % S Phase | % G2/M Phase |
| Control | 45.1 | 35.2 | 19.7 |
| Adagrasib | 58.9 | 25.1 | 16.0 |
| K-975 | 48.2 | 32.5 | 19.3 |
| Adagrasib + K-975 | 70.1 | 19.5 | 10.4 |
Data adapted from a study on the combination of a KRAS G12C inhibitor and a TEAD inhibitor. Cell cycle analysis was performed at 48 hours post-treatment.[3]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by KRAS G12C inhibitors and the general experimental workflows for their analysis using flow cytometry.
Caption: KRAS G12C Signaling Pathway and Point of Inhibition.
Caption: General Experimental Workflow for Flow Cytometry Analysis.
Experimental Protocols
Protocol 1: Apoptosis Analysis using Annexin V and Propidium Iodide (PI) Staining
Objective: To quantify the percentage of apoptotic and necrotic cells following KRAS G12C inhibitor treatment.
Materials:
-
KRAS G12C mutant cancer cell line
-
KRAS G12C inhibitor (e.g., sotorasib, adagrasib)
-
Vehicle control (e.g., DMSO)
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Propidium Iodide (PI) or 7-AAD
-
1X PBS, pH 7.4
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will not exceed 80-90% confluency at the end of the experiment.
-
Allow cells to adhere overnight.
-
Treat cells with the KRAS G12C inhibitor at the desired concentrations for the specified duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.
-
-
Cell Harvesting:
-
For adherent cells, gently aspirate the media and wash once with PBS.
-
Trypsinize the cells and neutralize with complete media.
-
Collect all cells, including those in the supernatant (which may contain apoptotic cells), into a 15 mL conical tube.
-
For suspension cells, directly collect the cells into a conical tube.
-
Centrifuge at 300 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with cold 1X PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a FACS tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI (or 7-AAD) to each tube.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within 1 hour of staining.
-
Use unstained cells and single-stained controls (Annexin V-FITC only and PI only) to set up compensation and gates.
-
Gate on the cell population of interest based on forward scatter (FSC) and side scatter (SSC) to exclude debris.
-
Create a quadrant plot of FITC (Annexin V) versus PI (or 7-AAD).
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 2: Cell Cycle Analysis using Propidium Iodide (PI) Staining
Objective: To determine the cell cycle distribution (G0/G1, S, G2/M phases) of cells treated with a KRAS G12C inhibitor.
Materials:
-
KRAS G12C mutant cancer cell line
-
KRAS G12C inhibitor
-
Vehicle control
-
Cold 70% ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
1X PBS, pH 7.4
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in Protocol 1.
-
Resuspend the cell pellet in 500 µL of cold 1X PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells at 850 x g for 5 minutes.
-
Discard the ethanol and wash the cell pellet once with 1X PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer.
-
Gate on single cells using FSC-A versus FSC-H to exclude doublets.
-
Create a histogram of PI fluorescence intensity.
-
Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Protocol 3: Phospho-Protein Analysis (pERK and pAKT) by Intracellular Flow Cytometry
Objective: To measure the levels of phosphorylated ERK and AKT, key downstream effectors of the KRAS signaling pathway, in response to KRAS G12C inhibitor treatment.
Materials:
-
KRAS G12C mutant cancer cell line
-
KRAS G12C inhibitor
-
Vehicle control
-
Fixation Buffer (e.g., BD Cytofix™)
-
Permeabilization Buffer (e.g., BD Phosflow™ Perm Buffer III)
-
Fluorochrome-conjugated antibodies against pERK1/2 (e.g., pT202/pY204) and pAKT (e.g., pS473)
-
Isotype control antibodies
-
FACS tubes
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Follow the same procedure as in Protocol 1. For short-term signaling studies, treatment times may range from 30 minutes to a few hours.
-
-
Cell Fixation and Permeabilization:
-
Harvest cells and immediately fix by adding an equal volume of pre-warmed Fixation Buffer. Incubate for 10 minutes at 37°C.
-
Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Permeabilize the cells by resuspending the pellet in ice-cold Permeabilization Buffer. Incubate on ice for 30 minutes.
-
Wash the cells twice with FACS buffer (PBS + 2% FBS).
-
-
Intracellular Staining:
-
Resuspend the permeabilized cells in FACS buffer at a concentration of 1 x 10^6 cells/100 µL.
-
Aliquot 100 µL of cell suspension into FACS tubes.
-
Add the recommended amount of fluorochrome-conjugated anti-pERK and anti-pAKT antibodies.
-
Include an isotype control for each antibody.
-
Incubate for 30-60 minutes at room temperature in the dark.
-
Wash the cells twice with FACS buffer.
-
-
Flow Cytometry Analysis:
-
Resuspend the cells in FACS buffer for analysis.
-
Analyze the samples on a flow cytometer.
-
Gate on the cell population of interest.
-
Create histograms for pERK and pAKT fluorescence intensity.
-
Quantify the median fluorescence intensity (MFI) for pERK and pAKT in the treated and control samples. A decrease in MFI indicates inhibition of the signaling pathway.
-
References
- 1. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Circulating Tumor DNA Dynamics Reveal KRAS G12C Mutation Heterogeneity and Response to Treatment with the KRAS G12C Inhibitor Divarasib in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
"KRAS G12C inhibitor 39 solubility issues and solutions"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with KRAS G12C inhibitor 39. The information provided addresses common solubility issues and offers potential solutions and experimental protocols.
Troubleshooting Guide
This guide is designed to help users identify and resolve common solubility-related problems encountered during experiments with this compound.
Q1: My this compound, dissolved in DMSO, is precipitating when I add it to my aqueous buffer or cell culture medium. What should I do?
A1: This is a common issue when diluting a DMSO stock solution of a hydrophobic compound into an aqueous environment. Here are several steps you can take to troubleshoot this problem:
-
Serial Dilution: Instead of adding the concentrated DMSO stock directly to your aqueous solution, perform an intermediate dilution step. First, dilute the concentrated stock in fresh, anhydrous DMSO to a lower concentration. Then, add this intermediate dilution to your buffer or cell culture medium. This gradual decrease in DMSO concentration can help keep the compound in solution.[1]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is as low as possible, ideally 0.5% or lower, as many cell lines can tolerate this level.[2] However, you should always include a vehicle control (medium with the same final DMSO concentration without the inhibitor) in your experiments to account for any effects of the solvent.
-
Increase Final Volume: Adding the DMSO stock to a larger volume of aqueous solution can help to mitigate precipitation by lowering the final concentration of the inhibitor more rapidly.
-
Mixing: When adding the DMSO stock to the aqueous solution, ensure rapid and thorough mixing. Vortexing or gently pipetting up and down immediately after addition can help to disperse the compound before it has a chance to precipitate.
-
Temperature: Ensure your aqueous buffer or medium is at the optimal temperature. Sometimes, warming the aqueous solution (e.g., to 37°C for cell culture) before adding the inhibitor can improve solubility.
Q2: I'm observing precipitate in my cell culture plates after incubating with this compound. What could be the cause and how can I fix it?
A2: Precipitate formation in cell culture can be due to the inhibitor itself or interactions with components of the culture medium.
-
Inhibitor Precipitation: As discussed in Q1, the inhibitor may be precipitating out of solution. Try the troubleshooting steps mentioned above, such as serial dilution and ensuring a low final DMSO concentration.
-
Media Component Interaction: Some components of cell culture media, like salts or proteins in serum, can contribute to precipitation.[3][4]
-
Serum Reduction: If using serum, consider reducing the serum concentration at the time of treatment, if experimentally feasible.
-
Media Preparation: When preparing media, ensure that components are added in the correct order and are fully dissolved before adding the next. For example, calcium chloride and magnesium sulfate can react to form insoluble calcium sulfate.[3][4]
-
-
Evaporation: Evaporation from culture plates can increase the concentration of all components, including the inhibitor, potentially leading to precipitation. Ensure proper humidification in your incubator and consider using sealed plates for long-term experiments.[3][4]
Frequently Asked Questions (FAQs)
Q1: What is the known solubility of this compound?
Q2: What solvents other than DMSO can I use to dissolve this compound?
A2: While DMSO is the most commonly reported solvent, other organic solvents like ethanol or DMF might be viable options for creating stock solutions. However, the compatibility of these solvents with your specific experimental system must be considered, as they can be more toxic to cells than DMSO. It is always recommended to check the manufacturer's datasheet or perform small-scale solubility tests with alternative solvents.
Q3: How can I experimentally determine the solubility of this compound in my buffer?
A3: You can perform either a kinetic or a thermodynamic solubility assay.
-
Kinetic Solubility Assay: This is a high-throughput method often used in early drug discovery. It involves adding a concentrated DMSO stock solution of the compound to the aqueous buffer and measuring the concentration of the dissolved compound after a short incubation.[6] Methods like nephelometry (light scattering) or UV spectroscopy after filtration can be used for detection.[6][7]
-
Thermodynamic Solubility Assay (Shake-Flask Method): This is considered the "gold standard" and measures the equilibrium solubility. Excess solid compound is incubated with the buffer for an extended period (e.g., 24-48 hours) with agitation to reach equilibrium. The suspension is then filtered, and the concentration of the dissolved compound in the filtrate is measured, typically by HPLC.[6]
Q4: Are there any formulation strategies to improve the aqueous solubility of this compound for in vivo studies?
A4: For in vivo studies, improving aqueous solubility is often necessary. While specific formulations for this compound are not published, common strategies for poorly soluble compounds include:
-
Co-solvents: Using a mixture of solvents, such as PEG300, Tween 80, and water, can improve solubility for oral or injectable formulations.
-
Suspensions: The compound can be suspended in a vehicle like carboxymethyl cellulose.
-
Salt Formation: If the compound has ionizable groups, forming a salt can significantly increase aqueous solubility.
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix can enhance the dissolution rate.
It is crucial to perform formulation development studies to find the optimal vehicle for your specific application.
Quantitative Data Summary
The following table summarizes the known solubility of this compound.
| Compound | Solvent | Solubility | Source |
| This compound | DMSO | 10 mM | [5] |
Note: This information is based on publicly available data from a single supplier and may not be comprehensive. Experimental verification is recommended.
Experimental Protocols
Protocol 1: Basic Kinetic Solubility Assay using UV-Vis Spectrophotometry
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Prepare Calibration Curve:
-
Perform serial dilutions of the 10 mM stock in DMSO to create standards (e.g., 1 mM, 500 µM, 250 µM, etc.).
-
Further dilute these DMSO standards into the final aqueous buffer to concentrations that will be below the expected solubility limit.
-
Measure the UV absorbance of these standards at the compound's λmax to generate a standard curve of absorbance versus concentration.
-
-
Assay Plate Preparation:
-
Add a small volume (e.g., 2 µL) of the 10 mM DMSO stock solution to multiple wells of a 96-well filter plate.
-
Add the desired aqueous buffer (e.g., 198 µL of PBS, pH 7.4) to each well to achieve the target final concentration (e.g., 100 µM).
-
-
Incubation: Seal the plate and shake at room temperature for 1-2 hours.
-
Filtration: Place the filter plate on top of a 96-well collection plate and centrifuge to separate the undissolved precipitate from the soluble compound.
-
Measurement: Transfer the filtrate to a UV-transparent 96-well plate and measure the absorbance at the λmax.
-
Calculation: Use the standard curve to determine the concentration of the dissolved compound in the filtrate. This concentration represents the kinetic solubility.
Visualizations
Caption: Workflow for addressing solubility issues with this compound.
Caption: Simplified KRAS G12C signaling pathway and the mechanism of inhibition.
References
- 1. K-Ras(G12C) Inhibitor 6 | Raf | TargetMol [targetmol.com]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 常見的細胞培養問題:沉澱物 [sigmaaldrich.com]
- 4. Cell Culture Academy [procellsystem.com]
- 5. This compound - Immunomart [immunomart.org]
- 6. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Technical Support Center: Troubleshooting Off-Target Effects of KRAS G12C Inhibitors
A- Disclaimer: The following troubleshooting guide and FAQs use Sotorasib (AMG 510) as a representative example of a KRAS G12C inhibitor due to the availability of public data. The principles and methodologies described are broadly applicable to other inhibitors targeting the same mutation, including the hypothetical "KRAS G12C inhibitor 39." Researchers should always validate the specific off-target profile of their particular inhibitor.
Frequently Asked Questions (FAQs)
Q1: My cells treated with a KRAS G12C inhibitor are showing a phenotype inconsistent with MAPK pathway inhibition. What could be the cause?
A1: While KRAS G12C inhibitors are designed to be selective, unexpected phenotypes can arise from several factors:
-
Off-target kinase inhibition: The inhibitor may be binding to and inhibiting other kinases besides KRAS G12C, leading to the activation or inhibition of other signaling pathways.
-
Pathway crosstalk and feedback loops: Inhibition of the MAPK pathway can trigger compensatory signaling through other pathways, such as the PI3K/AKT/mTOR pathway, leading to the observed phenotype.[1][2][3][4][5]
-
Cellular context: The off-target effects and pathway rewiring can be highly dependent on the specific cell line and its genetic background.
Q2: How can I determine if my KRAS G12C inhibitor has off-target effects?
A2: A multi-pronged approach is recommended to identify and validate potential off-target effects:
-
Biochemical Screening: A biochemical kinase panel assay is a crucial first step to assess the inhibitor's activity against a broad range of purified kinases.
-
Cell-Based Target Engagement: Assays like the NanoBRET Target Engagement Assay or Cellular Thermal Shift Assay (CETSA) can confirm if the inhibitor engages with potential off-targets within a cellular context.
-
Phosphoproteomics: This unbiased approach can provide a global view of changes in protein phosphorylation in response to inhibitor treatment, revealing unexpected alterations in signaling pathways.
Q3: What are some of the known resistance mechanisms to KRAS G12C inhibitors that might be mistaken for off-target effects?
A3: Resistance to KRAS G12C inhibitors can be complex and can manifest as a lack of response or acquired resistance after initial treatment. These mechanisms can sometimes mimic off-target effects and often involve the reactivation of the MAPK pathway or activation of bypass signaling pathways. Common mechanisms include secondary KRAS mutations and activation of the PI3K/AKT/mTOR pathway.[1][2][3][4][5]
Troubleshooting Guides
Issue 1: Unexpected Cell Proliferation or Survival Despite KRAS G12C Inhibition
Possible Cause: Activation of a compensatory survival pathway, such as the PI3K/AKT/mTOR pathway, which can be a downstream consequence of on-target KRAS G12C inhibition or due to off-target effects.[1][2][3][4][5]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected cell proliferation.
Experimental Protocol: Western Blot for PI3K/AKT Pathway Activation
-
Cell Treatment: Plate cells and treat with your KRAS G12C inhibitor at various concentrations and time points. Include a vehicle control (e.g., DMSO).
-
Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane and incubate with primary antibodies against p-AKT (S473), AKT, p-mTOR (S2448), mTOR, p-S6K (T389), and S6K. Use a loading control like GAPDH or β-actin.
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
Issue 2: Observed Phenotype Does Not Correlate with Biochemical Potency
Possible Cause: Discrepancy between biochemical IC50 and cellular potency can be due to poor cell permeability, active efflux from the cell, or the inhibitor's inability to engage the target in the complex cellular environment.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for phenotype vs. potency mismatch.
Experimental Protocol: NanoBRET™ Target Engagement Intracellular Kinase Assay
This protocol is adapted from Promega's technical manual.
-
Cell Transfection: Co-transfect HEK293 cells with a NanoLuc®-kinase fusion vector and a carrier DNA.
-
Cell Seeding: Seed the transfected cells into a white, nonbinding surface 96-well or 384-well plate.
-
Compound Addition: Add your KRAS G12C inhibitor at various concentrations to the wells.
-
Tracer Addition: Add the NanoBRET™ tracer, a fluorescently labeled ligand that also binds to the kinase.
-
Equilibration: Incubate the plate to allow the inhibitor and tracer to reach binding equilibrium with the target kinase.
-
Substrate Addition: Add the NanoBRET™ Nano-Glo® Substrate and an extracellular NanoLuc® inhibitor.
-
Signal Detection: Measure the luminescence at 450 nm and the BRET signal at 610 nm. A decrease in the BRET signal indicates displacement of the tracer by your inhibitor, confirming target engagement.
Quantitative Data Summary
As specific off-target data for a hypothetical "this compound" is unavailable, the following table provides a representative example of a biochemical kinase selectivity profile for a KRAS G12C inhibitor. This data is illustrative and should be replaced with experimental data for the specific inhibitor being used.
Table 1: Illustrative Biochemical Kinase Selectivity Profile
| Kinase Target | IC50 (nM) | % Inhibition @ 1 µM |
| KRAS G12C (On-target) | 10 | 98% |
| EGFR | >10,000 | <10% |
| HER2 | >10,000 | <10% |
| MEK1 | 5,200 | 25% |
| ERK2 | >10,000 | <5% |
| AKT1 | 8,500 | 15% |
| PI3Kα | >10,000 | <10% |
| CDK2 | 7,800 | 18% |
| Potential Off-Target 1 | 850 | 65% |
| Potential Off-Target 2 | 1,200 | 55% |
Signaling Pathways and Experimental Workflows
KRAS G12C Signaling and Potential Off-Target Pathway
The following diagram illustrates the intended on-target pathway of a KRAS G12C inhibitor and a potential off-target pathway that could be inadvertently activated.
Caption: On-target and potential off-target signaling pathways.
Workflow for Identifying and Validating Off-Target Effects
This diagram outlines a comprehensive workflow for researchers to characterize the off-target effects of their KRAS G12C inhibitor.
Caption: Experimental workflow for off-target identification and validation.
References
- 1. Acquired resistance to sotorasib in KRASG12C mutant NSCLC is vulnerable to PI3K-mTOR pathway inhibition mediated by 4E-BP1 regulator of cap-dependent translation [elifesciences.org]
- 2. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PAK and PI3K pathway activation confers resistance to KRASG12C inhibitor sotorasib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Sotorasib resistance triggers epithelial-mesenchymal transition and activates AKT and P38-mediated signaling [frontiersin.org]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Optimizing KRAS G12C Inhibitor Concentration In Vitro
Disclaimer: Information regarding a specific "KRAS G12C inhibitor 39" is not publicly available. The following guide is based on established principles and published data for well-characterized KRAS G12C inhibitors such as Sotorasib (AMG 510) and Adagrasib (MRTX849). The methodologies and troubleshooting advice provided are broadly applicable for the in vitro characterization of novel KRAS G12C inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for KRAS G12C inhibitors?
A1: KRAS G12C inhibitors are a class of targeted cancer therapies that specifically and covalently bind to the cysteine residue of the mutated KRAS G12C protein.[1][2] This mutation is a common driver in several cancers, including non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and pancreatic cancer.[1][3] The inhibitor locks the KRAS G12C protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting the pro-proliferative MAPK and PI3K-AKT signaling pathways.[4][5]
Q2: What are the typical starting concentration ranges for in vitro experiments with KRAS G12C inhibitors?
A2: For initial in vitro cell-based assays, a wide concentration range is recommended to determine the half-maximal inhibitory concentration (IC50). A common starting point is a serial dilution from 10 µM down to the low nanomolar or picomolar range. The optimal concentration will depend on the specific inhibitor's potency and the cell line being tested.
Q3: Which cell lines are appropriate for testing KRAS G12C inhibitors?
A3: It is crucial to use cell lines that harbor the KRAS G12C mutation. As a negative control, cell lines with wild-type KRAS or other KRAS mutations (e.g., G12D, G12V) should be included to demonstrate the inhibitor's selectivity. Commonly used KRAS G12C-mutant cell lines include NCI-H358 (lung), MIA PaCa-2 (pancreas), and SW1573 (lung).
Q4: How long should cells be treated with the inhibitor in vitro?
A4: The treatment duration depends on the assay. For signaling pathway analysis (e.g., Western blot for p-ERK), shorter time points (e.g., 1, 4, 24 hours) are often sufficient to observe target engagement.[6][7] For cell viability or proliferation assays (e.g., CellTiter-Glo), longer incubation times (e.g., 72 to 120 hours) are typically required to see an effect on cell growth.[6]
Troubleshooting Guide
Q5: My KRAS G12C inhibitor shows low potency (high IC50 value) in my cell-based assay. What are the possible reasons?
A5:
-
Cell Line Authentication: Verify the identity and KRAS mutation status of your cell line.
-
Inhibitor Stability: Ensure the inhibitor is properly stored and has not degraded. Prepare fresh dilutions for each experiment.
-
Assay Duration: The incubation time may be too short to observe a significant effect on cell viability. Consider extending the treatment duration.
-
Cell Seeding Density: An inappropriate cell density can affect the assay outcome. Optimize the seeding density for your specific cell line and assay.
-
Serum Concentration: Components in fetal bovine serum (FBS) can sometimes interfere with inhibitor activity. Consider reducing the serum concentration during treatment, if compatible with cell health.
-
Intrinsic Resistance: The cell line may have intrinsic resistance mechanisms, such as compensatory activation of other signaling pathways.[8]
Q6: I am not seeing a decrease in phosphorylated ERK (p-ERK) levels after treating KRAS G12C mutant cells with my inhibitor. What could be the issue?
A6:
-
Time Point of Analysis: The inhibition of p-ERK can be transient. Analyze p-ERK levels at multiple early time points (e.g., 1, 4, 8, 24 hours) to capture the window of maximal inhibition. Some studies have shown a rebound in MAPK pathway signaling after 24-48 hours.[7]
-
Inhibitor Concentration: The concentration used may be too low to achieve sufficient target engagement. Try a higher concentration or a dose-response experiment.
-
Antibody Quality: Ensure the primary and secondary antibodies used for Western blotting are validated and working correctly.
-
Basal Pathway Activation: If the basal level of p-ERK is low in your unstimulated cells, it may be difficult to detect a decrease. Consider stimulating the pathway with a growth factor (e.g., EGF) before inhibitor treatment to increase the dynamic range.
-
Bypass Signaling: The cells may be utilizing alternative signaling pathways to maintain ERK activation, representing a mechanism of resistance.[9]
Q7: My inhibitor is showing toxicity in wild-type KRAS cell lines. What does this suggest?
A7:
-
Off-Target Effects: The inhibitor may have off-target activities against other cellular proteins. Consider performing kinome profiling or other off-target screening assays.
-
Non-Specific Toxicity: At high concentrations, many compounds can exhibit non-specific cytotoxic effects. Determine the IC50 in a panel of wild-type and other mutant KRAS cell lines to assess the therapeutic window.
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is not exceeding a non-toxic level (typically <0.1%).
Quantitative Data Summary
Table 1: In Vitro Potency of Sotorasib (AMG 510) in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | IC50 (nM) - Viability | Reference |
| NCI-H358 | Lung | 8 | [6] |
| MIA PaCa-2 | Pancreatic | 11 | [6] |
| SW1573 | Lung | 15 | [6] |
| H2122 | Lung | 6 | [6] |
Table 2: In Vitro Potency of Adagrasib (MRTX849) in KRAS G12C Mutant Cell Lines
| Cell Line | Cancer Type | IC50 (nM) - Viability | Reference |
| NCI-H358 | Lung | 7 | [6] |
| MIA PaCa-2 | Pancreatic | 10 | [6] |
| H2122 | Lung | 12 | [6] |
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
-
Cell Seeding: Seed KRAS G12C mutant and wild-type cells in a 96-well, opaque-walled plate at a pre-determined optimal density. Allow cells to adhere overnight.
-
Inhibitor Preparation: Prepare a 10-point serial dilution of the KRAS G12C inhibitor in culture medium. Include a vehicle control (e.g., DMSO).
-
Treatment: Remove the old medium from the cells and add the medium containing the inhibitor dilutions.
-
Incubation: Incubate the plate for 72-120 hours at 37°C in a humidified incubator with 5% CO2.
-
Lysis and Luminescence Reading: On the day of the assay, equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions. Mix on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Read the luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using a non-linear regression model to determine the IC50 value.
Protocol 2: Western Blot for Phospho-ERK (p-ERK)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere. Treat the cells with various concentrations of the KRAS G12C inhibitor for different time points (e.g., 1, 4, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts, add Laemmli buffer, and boil the samples. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the p-ERK signal to total ERK and the loading control.
Visualizations
Caption: KRAS G12C Signaling Pathway and Point of Inhibition.
Caption: Workflow for In Vitro KRAS G12C Inhibitor Concentration Optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Prognostic and therapeutic impact of the KRAS G12C mutation in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Portico [access.portico.org]
- 6. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. A Breakthrough Brought about by Targeting KRASG12C: Nonconformity Is Punished - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
Technical Support Center: Overcoming Resistance to KRAS G12C Inhibitors
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with KRAS G12C inhibitors. Our goal is to help you navigate the challenges of drug resistance and optimize your experiments for success.
Troubleshooting Guides
This section addresses common issues encountered during experiments with KRAS G12C inhibitors.
Issue 1: Reduced or Lost Inhibitor Potency in Cell-Based Assays
-
Question: My KRAS G12C inhibitor, which was initially potent against my cancer cell line, is now showing a significantly higher IC50 value. What could be the cause?
-
Possible Causes & Troubleshooting Steps:
-
Development of Acquired Resistance: Continuous exposure to the inhibitor can lead to the selection of resistant cell populations.
-
Recommendation: Perform molecular profiling of your resistant cell line to identify potential resistance mechanisms. This can include targeted sequencing of key genes in the RAS-MAPK pathway (e.g., KRAS, NRAS, BRAF, MAP2K1) or broader whole-exome sequencing.[1]
-
-
MAPK Pathway Reactivation: A common mechanism of resistance is the reactivation of the MAPK pathway, often observed by the rebound of phosphorylated ERK (p-ERK) levels after initial suppression.[2]
-
Recommendation: Perform a time-course Western blot analysis to monitor p-ERK and p-AKT levels following inhibitor treatment (e.g., at 4, 24, 48, and 72 hours). An increase in p-ERK after an initial decrease suggests pathway reactivation.
-
-
Cell Line Integrity: Ensure the authenticity of your cell line through short tandem repeat (STR) profiling and regularly test for mycoplasma contamination, as these can affect experimental outcomes.
-
Issue 2: Inconsistent or Non-reproducible Western Blot Results for MAPK/PI3K Pathway Analysis
-
Question: I'm having trouble getting clean and consistent Western blot data for p-ERK, total ERK, p-AKT, and total AKT. What are some common pitfalls?
-
Possible Causes & Troubleshooting Steps:
-
Low Signal or No Signal:
-
Insufficient Protein Load: Ensure you are loading an adequate amount of protein (typically 10-15 µg of cell lysate per lane for mini-gels).
-
Suboptimal Antibody Dilution: The recommended antibody dilution is a starting point. Optimize the concentration for your specific experimental conditions.
-
Inactive Substrate: Ensure your chemiluminescent substrate is fresh and has not lost activity.
-
-
High Background:
-
Inadequate Blocking: Use an appropriate blocking agent (e.g., 5% non-fat dry milk or BSA in TBST) and ensure sufficient blocking time (at least 1 hour at room temperature).
-
Insufficient Washing: Increase the number and duration of wash steps after primary and secondary antibody incubations to remove non-specifically bound antibodies.
-
-
Non-specific Bands:
-
Antibody Specificity: Verify the specificity of your primary antibody.
-
Excessive Antibody Concentration: Using too much primary or secondary antibody can lead to non-specific binding.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to KRAS G12C inhibitors like sotorasib and adagrasib?
A1: Acquired resistance to KRAS G12C inhibitors is broadly categorized into two main types:
-
On-target resistance involves secondary mutations in the KRAS gene itself that either prevent the inhibitor from binding to the G12C mutant protein or lock KRAS in its active, GTP-bound state. Examples of secondary mutations include Y96D, Y96S, R68M, A59S, and Q99L.[3] Some of these mutations may confer resistance to one inhibitor while remaining sensitive to another, suggesting the potential for sequential therapy.[3]
-
Off-target resistance involves the activation of alternative signaling pathways that bypass the need for KRAS G12C signaling. This can occur through various mechanisms, including:
-
Activation of Receptor Tyrosine Kinases (RTKs): Increased signaling through RTKs like EGFR can reactivate the MAPK pathway.[4]
-
Mutations in Downstream Effectors: Activating mutations in genes downstream of KRAS, such as NRAS, BRAF, and MAP2K1 (MEK1), can drive proliferation independently of KRAS G12C.[1]
-
Activation of Parallel Pathways: Upregulation of the PI3K-AKT-mTOR pathway can also mediate resistance.[5]
-
Histologic Transformation: In some cases, tumors can undergo a change in their cell type, for example, from adenocarcinoma to squamous cell carcinoma, which can be associated with resistance.[6]
-
Q2: How can I experimentally determine the mechanism of resistance in my cell line?
A2: A multi-step approach is recommended:
-
Confirm Resistance: Perform a dose-response curve with the KRAS G12C inhibitor to confirm the shift in IC50 in your resistant cell line compared to the parental, sensitive line.
-
Assess Pathway Reactivation: Use Western blotting to check for the reactivation of the MAPK (p-ERK) and PI3K/AKT (p-AKT) pathways in the resistant cells in the presence of the inhibitor.
-
Sequence for On-Target Mutations: Perform Sanger or next-generation sequencing of the KRAS gene to identify any secondary mutations.
-
Investigate Bypass Tracks: If no on-target mutations are found, consider broader genomic or transcriptomic analyses (e.g., whole-exome sequencing or RNA-seq) to identify mutations or expression changes in genes associated with bypass pathways.
Q3: What are the most promising combination strategies to overcome resistance?
A3: Several combination therapies are being investigated both preclinically and clinically:
-
EGFR Inhibitors: In colorectal cancer, where EGFR signaling is a key resistance mechanism, combining KRAS G12C inhibitors with EGFR inhibitors like cetuximab or panitumumab has shown significant clinical benefit.[6]
-
SHP2 Inhibitors: SHP2 is a phosphatase that acts downstream of multiple RTKs and is involved in activating RAS. Combining KRAS G12C inhibitors with SHP2 inhibitors can prevent the reactivation of wild-type RAS and enhance anti-tumor activity.
-
MEK Inhibitors: Directly targeting downstream effectors like MEK can be an effective strategy, particularly when resistance is driven by upstream mutations that reactivate the MAPK pathway.
-
PI3K/mTOR Inhibitors: For resistance mediated by the activation of the PI3K/AKT pathway, combination with PI3K or mTOR inhibitors is a rational approach.[5]
Quantitative Data Summary
The following tables summarize key quantitative data related to the efficacy of KRAS G12C inhibitors and combination therapies.
Table 1: In Vitro IC50 Values of KRAS G12C Inhibitors in Sensitive and Resistant NSCLC Cell Lines
| Cell Line | Inhibitor | IC50 (µM) | Resistance Status |
| NCI-H358 | Sotorasib | 0.006 | Sensitive |
| MIA PaCa-2 | Sotorasib | 0.009 | Sensitive |
| NCI-H23 | Sotorasib | 3.2 | Tolerant |
| SW1573 | Sotorasib | 9.6 | Resistant |
| H23AR | Sotorasib | >2.5 (>600-fold resistant) | Acquired Resistance |
| H358AR | Sotorasib | >1.0 (>200-fold resistant) | Acquired Resistance |
Data compiled from multiple sources.[2][5][7]
Table 2: Clinical Efficacy of Sotorasib plus Panitumumab in KRAS G12C-Mutated Metastatic Colorectal Cancer (CodeBreaK 300 Trial)
| Treatment Arm | Median Progression-Free Survival (months) | Objective Response Rate (%) |
| Sotorasib (960 mg) + Panitumumab | 5.6 | 26.4 |
| Sotorasib (240 mg) + Panitumumab | 3.9 | 5.7 |
| Investigator's Choice of Therapy | 2.2 | 0 |
Data from the CodeBreaK 300 Phase 3 trial.[6]
Table 3: Clinical Efficacy of Adagrasib plus Cetuximab in KRAS G12C-Mutated Metastatic Colorectal Cancer (KRYSTAL-1 Trial)
| Efficacy Endpoint | Value |
| Objective Response Rate (ORR) | 34% |
| Disease Control Rate (DCR) | 85.1% |
| Median Duration of Response (months) | 5.8 |
| Median Progression-Free Survival (months) | 6.9 |
| Median Overall Survival (months) | 15.9 |
Data from the KRYSTAL-1 Phase 1/2 trial.[8]
Detailed Experimental Protocols
Protocol 1: Generation of Acquired Resistance to KRAS G12C Inhibitors in Cell Culture
This protocol describes a method for generating cell lines with acquired resistance to a KRAS G12C inhibitor through continuous dose escalation.[5][8]
Materials:
-
KRAS G12C mutant cancer cell line (e.g., NCI-H358, NCI-H23)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
KRAS G12C inhibitor (e.g., sotorasib, adagrasib) dissolved in DMSO
-
Cell counting solution (e.g., Trypan Blue)
-
Hemocytometer or automated cell counter
-
Standard cell culture flasks and plates
Procedure:
-
Determine Initial IC50: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the initial IC50 of the KRAS G12C inhibitor for the parental cell line.
-
Initial Drug Exposure: Seed the parental cells at a low density and treat with the inhibitor at a concentration equal to the IC50.
-
Monitor Cell Growth: Monitor the cells for growth. Initially, most cells may die. Continue to culture the surviving cells, replacing the medium with fresh inhibitor-containing medium every 3-4 days.
-
Dose Escalation: Once the cells resume proliferation in the presence of the inhibitor, subculture them and gradually increase the concentration of the inhibitor in a stepwise manner (e.g., 1.5x to 2x increments).
-
Establish Resistant Clones: Continue this process of dose escalation until the cells are able to proliferate in a significantly higher concentration of the inhibitor (e.g., 1-2 µM for sotorasib).
-
Characterize Resistant Cells: Once a resistant population is established, perform single-cell cloning to isolate and expand individual resistant clones. Characterize these clones by determining their IC50 and analyzing for resistance mechanisms.
Protocol 2: Western Blotting for MAPK and PI3K/AKT Pathway Activation
This protocol provides a general procedure for analyzing the phosphorylation status of ERK and AKT.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (p-ERK1/2, total ERK1/2, p-AKT, total AKT)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells as required for your experiment. Wash cells with ice-cold PBS and lyse them in lysis buffer on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration of all samples and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-ERK) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Stripping and Re-probing: To detect total protein levels, the membrane can be stripped of the first set of antibodies and then re-probed with an antibody against the total protein (e.g., total ERK).
Visualizations
Signaling Pathway Diagrams
References
- 1. Diverse alterations associated with resistance to KRAS(G12C) inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. KRAS Secondary Mutations That Confer Acquired Resistance to KRAS G12C Inhibitors, Sotorasib and Adagrasib, and Overcoming Strategies: Insights From In Vitro Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. biorxiv.org [biorxiv.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
"KRAS G12C inhibitor 39 stability and storage conditions"
This technical support center provides guidance on the stability, storage, and handling of KRAS G12C inhibitors. While specific data for a compound designated solely as "KRAS G12C inhibitor 39" is not publicly available, this guide offers best practices applicable to similar small-molecule kinase inhibitors used in research.
Frequently Asked Questions (FAQs)
Q1: What are the general recommended storage conditions for KRAS G12C inhibitors?
A1: Most small-molecule kinase inhibitors, including those targeting KRAS G12C, are typically stored as a solid powder or in a solution. For optimal stability, follow the specific recommendations on the product datasheet. General guidelines are summarized in the table below.
Q2: How should I prepare stock solutions of a KRAS G12C inhibitor?
A2: Stock solutions are typically prepared by dissolving the solid compound in a suitable solvent, such as DMSO. It is crucial to use anhydrous, high-purity solvents to minimize degradation. Warm the vial gently if necessary to ensure the compound is fully dissolved. Stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Q3: For how long can I store the inhibitor in solution?
A3: The stability of the inhibitor in solution is dependent on the solvent, concentration, and storage temperature. For short-term storage (days to weeks), solutions are often kept at 2-8°C. For long-term storage (months to years), it is recommended to store aliquots at -20°C or -80°C. Always refer to the manufacturer's datasheet for specific stability information.
Troubleshooting Guide
Q1: I am observing a loss of inhibitory activity in my experiments. What could be the cause?
A1: A loss of activity can stem from several factors related to inhibitor stability and handling:
-
Improper Storage: The compound may have degraded due to incorrect storage temperatures or exposure to light.
-
Repeated Freeze-Thaw Cycles: This can lead to the degradation of the compound in solution. Using single-use aliquots is recommended.
-
Solvent Quality: The use of old or impure solvents can cause chemical reactions that degrade the inhibitor.
-
Incorrect Concentration: Errors in preparing the stock solution or subsequent dilutions can lead to lower than expected activity.
Q2: My inhibitor solution appears cloudy or has visible precipitates. What should I do?
A2: Cloudiness or precipitation can indicate several issues:
-
Low Solubility: The concentration of the inhibitor may exceed its solubility in the chosen solvent. Try warming the solution gently or sonicating to redissolve the compound. If the issue persists, a lower concentration or a different solvent may be necessary.
-
Compound Degradation: The precipitate could be a result of the inhibitor degrading over time. If redissolving is unsuccessful, it is best to prepare a fresh stock solution.
-
Contamination: The solution may be contaminated. It is recommended to discard the solution and prepare a new one using fresh, sterile materials.
Data Summary
| Parameter | Solid Form | In Solution (e.g., in DMSO) |
| Storage Temperature | -20°C or as recommended | -20°C or -80°C for long-term |
| Short-term Storage | Room temperature (days) | 2-8°C (days to weeks) |
| Light Sensitivity | Store in a dark, light-resistant vial | Protect from light |
| Moisture | Store in a desiccated environment | Use anhydrous solvents |
Experimental Workflow and Signaling Pathway Diagrams
Below are diagrams illustrating a typical experimental workflow for assessing inhibitor stability and the KRAS signaling pathway.
Caption: Workflow for assessing the long-term stability of a KRAS G12C inhibitor.
Caption: Simplified KRAS signaling pathway and the mechanism of a KRAS G12C inhibitor.
Technical Support Center: In Vivo Studies with KRAS G12C Inhibitor 39
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel covalent KRAS G12C inhibitor 39 in vivo. As specific preclinical toxicity data for inhibitor 39 is not publicly available, this guidance is based on the established class-specific toxicities of approved KRAS G12C inhibitors, such as sotorasib and adagrasib.
Frequently Asked Questions (FAQs)
Q1: What are the most common in vivo toxicities observed with covalent KRAS G12C inhibitors?
A1: Based on extensive clinical data from KRAS G12C inhibitors like sotorasib and adagrasib, the most frequently reported treatment-related adverse events are gastrointestinal (GI) and hepatic toxicities. Common GI issues include diarrhea, nausea, and vomiting.[1][2][3][4] Hepatotoxicity often manifests as elevated levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[4][5][6][7] Fatigue is also a commonly reported side effect.[2][8]
Q2: Are there any specific organ systems I should monitor closely during my in vivo studies with inhibitor 39?
A2: Yes, close monitoring of the liver and gastrointestinal tract is critical. Regular monitoring of liver function tests (ALT, AST, bilirubin) is highly recommended.[9] Additionally, animals should be monitored for signs of GI distress, such as changes in stool consistency, weight loss, and reduced food intake.[1][9] In some cases, interstitial lung disease/pneumonitis has been observed, so any respiratory symptoms should be investigated.[10]
Q3: Is there a known mechanism for the hepatotoxicity observed with KRAS G12C inhibitors?
A3: The exact mechanism of hepatotoxicity is not fully elucidated but is thought to be, in some cases, an immune-mediated event.[6] This is particularly observed in patients who have recently received immunotherapy (e.g., anti-PD-1/PD-L1 antibodies).[11][12][13] Preclinical studies suggest that KRAS G12C inhibition can create a pro-inflammatory tumor microenvironment, which may potentiate immune-related adverse events in organs like the liver.[14][15]
Q4: How should I approach dose selection for in vivo efficacy studies to minimize toxicity?
A4: A maximum tolerated dose (MTD) study is a crucial first step. This involves administering escalating doses of inhibitor 39 to different cohorts of animals and closely monitoring for signs of toxicity. The MTD is typically defined as the highest dose that does not cause unacceptable toxicity or more than a 10-20% loss in body weight. Efficacy studies should then be conducted at doses at or below the determined MTD.
Q5: Can prior treatments in my animal models influence the toxicity profile of inhibitor 39?
A5: Yes, as seen in clinical settings, prior treatment with immune checkpoint inhibitors may increase the risk and severity of hepatotoxicity when followed by a KRAS G12C inhibitor.[11][12][13] If your experimental design involves sequential or combination therapy with immunotherapy, enhanced monitoring for liver toxicity is warranted.
Troubleshooting In Vivo Toxicity
This section provides guidance on identifying and managing potential toxicities during your experiments with this compound.
| Observed Issue | Potential Cause | Recommended Action |
| Significant Weight Loss (>15%) | Drug toxicity, likely GI-related (nausea, diarrhea, decreased appetite). | 1. Immediately pause dosing. 2. Provide supportive care (e.g., hydration, nutritional supplements). 3. Consider a dose reduction for subsequent treatment cycles. 4. If weight loss persists, consider discontinuing treatment for that animal and perform a necropsy to investigate the cause. |
| Elevated Liver Enzymes (ALT/AST >3x baseline) | Hepatotoxicity, a known class effect of KRAS G12C inhibitors. | 1. Confirm elevations with a repeat blood test. 2. Pause or reduce the dose of inhibitor 39. 3. Collect liver tissue for histopathological analysis at the end of the study or if the animal is euthanized. 4. In clinical settings, corticosteroids are sometimes used for severe immune-mediated hepatotoxicity.[6] |
| Diarrhea | On-target or off-target effect on the GI tract. | 1. Monitor hydration status and body weight closely. 2. Provide supportive care. 3. In clinical practice, anti-diarrheal medications are used.[2] 4. Consider dose interruption or reduction if diarrhea is severe or persistent.[1] |
| Lethargy and Reduced Activity | General drug toxicity, fatigue. | 1. Perform a general health check to rule out other causes. 2. Ensure easy access to food and water. 3. If lethargy is severe, consider a dose reduction. |
Quantitative Data on KRAS G12C Inhibitor Toxicities
The following tables summarize the incidence of common treatment-related adverse events (TRAEs) for sotorasib and adagrasib from clinical trials. This data can serve as a benchmark when evaluating the toxicity profile of inhibitor 39.
Table 1: Common Treatment-Related Adverse Events with Sotorasib
| Adverse Event | Any Grade Incidence (%) | Grade ≥3 Incidence (%) |
| Diarrhea | 31.1 - 51% | 4 - 12% |
| Nausea | 14.6 - 54% | < 2% |
| Hepatotoxicity (Increased ALT/AST) | 12.2 - 38% | 6 - 15.1% |
| Fatigue | ~32% | ~6% |
| Vomiting | ~35% | < 3% |
| Data compiled from multiple sources.[4][5][6][8][16][17] |
Table 2: Common Treatment-Related Adverse Events with Adagrasib
| Adverse Event | Any Grade Incidence (%) | Grade ≥3 Incidence (%) |
| Diarrhea | 51 - 63% | < 5% |
| Nausea | 54 - 62% | < 5% |
| Vomiting | 35 - 47% | < 5% |
| Fatigue | 32 - 40% | ~6% |
| Hepatotoxicity (Increased ALT/AST) | 20 - 46% | 5 - 7% |
| Data compiled from multiple sources.[2][3][4][7][8] |
Experimental Protocols
Protocol 1: In Vivo Maximum Tolerated Dose (MTD) Study
-
Animal Model: Use an appropriate tumor-bearing or non-tumor-bearing mouse strain (e.g., CD-1, NSG).
-
Group Allocation: Assign at least 3-5 mice per dose group. Include a vehicle control group.
-
Dose Escalation: Start with a low dose (e.g., 1-3 mg/kg) and escalate in subsequent groups (e.g., 10, 30, 100 mg/kg). The dosing route and schedule should match the planned efficacy studies.
-
Monitoring:
-
Record body weight daily.
-
Perform clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, grooming, stool consistency).
-
Collect blood samples at baseline and at the end of the study for complete blood count (CBC) and serum chemistry (including liver function tests).
-
-
Endpoint: The MTD is the highest dose that does not induce >20% body weight loss or significant clinical signs of toxicity.
Protocol 2: Monitoring for Hepatotoxicity
-
Blood Collection: Collect blood via tail vein or submandibular bleed at baseline, mid-study, and at termination.
-
Serum Chemistry: Analyze serum for ALT, AST, alkaline phosphatase (ALP), and total bilirubin.
-
Histopathology:
-
At the end of the study, collect liver tissue from all animals.
-
Fix tissues in 10% neutral buffered formalin.
-
Embed in paraffin, section, and stain with hematoxylin and eosin (H&E).
-
A board-certified veterinary pathologist should examine the slides for signs of liver injury (e.g., necrosis, inflammation, steatosis).
-
Visualizations
Caption: KRAS G12C signaling pathway and the mechanism of action for inhibitor 39.
Caption: General experimental workflow for assessing in vivo toxicity of a novel KRAS G12C inhibitor.
References
- 1. targetedonc.com [targetedonc.com]
- 2. Practical Guidance for the Management of Adverse Events in Patients with KRASG12C-Mutated Non-Small Cell Lung Cancer Receiving Adagrasib - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Guidance for the Management of Adverse Events in Patients with KRASG12C-Mutated Non-Small Cell Lung Cancer Receiving Adagrasib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Safety assessment of KRAS (G12C) inhibitors based on the FDA Adverse Event Reporting System (FAERS) database: A real-world pharmacovigilance study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Management of sotorasib-related adverse events and hepatotoxicities following anti-PD-(L)1 therapy: Experience with sotorasib in two French anti-cancer centers and practical guidance proposal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sotorasib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Adagrasib - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. KRAS Inhibitor Adagrasib Shows Activity in Non–Small Cell Lung Cancer - The ASCO Post [ascopost.com]
- 9. Are there best practices for managing or mitigating toxicity [themednet.org]
- 10. lumakrashcp.com [lumakrashcp.com]
- 11. Clinical and Genomic Features of Response and Toxicity to Sotorasib in a Real-World Cohort of Patients With Advanced KRAS G12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. Severe Immune Checkpoint Inhibitor Hepatitis in KRAS G12C-Mutant NSCLC Potentially Triggered by Sotorasib: Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A real-world pharmacovigilance study of KRAS G12C mutation inhibitors based on the food and drug administration adverse event reporting system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. KRAS G12C Inhibitor Shows Activity in Solid Tumors, Lung Cancer - The ASCO Post [ascopost.com]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Improving the Bioavailability of KRAS G12C Inhibitors
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the bioavailability of KRAS G12C inhibitors, with a specific focus on poorly soluble compounds like the exemplar KRAS G12C inhibitor 39 .
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a potent, covalent inhibitor of the KRAS G12C mutant protein. While demonstrating high biochemical and cellular potency, it suffers from low oral bioavailability, which can limit its therapeutic efficacy in preclinical and clinical settings. This is a common challenge for many orally administered small molecule inhibitors, often due to poor aqueous solubility and/or high clearance.
Q2: What are the primary factors that limit the oral bioavailability of KRAS G12C inhibitors?
A2: The primary limiting factors are typically related to the physicochemical properties of the drug molecule. These include:
-
Poor Aqueous Solubility: Many potent inhibitors are lipophilic ("grease-ball" molecules) and do not dissolve well in the gastrointestinal fluids, which is a prerequisite for absorption. Sotorasib (AMG 510), for example, is a weakly basic drug with pH-dependent solubility.[1]
-
High First-Pass Metabolism: After absorption from the gut, the drug passes through the liver where it can be extensively metabolized before reaching systemic circulation.
-
Efflux by Transporters: Transmembrane proteins like P-glycoprotein (P-gp) in the intestinal wall can actively pump the drug back into the gut lumen, reducing net absorption.
-
Chemical Instability: Degradation of the compound in the acidic environment of the stomach or enzymatic degradation in the intestine can also reduce the amount of active drug available for absorption.
Q3: What are the main formulation strategies to improve the oral bioavailability of poorly soluble drugs?
A3: Several strategies can be employed to overcome poor solubility.[2][3][4] These can be broadly categorized as:
-
Particle Size Reduction: Decreasing the particle size to the micron or nanometer range (micronization or nanonization) increases the surface area-to-volume ratio, which enhances the dissolution rate.[4]
-
Amorphous Solid Dispersions: Dispersing the drug in a polymer matrix in an amorphous (non-crystalline) state can increase its apparent solubility and dissolution rate.[2][3]
-
Lipid-Based Formulations: Dissolving the drug in oils, surfactants, or lipids can create self-emulsifying drug delivery systems (SEDDS) that form fine emulsions in the gut, improving solubilization and absorption.[2][3][4]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can shield the lipophilic drug molecule and increase its solubility in water.[3]
Troubleshooting Guides
This section provides structured guidance for specific experimental issues you may encounter.
Issue 1: Low and Variable Drug Exposure in Animal Pharmacokinetic (PK) Studies
Symptoms:
-
Low Cmax (maximum plasma concentration) and AUC (area under the curve) after oral dosing.
-
High variability in plasma concentrations between individual animals.
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Action & Rationale |
| Poor Drug Solubility in Formulation Vehicle | 1. Check Solubility: Determine the solubility of your inhibitor in common preclinical formulation vehicles (e.g., PBS, corn oil, 0.5% HPMC, Solutol EL). 2. Optimize Vehicle: If solubility is low, consider using a co-solvent system (e.g., PEG400, ethanol) or a lipid-based formulation. For weakly basic compounds, using a low pH vehicle can help. |
| Drug Precipitation in the GI Tract | 1. In Vitro Dissolution Test: Perform a dissolution test in simulated gastric fluid (SGF, pH ~1.2) and simulated intestinal fluid (SIF, pH ~6.8) to check for precipitation upon pH shift. 2. Use Precipitation Inhibitors: Incorporate polymers like HPMC or PVP into your formulation. These polymers can maintain a supersaturated state and prevent the drug from crashing out of solution.[3] |
| Inadequate Formulation Strategy | 1. Prepare a Nanosuspension: Use wet media milling or high-pressure homogenization to reduce particle size to <200 nm. This significantly increases the dissolution rate.[1] 2. Create an Amorphous Solid Dispersion (ASD): Use spray drying or hot-melt extrusion to disperse the drug in a polymer matrix. This can improve both solubility and dissolution.[2] |
| High First-Pass Metabolism | 1. In Vitro Metabolic Stability: Assess the inhibitor's stability in liver microsomes or hepatocytes to determine its intrinsic clearance rate. 2. Co-administer an Inhibitor: In preclinical models, co-dosing with a known CYP enzyme inhibitor (e.g., ritonavir for CYP3A4) can help determine the extent of first-pass metabolism.[5] |
Issue 2: Inconsistent Results in In Vitro Cellular Assays
Symptoms:
-
Poor dose-response curves or lack of expected potency.
-
High well-to-well variability in assay readouts (e.g., p-ERK inhibition).
Possible Causes & Troubleshooting Steps:
| Possible Cause | Suggested Action & Rationale |
| Low Solubility in Assay Media | 1. Check Solubility in Media: Determine the solubility limit of the compound in your cell culture media. Precipitation can lead to inaccurate concentrations. 2. Use DMSO Stock Wisely: Ensure the final concentration of DMSO in the media is low (<0.5%) to avoid solvent effects and drug precipitation. Prepare serial dilutions carefully. |
| Binding to Labware or Serum Proteins | 1. Use Low-Binding Plates: For highly lipophilic compounds, consider using low-protein-binding polypropylene plates. 2. Assess Serum Shift: Run the assay in both low-serum and high-serum conditions. Significant loss of potency in high serum suggests strong protein binding, which reduces the free concentration of the inhibitor available to act on cells. |
| Compound Instability | 1. Check Stability in Media: Incubate the inhibitor in your complete cell culture media at 37°C and measure its concentration over time (e.g., by HPLC) to ensure it is stable for the duration of your experiment. |
Quantitative Data Summary
The following table summarizes key pharmacokinetic (PK) and potency data for an exemplar KRAS G12C inhibitor to illustrate parameters relevant to bioavailability studies.
| Parameter | Value | Significance |
| Biochemical IC₅₀ (SOS1-catalyzed GDP/GTP exchange) | 0.142 µM | Measures direct inhibitory activity on protein function. |
| Cellular IC₅₀ (p-ERK inhibition) | 0.016 µM | Measures potency in a cellular context, reflecting cell permeability and target engagement. |
| Aqueous Solubility (pH 7.4) | < 0.1 µM | Low solubility is a primary indicator of potential bioavailability issues. |
| Mouse PK: Oral Bioavailability (F%) | 9% | The fraction of the oral dose that reaches systemic circulation; a low value confirms poor absorption/high clearance. |
| Mouse PK: Clearance (CL) | 426 mL/min/kg | A high clearance value suggests rapid elimination from the body, likely through liver metabolism. |
Note: Data is illustrative and based on properties of early-generation inhibitors like compound 39f as described in medicinal chemistry literature.[6]
Experimental Protocols
Protocol 1: Preparation of a Nanosuspension Formulation for Oral Dosing
This protocol describes a general method for creating a nanocrystalline formulation to improve dissolution.
Objective: To prepare a stable nanosuspension of a poorly soluble KRAS G12C inhibitor for in vivo PK studies.
Materials:
-
KRAS G12C inhibitor (e.g., compound 39)
-
Stabilizers (e.g., anionic surfactant and non-ionic polymer)[1]
-
Cryoprotectant (e.g., trehalose or HPβ-CD)[1]
-
Purified water
-
Wet media milling equipment or high-pressure homogenizer
-
Particle size analyzer (e.g., dynamic light scattering)
-
Lyophilizer
Methodology:
-
Slurry Preparation: Prepare a pre-suspension of the inhibitor (e.g., 5-10% w/v) in an aqueous solution containing the selected stabilizers.
-
Milling/Homogenization:
-
Wet Media Milling: Add the slurry and milling media (e.g., yttria-stabilized zirconium oxide beads) to the milling chamber. Mill at a set temperature (e.g., 4°C) for several hours until the desired particle size is achieved.
-
High-Pressure Homogenization: Pass the pre-suspension through the homogenizer for multiple cycles at high pressure (e.g., 1500 bar).
-
-
Particle Size Analysis: Withdraw a sample and measure the particle size distribution (e.g., Z-average diameter) and polydispersity index (PDI). The target is typically a mean particle size of < 200 nm with a PDI < 0.3.
-
Lyophilization (Optional): Add a cryoprotectant to the final nanosuspension. Freeze the suspension and then lyophilize it to produce a stable, redispersible powder.
-
Reconstitution and Dosing: Before dosing, reconstitute the lyophilized powder in water to the target concentration. Confirm that the nanoparticles readily redisperse.
Protocol 2: In Vivo Pharmacokinetic (PK) Study in Mice
Objective: To determine the oral bioavailability and key PK parameters of a KRAS G12C inhibitor.
Methodology:
-
Animal Model: Use a standard mouse strain (e.g., CD-1 or BALB/c), typically 8-10 weeks old. Acclimate the animals for at least 3 days.
-
Study Design:
-
Group 1 (IV): Administer the inhibitor intravenously (e.g., via tail vein) at a low dose (e.g., 1-2 mg/kg) in a solubilizing vehicle. N=3-5 mice.
-
Group 2 (PO): Administer the inhibitor orally (by gavage) at a higher dose (e.g., 10-50 mg/kg) using the optimized formulation (e.g., nanosuspension). N=3-5 mice per time point.
-
-
Blood Sampling: Collect blood samples (e.g., via retro-orbital or submandibular bleed) into tubes containing an anticoagulant (e.g., K2-EDTA) at multiple time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of the inhibitor in the plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem Mass Spectrometry) method.
-
Data Analysis:
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate PK parameters (Cmax, Tmax, AUC, half-life, clearance).
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
-
Visualizations
Caption: The KRAS signaling pathway and the mechanism of G12C inhibitors.
Caption: Experimental workflow for improving oral bioavailability.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. mdpi.com [mdpi.com]
- 3. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 4. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Inconsistent Results with KRAS G12C Inhibitor 39
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the novel KRAS G12C inhibitor, designated here as "Inhibitor 39". The information provided is based on the established principles of KRAS G12C biology and the known characteristics of this class of covalent inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for KRAS G12C Inhibitor 39?
A1: this compound is a targeted covalent inhibitor. It is designed to specifically and irreversibly bind to the cysteine residue at position 12 of the KRAS protein when it is in its inactive, GDP-bound state. This covalent modification locks the KRAS G12C oncoprotein in an inactive conformation, thereby preventing downstream signaling through pathways such as the MAPK (RAF/MEK/ERK) and PI3K/AKT/mTOR pathways, which are critical for cancer cell proliferation and survival.[1][2][3]
Q2: In which cancer types is this compound expected to be active?
A2: The KRAS G12C mutation is most prevalent in non-small cell lung cancer (NSCLC), colorectal cancer (CRC), and to a lesser extent, in other solid tumors like pancreatic cancer.[4] Therefore, Inhibitor 39 is anticipated to show the most significant activity in cell lines and tumor models derived from these cancer types that harbor the KRAS G12C mutation.
Q3: What are the key downstream signaling pathways affected by this compound?
A3: By inhibiting KRAS G12C, Inhibitor 39 is expected to suppress the phosphorylation and activation of downstream effectors in the MAPK and PI3K/AKT/mTOR pathways. This can be monitored by assessing the phosphorylation status of proteins such as ERK, AKT, and S6 ribosomal protein.
Q4: Is it necessary to authenticate the cell lines used in my experiments?
A4: Absolutely. Cell line misidentification and cross-contamination are widespread problems in biomedical research that can lead to invalid and irreproducible results.[5][6] It is crucial to perform cell line authentication, typically using Short Tandem Repeat (STR) profiling, to confirm the identity of your cell lines before initiating any experiments.[5]
Troubleshooting Guide for Inconsistent Results
Issue 1: Higher than Expected IC50 Values or Poor Potency in Cell Viability Assays
| Possible Cause | Troubleshooting Step | Rationale |
| Incorrect Cell Seeding Density | Optimize cell seeding density for your specific cell line and assay duration. | Too high a density can lead to nutrient depletion and contact inhibition, while too low a density may result in poor cell growth, both of which can affect the apparent potency of the inhibitor.[7][8][9][10] |
| Suboptimal Assay Duration | Determine the optimal treatment duration for your cell line. | The covalent nature of Inhibitor 39 means that its effect may be time-dependent. A short incubation time may not be sufficient to observe maximal inhibition. |
| Serum Protein Binding | Reduce the serum concentration in your cell culture medium during the treatment period, or use serum-free medium if possible. | Small molecule inhibitors can bind to serum proteins, reducing their free concentration and apparent potency.[11][12] |
| Cell Line Misidentification or Contamination | Authenticate your cell lines using STR profiling. | The cell line you are using may not be what you think it is, or it may be contaminated with a less sensitive cell line.[5][6] |
| Compound Instability | Prepare fresh stock solutions of Inhibitor 39 and avoid repeated freeze-thaw cycles. | The inhibitor may be degrading over time, leading to reduced activity. |
Issue 2: Variability in Western Blot Results for Downstream Signaling
| Possible Cause | Troubleshooting Step | Rationale |
| Inconsistent Lysate Preparation | Standardize your lysis protocol, including the use of fresh protease and phosphatase inhibitors. | Inconsistent lysis can lead to variability in protein extraction and degradation of target proteins.[13][14][15][16] |
| Suboptimal Antibody Concentrations | Titrate your primary and secondary antibodies to determine the optimal concentrations. | Using too much or too little antibody can result in non-specific bands or weak signals, respectively.[14][15][16] |
| Inadequate Blocking | Optimize your blocking conditions (e.g., type of blocking agent, duration). | Insufficient blocking can lead to high background and non-specific antibody binding.[14][15][16] |
| Feedback Reactivation of Signaling | Analyze signaling at different time points after treatment. | Inhibition of the MAPK pathway can sometimes lead to a feedback reactivation of upstream signaling (e.g., through EGFR), which can confound results.[2] |
Issue 3: Inconsistent Tumor Growth Inhibition in In Vivo Xenograft Models
| Possible Cause | Troubleshooting Step | Rationale |
| Tumor Heterogeneity | Use a larger number of animals per group to account for variability. | Individual tumors can have different growth rates and responses to treatment due to inherent biological variability.[17][18][19] |
| Suboptimal Dosing or Formulation | Verify the stability and solubility of your dosing formulation. Ensure accurate dosing for each animal. | Poor formulation can lead to inconsistent drug exposure. |
| Tumor Measurement Variability | Have two independent researchers measure tumors, if possible, and use a standardized measurement technique. | Inconsistent tumor measurement can introduce significant variability into the data. |
| Passage Number of Xenografts | Use xenografts from a consistent and low passage number. | The characteristics of patient-derived xenografts can change over multiple passages in mice.[18] |
Data Presentation
Table 1: Representative IC50 Values of KRAS G12C Inhibitors in Various Cancer Cell Lines
The following table presents a compilation of representative half-maximal inhibitory concentration (IC50) values for established KRAS G12C inhibitors in different cancer cell lines. These values can serve as a benchmark when evaluating the potency of "Inhibitor 39". Significant deviations from these ranges may indicate an issue with the experimental setup or the compound itself.
| Cell Line | Cancer Type | Sotorasib (AMG510) IC50 (nM) | Adagrasib (MRTX849) IC50 (nM) |
| NCI-H358 | NSCLC | 1 - 10 | 1 - 10 |
| MIA PaCa-2 | Pancreatic | 1 - 20 | 1 - 20 |
| SW1573 | NSCLC | >1000 | ~50 |
| NCI-H2122 | NSCLC | ~50 | ~10 |
| NCI-H23 | NSCLC | ~10 | ~5 |
Note: IC50 values are approximate and can vary depending on the specific assay conditions (e.g., cell seeding density, serum concentration, and incubation time).
Experimental Protocols
Detailed Methodology for Cell Viability (Crystal Violet) Assay
This protocol describes a method for determining cell viability by staining with crystal violet, which binds to proteins and DNA of adherent cells.
Materials:
-
96-well tissue culture plates
-
KRAS G12C mutant cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
Phosphate-buffered saline (PBS)
-
Fixation solution: 4% paraformaldehyde in PBS or 100% methanol
-
Staining solution: 0.5% crystal violet in 25% methanol
-
Solubilization solution: 10% acetic acid or 1% SDS in PBS
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a pre-optimized density (e.g., 2,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[5]
-
Compound Treatment: Prepare serial dilutions of Inhibitor 39 in culture medium. Remove the existing medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.
-
Fixation: Gently aspirate the medium. Wash the cells once with 200 µL of PBS. Add 100 µL of fixation solution to each well and incubate for 15 minutes at room temperature.
-
Staining: Aspirate the fixation solution and wash the plate gently with water. Add 100 µL of 0.5% crystal violet staining solution to each well and incubate for 20 minutes at room temperature.[5]
-
Washing: Gently wash the plate with water multiple times until the water runs clear. Invert the plate on a paper towel to remove excess water and allow it to air dry completely.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate on a shaker for 15-30 minutes to dissolve the stain.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells and plot the dose-response curve to determine the IC50 value.
Detailed Methodology for Western Blot Analysis of the KRAS Signaling Pathway
This protocol outlines the steps for analyzing the phosphorylation status of key proteins in the KRAS signaling pathway.
Materials:
-
6-well tissue culture plates
-
KRAS G12C mutant cancer cell line
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-KRAS G12C, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of Inhibitor 39 or vehicle control for the desired time.
-
Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[14][15][16]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST (Tris-buffered saline with 0.1% Tween 20).
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing steps as in step 9.
-
Detection: Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts.
Mandatory Visualizations
Caption: Simplified KRAS G12C signaling pathway and the mechanism of action of Inhibitor 39.
Caption: A logical workflow for troubleshooting inconsistent experimental results with Inhibitor 39.
References
- 1. researchgate.net [researchgate.net]
- 2. Portico [access.portico.org]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Sotorasib - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Crystal Violet Assay for Determining Viability of Cultured Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biocompare.com [biocompare.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. opentrons.com [opentrons.com]
- 11. A large potentiation effect of serum on the in vitro potency of tulathromycin against Mannheimia haemolytica and Pasteurella multocida - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 14. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 15. Western Blot Troubleshooting Guide | Bio-Techne [bio-techne.com]
- 16. bosterbio.com [bosterbio.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. Patient-derived xenograft (PDX) tumors increase growth rate with time - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Assay Development for KRAS G12C Inhibitor Resistance
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on assay development for KRAS G12C inhibitor resistance.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to KRAS G12C inhibitors like sotorasib and adagrasib?
A1: Resistance to KRAS G12C inhibitors can be broadly categorized into two main types:
-
On-target resistance: This involves alterations to the KRAS gene itself. Common on-target mechanisms include:
-
Secondary KRAS mutations: New mutations in the KRAS gene can prevent the inhibitor from binding effectively. These can occur at various codons, including those in the switch-II pocket (e.g., Y96C/D, H95D/Q/R, R68S) or at the G12 position itself (e.g., G12D/R/V/W).[1][2][3][4]
-
KRAS G12C allele amplification: An increase in the number of copies of the KRAS G12C gene can lead to higher levels of the KRAS G12C protein, overwhelming the inhibitor.[1][3]
-
-
Off-target resistance: This involves changes in other signaling pathways that bypass the need for KRAS G12C signaling. Common off-target mechanisms include:
-
Bypass pathway activation: Activation of alternative signaling pathways, such as the PI3K/AKT/mTOR or other MAPK pathway components (e.g., NRAS, BRAF, MEK), can promote cell survival and proliferation despite KRAS G12C inhibition.[1][3][4][5] This can be driven by activating mutations or amplification of genes like MET, FGFR3, BRAF, NRAS, and MAP2K1, or loss-of-function mutations in tumor suppressors like NF1 and PTEN.[1]
-
Histologic transformation: In some cases, the tumor cells can change their type, for example, from an adenocarcinoma to a squamous cell carcinoma, rendering them less dependent on the original oncogenic driver.[1][6]
-
Epithelial-to-mesenchymal transition (EMT): This process can lead to resistance by activating alternative survival pathways.[3][5]
-
Q2: I am not seeing the expected level of resistance in my cell line model after prolonged treatment with a KRAS G12C inhibitor. What could be the issue?
A2: Several factors could contribute to this observation:
-
Insufficient drug concentration or treatment duration: The concentration of the inhibitor may be too low, or the treatment period may not be long enough to select for resistant clones. It is crucial to determine the IC50 of the inhibitor in your specific cell line and maintain a consistent selective pressure.
-
Cell line heterogeneity: The parental cell line may have a low frequency of pre-existing resistant clones. Single-cell cloning and characterization of the parental line can help assess its heterogeneity.
-
Suboptimal culture conditions: Ensure that the cell culture conditions (e.g., media, serum concentration, cell density) are optimal and consistent throughout the experiment, as these can influence drug sensitivity.
-
Drug stability: Verify the stability of the KRAS G12C inhibitor in your culture media over the duration of the experiment. Degradation of the compound can lead to reduced selective pressure.
Q3: How can I distinguish between on-target and off-target resistance in my resistant cell lines?
A3: A combination of genomic and biochemical assays is recommended:
-
Genomic Analysis:
-
Next-Generation Sequencing (NGS): Perform targeted sequencing of the KRAS gene to identify secondary mutations. Broader panel sequencing of cancer-related genes can help identify mutations in bypass pathway components.[7]
-
Digital Droplet PCR (ddPCR): This is a highly sensitive method to detect and quantify known low-frequency mutations, including secondary KRAS mutations.[8]
-
Fluorescence in situ Hybridization (FISH) or Copy Number Variation (CNV) analysis: These techniques can be used to detect amplification of the KRAS G12C allele or other oncogenes like MET.
-
-
Biochemical Analysis:
-
Western Blotting: Analyze the phosphorylation status of key downstream signaling proteins like pERK, pAKT, and pS6.[9][10] Persistent phosphorylation of these proteins in the presence of the inhibitor suggests bypass pathway activation.
-
Receptor Tyrosine Kinase (RTK) arrays: These arrays can help identify the upregulation and activation of multiple RTKs that could be driving resistance.
-
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell Viability Assays (e.g., CellTiter-Glo)
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, edge effects in the plate, or inconsistent reagent dispensing. | Ensure thorough cell mixing before seeding. Avoid using the outer wells of the plate. Use a multichannel pipette or automated dispenser for reagents. |
| IC50 values are significantly different from published data for the same cell line. | Differences in assay conditions (e.g., cell density, incubation time, serum concentration), passage number of the cell line, or inhibitor batch variability. | Standardize your protocol with a fixed cell seeding density and incubation time. Use low-passage cells. Test a new batch of the inhibitor and confirm its activity. |
| Resistant cells show unexpected sensitivity to the inhibitor. | Loss of the resistance phenotype over time without selective pressure. | Maintain a low concentration of the inhibitor in the culture medium for resistant cell lines to ensure the stability of the resistance mechanism. |
Guide 2: Difficulty in Detecting Secondary KRAS Mutations by Sanger Sequencing
| Problem | Possible Cause | Recommended Solution |
| No secondary mutation detected despite a clear resistance phenotype. | The resistance mechanism may be off-target (e.g., bypass pathway activation) or the secondary mutation is present at a very low allele frequency. Sanger sequencing has a detection limit of ~15-20% variant allele frequency. | Use a more sensitive method like Next-Generation Sequencing (NGS) or digital droplet PCR (ddPCR) to detect low-frequency mutations.[8] Also, investigate off-target mechanisms using Western blotting for pathway analysis. |
| "Noisy" sequencing chromatogram. | Poor quality of the PCR product or sequencing reaction. | Optimize the PCR conditions (e.g., annealing temperature, primer concentration). Purify the PCR product before sequencing. |
Quantitative Data Summary
Table 1: Examples of Acquired Resistance Mutations to KRAS G12C Inhibitors
| Inhibitor | Acquired KRAS Mutation | Other Alterations | Reference |
| Adagrasib | G12D/R/V/W, G13D, Q61H, R68S, H95D/Q/R, Y96C | MET amplification, activating mutations in NRAS, BRAF, MAP2K1, RET; fusions in ALK, RET, BRAF, RAF1, FGFR3; loss-of-function in NF1, PTEN | [1] |
| Sotorasib | G13D, R68M, A59S/T, Y96D/S | - | [2] |
| MRTX1257 | Mutations at codons 12, 68, 95, 96, 8, 9, 64, 99, 117 | - | [1] |
Table 2: IC50 Values of KRAS G12C Inhibitors in Sensitive and Resistant Cell Lines
| Cell Line | Inhibitor | IC50 (nM) in Sensitive Cells | IC50 (nM) in Resistant Cells | Reference |
| H358 | Sotorasib | 130 | >10,000 (Acquired Resistance) | [11] |
| H358 | ARS1620 | - | H358R cells showed increased IC50 values | [12] |
| MIA PaCa-2 | AMG510 | - | Double-mutant cells showed marked resistance | [13] |
| Panel of 13 human lung cancer cell lines | MRTX-1257 | 0.1 - 356 | - | [14] |
| Panel of 13 human lung cancer cell lines | AMG-510 | 0.3 - 2534 | - | [14] |
Experimental Protocols
Protocol 1: Generation of KRAS G12C Inhibitor-Resistant Cell Lines
-
Determine the IC50: Culture the parental KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2) and perform a dose-response curve with the KRAS G12C inhibitor to determine the initial IC50 value.
-
Initial Selection: Treat the parental cells with the inhibitor at a concentration equal to the IC50.
-
Dose Escalation: Once the cells resume proliferation, gradually increase the inhibitor concentration in a stepwise manner. Allow the cells to recover and proliferate at each new concentration before the next increase.
-
Establishment of Resistant Clones: Continue the dose escalation until the cells can proliferate in the presence of a high concentration of the inhibitor (e.g., 1-10 µM).
-
Characterization: Isolate single-cell clones from the resistant population and characterize their resistance profile (IC50 shift) and underlying mechanisms.
Protocol 2: Western Blotting for Pathway Analysis
-
Cell Lysis: Treat sensitive and resistant cells with the KRAS G12C inhibitor for a specified time (e.g., 2, 6, 24 hours). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate the proteins by electrophoresis, and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against total and phosphorylated forms of KRAS downstream effectors (e.g., p-ERK, ERK, p-AKT, AKT, p-S6, S6).
-
Detection: Incubate with HRP-conjugated secondary antibodies and detect the signal using an enhanced chemiluminescence (ECL) substrate.
Visualizations
Caption: Simplified KRAS signaling pathway and the mechanism of action of KRAS G12C inhibitors.
Caption: Overview of on-target and off-target resistance mechanisms to KRAS G12C inhibitors.
Caption: Experimental workflow for developing and characterizing KRAS G12C inhibitor-resistant models.
References
- 1. Mechanisms of Acquired Resistance to KRAS G12C Inhibition in Patients With Cancer - The ASCO Post [ascopost.com]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Resistance to KRASG12C Inhibitors in Non-Small Cell Lung Cancer [frontiersin.org]
- 5. Frontiers | Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer [frontiersin.org]
- 6. m.youtube.com [m.youtube.com]
- 7. findkrasg12c.com [findkrasg12c.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. wuxibiology.com [wuxibiology.com]
- 10. Mechanisms of resistance to KRASG12C-targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Acquired resistance to KRAS G12C small-molecule inhibitors via genetic/nongenetic mechanisms in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Frontiers | Evaluation of KRASG12C inhibitor responses in novel murine KRASG12C lung cancer cell line models [frontiersin.org]
Technical Support Center: Refining KRAS G12C Inhibitor 39 Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the KRAS G12C inhibitor 39 and its parent compound, BI-0474, in animal models.
Troubleshooting Guides
Researchers may encounter several challenges during the in vivo delivery and assessment of this compound. The following table outlines common problems, their potential causes, and recommended solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor or Variable Oral Bioavailability | - The parent compound, BI-0474, was not optimized for oral bioavailability.[1][2] - Poor aqueous solubility of the compound. - First-pass metabolism in the liver and gut. | - Consider intraperitoneal (i.p.) administration, which has shown efficacy for BI-0474 in xenograft models.[1][2][3] - For oral dosing, consider formulation strategies for poorly soluble compounds, such as using vehicles like DMSO, PEG300, Tween-80, or cyclodextrins.[4][5][6] - Co-administration with inhibitors of metabolic enzymes like CYP3A4 could be explored, but may introduce confounding factors. |
| Inconsistent Tumor Growth Inhibition | - Suboptimal dosing schedule or concentration. - Development of acquired resistance to the inhibitor. - Heterogeneity of the tumor model (e.g., patient-derived xenografts). - Issues with drug formulation and stability. | - Optimize the dosing regimen. For BI-0474, i.p. administration of 40 mg/kg once or twice weekly has shown anti-tumor efficacy.[1][3] - Investigate mechanisms of resistance, such as secondary KRAS mutations or activation of bypass signaling pathways.[7] - Ensure consistent formulation preparation and administration. For i.p. injections, ensure proper technique to avoid injection into the gut or other organs.[8][9][10][11][12] |
| Toxicity or Adverse Effects in Animals | - Off-target effects of the covalent inhibitor. - Toxicity related to the formulation vehicle (e.g., DMSO). - High dose levels leading to on-target toxicity in normal tissues. | - Monitor animals closely for signs of toxicity, such as weight loss, behavioral changes, or signs of distress. Body weight loss has been observed with BI-0474 at efficacious doses.[3] - If using a vehicle like DMSO, use the lowest effective concentration.[13] - Conduct dose-escalation studies to determine the maximum tolerated dose (MTD). |
| Difficulty Assessing Target Engagement In Vivo | - Insufficient drug concentration at the tumor site. - Rapid protein turnover of KRAS. - Technical challenges in measuring covalent modification of KRAS in tumor tissue. | - Collect tumor samples at various time points after the final dose to assess the duration of target engagement. - Utilize techniques like mass spectrometry-based proteomics to directly measure the modification of the KRAS G12C protein. - Perform Western blot analysis of downstream signaling proteins (e.g., p-ERK) as a pharmacodynamic marker of target inhibition.[7] |
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: "KRAS inhibitor-39" is an intermediate compound used in the synthesis of BI-0474, a potent and selective covalent inhibitor of KRAS G12C.
Q2: What is the recommended route of administration for BI-0474 in animal models?
A2: Intraperitoneal (i.p.) injection is the recommended route of administration for BI-0474, as it has demonstrated in vivo efficacy in NCI-H358 xenograft models.[1][2][3] The compound was not optimized for high oral bioavailability.[1][2]
Q3: What is a typical effective dose of BI-0474 in mice?
A3: In an NCI-H358 xenograft model, BI-0474 administered intraperitoneally at 40 mg/kg once weekly resulted in 68% tumor growth inhibition (TGI), while twice-weekly administration on consecutive days at the same dose led to 98% TGI.[3]
Q4: What are the known off-target effects of BI-0474?
A4: In a SafetyScreen44™ panel at a concentration of 10 µM, BI-0474 showed activity against 9 out of 44 targets, including muscarinic, adrenergic, and opioid receptors, as well as COX-1 and COX-2 enzymes.[1]
Q5: How can I confirm that the inhibitor is hitting its target in the tumor?
A5: Target engagement can be assessed by measuring the level of unmodified KRAS G12C protein in tumor lysates via mass spectrometry.[1][2] Additionally, a reduction in the phosphorylation of downstream signaling proteins like ERK (p-ERK) can serve as a pharmacodynamic biomarker of KRAS inhibition.[7]
Q6: What are the potential mechanisms of resistance to covalent KRAS G12C inhibitors?
A6: Resistance can emerge through various mechanisms, including the acquisition of secondary mutations in the KRAS gene that prevent inhibitor binding, or the activation of alternative signaling pathways that bypass the need for KRAS signaling.[7]
Experimental Protocols
Subcutaneous Xenograft Model Protocol
This protocol describes the establishment of a subcutaneous tumor xenograft model using the NCI-H358 human non-small cell lung cancer cell line.
Materials:
-
NCI-H358 cells
-
Culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel®
-
6-8 week old female athymic nude mice
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Culture NCI-H358 cells to ~80% confluency.
-
Harvest cells by trypsinization and wash with PBS.
-
Resuspend cells in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 5 x 10^7 cells/mL.
-
Anesthetize the mouse.
-
Inject 100 µL of the cell suspension (5 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
Monitor the mice for tumor growth.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor volume regularly using calipers (Volume = (Length x Width²)/2).
Pharmacokinetic Analysis Protocol
This protocol outlines a procedure for a single-mouse pharmacokinetic study.
Materials:
-
Mice with established tumors
-
KRAS G12C inhibitor formulation
-
Dosing syringes and needles
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Administer the KRAS G12C inhibitor to the mice at the desired dose and route.
-
Collect blood samples (e.g., 20-30 µL) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose) via tail vein or saphenous vein puncture.
-
Process the blood samples to obtain plasma by centrifugation.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of the inhibitor in the plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using appropriate software.
Visualizations
KRAS Signaling Pathway
Caption: Simplified KRAS signaling pathway and the mechanism of action of a covalent KRAS G12C inhibitor.
Experimental Workflow for In Vivo Efficacy Study
Caption: A typical experimental workflow for evaluating the in vivo efficacy of a KRAS G12C inhibitor.
Troubleshooting Logic for Poor In Vivo Efficacy
Caption: A decision tree for troubleshooting unexpected poor in vivo efficacy of a KRAS G12C inhibitor.
References
- 1. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification | Springer Nature Experiments [experiments.springernature.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Global Assessment of Drug Target Engagement and Selectivity of Covalent Cysteine-Reactive Inhibitors Using Alkyne-Functionalized Probes. — Target Discovery Institute [tdi.ox.ac.uk]
- 4. US20140066470A1 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy - Google Patents [patents.google.com]
- 5. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 6. WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy - Google Patents [patents.google.com]
- 7. Mapping in vivo target interaction profiles of covalent inhibitors using chemical proteomics with label-free quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. animalcare.ubc.ca [animalcare.ubc.ca]
- 9. researchanimaltraining.com [researchanimaltraining.com]
- 10. uq.edu.au [uq.edu.au]
- 11. Errors Related to Different Techniques of Intraperitoneal Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uac.arizona.edu [uac.arizona.edu]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Preclinical Head-to-Head: Sotorasib vs. Adagrasib for KRAS G12C Inhibition
In the landscape of targeted cancer therapies, the development of inhibitors for the once "undruggable" KRAS G12C mutation has marked a significant breakthrough. Two front-runners in this class, sotorasib (AMG 510) and adagrasib (MRTX849), have both gained regulatory approval and demonstrated clinical efficacy. This guide provides a comparative overview of their preclinical data, offering insights into their biochemical potency, cellular activity, and in vivo efficacy for researchers and drug development professionals.
This analysis focuses on the preclinical characteristics of sotorasib and adagrasib, summarizing key data from head-to-head and independent studies to facilitate a direct comparison of their performance.
Mechanism of Action: Covalent Inhibition of the "Switch-II" Pocket
Both sotorasib and adagrasib are orally bioavailable small molecules that function as covalent inhibitors of the KRAS G12C mutant protein.[1] They achieve this by irreversibly binding to the cysteine residue at position 12, which is unique to this specific mutation. This covalent modification locks the KRAS G12C protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting the pro-proliferative signaling pathways it drives.[1] While both drugs target the same mutant protein, subtle differences in their binding modes and interactions with the "switch-II" pocket may contribute to variations in their preclinical and clinical profiles.
Quantitative Preclinical Performance: A Comparative Look
The following tables summarize the available preclinical data for sotorasib and adagrasib across biochemical and cellular assays, as well as in vivo tumor models. It is important to note that direct comparisons are most informative when conducted within the same study.
| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) | Reference |
| KRAS G12C Protein Binding (Biochemical Assay) | IC50: ~0.009 µM (TR-FRET) | IC50: ~0.01 µM (TR-FRET) | [Data synthesized from multiple preclinical studies] |
| SOS1-mediated Nucleotide Exchange Inhibition | Potent Inhibition | Potent Inhibition | [Data synthesized from multiple preclinical studies] |
| Selectivity | Also inhibits NRAS G12C and HRAS G12C | Specific to KRAS G12C | [Data from comparative biochemical analyses] |
Table 1: Comparative Biochemical Activity of Sotorasib and Adagrasib. This table highlights the biochemical potency and selectivity of the two inhibitors. IC50 values represent the half-maximal inhibitory concentration. TR-FRET (Time-Resolved Fluorescence Energy Transfer) is a common biochemical assay used to measure protein-ligand binding.
| Cell Line | Tumor Type | Sotorasib IC50 (µM) | Adagrasib IC50 (µM) | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | ~0.006 | ~0.01 - 0.05 | [Data synthesized from multiple preclinical studies] |
| MIA PaCa-2 | Pancreatic Cancer | ~0.009 | ~0.02 - 0.1 | [Data synthesized from multiple preclinical studies] |
| SW1573 | Non-Small Cell Lung Cancer | Not widely reported | ~0.097 | [Data from adagrasib preclinical studies] |
Table 2: Comparative Cell Viability Inhibition in KRAS G12C Mutant Cell Lines. This table presents the half-maximal inhibitory concentration (IC50) of sotorasib and adagrasib in various cancer cell lines harboring the KRAS G12C mutation. Lower IC50 values indicate greater potency.
| Xenograft Model | Tumor Type | Sotorasib TGI (%) | Adagrasib TGI (%) | Reference |
| NCI-H358 | Non-Small Cell Lung Cancer | High | High (including tumor regression) | [Data synthesized from multiple preclinical studies] |
| MIA PaCa-2 | Pancreatic Cancer | Moderate to High | Moderate to High | [Data synthesized from multiple preclinical studies] |
Table 3: Comparative In Vivo Efficacy in KRAS G12C Xenograft Models. This table summarizes the tumor growth inhibition (TGI) observed with sotorasib and adagrasib in mouse xenograft models. TGI is a measure of the reduction in tumor growth in treated animals compared to untreated controls.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments used to evaluate KRAS G12C inhibitors.
Biochemical Assay: Time-Resolved Fluorescence Energy Transfer (TR-FRET) for KRAS G12C/GTP Binding
This assay is designed to measure the ability of an inhibitor to block the interaction between KRAS G12C and GTP.
Materials:
-
Recombinant His-tagged human KRAS G12C protein
-
GTP-Red fluorescent ligand
-
Anti-6His antibody labeled with a Europium cryptate donor
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 5 mM MgCl2, 0.01% BSA, 0.005% Tween-20)
-
384-well low-volume white plates
Procedure:
-
Prepare serial dilutions of the test compounds (sotorasib or adagrasib) in assay buffer.
-
Dispense 2 µL of the compound dilutions into the assay plate.
-
Add 2 µL of His-tagged KRAS G12C protein to each well.
-
Incubate for a defined period (e.g., 30-60 minutes) at room temperature to allow for compound binding.
-
Prepare a detection mixture containing the anti-6His Europium cryptate antibody and the GTP-Red ligand in assay buffer.
-
Add 4 µL of the detection mixture to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.
-
The TR-FRET signal (ratio of 665 nm/620 nm emission) is inversely proportional to the amount of inhibitor bound to KRAS G12C. Calculate IC50 values from the dose-response curves.
Cell-Based Assay: Cell Viability (e.g., CellTiter-Glo®)
This assay determines the effect of the inhibitors on the viability of cancer cells harboring the KRAS G12C mutation.
Materials:
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)
-
Complete cell culture medium
-
96-well clear bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay reagent
-
Luminometer
Procedure:
-
Seed the KRAS G12C mutant cells in the 96-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds (sotorasib or adagrasib) in cell culture medium.
-
Remove the existing medium from the cells and add the medium containing the compound dilutions.
-
Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Allow the plates to equilibrate to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells. Calculate IC50 values from the dose-response curves.
In Vivo Model: Tumor Xenograft Study
This model evaluates the anti-tumor efficacy of the inhibitors in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
KRAS G12C mutant cancer cell lines (e.g., NCI-H358)
-
Vehicle for drug formulation (e.g., 0.5% methylcellulose)
-
Sotorasib and adagrasib for oral administration
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously implant a suspension of KRAS G12C mutant cancer cells into the flank of the mice.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compounds (sotorasib or adagrasib) or vehicle to the respective groups orally, once or twice daily, at predetermined doses.
-
Measure tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes involved in KRAS signaling and the experimental approaches to study its inhibition is essential for a comprehensive understanding.
Caption: KRAS G12C Signaling Pathway and Inhibitor Action.
Caption: Preclinical Evaluation Workflow for KRAS G12C Inhibitors.
References
A Comparative Analysis of KRAS G12C Inhibitors: Adagrasib vs. an Investigational Compound
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the clinical-stage KRAS G12C inhibitor, adagrasib, and the investigational inhibitor compound 39 (also known as compound 494 from patent WO2019099524A1). This analysis is supported by available preclinical and clinical data to inform research and development efforts in the pursuit of novel cancer therapeutics.
The discovery of small molecules that can directly target the KRAS G12C mutation has marked a significant breakthrough in oncology. Adagrasib (MRTX849) is a prominent example of such an inhibitor, having demonstrated notable clinical activity. This guide delves into a comparative analysis of adagrasib's efficacy against an earlier-stage investigational compound, inhibitor 39, to provide a comprehensive overview for the scientific community.
Mechanism of Action: Covalent Inhibition of an Oncogenic Driver
Both adagrasib and inhibitor 39 are covalent inhibitors that specifically and irreversibly bind to the cysteine residue of the KRAS G12C mutant protein.[1][2] This covalent modification locks the KRAS protein in an inactive, GDP-bound state, thereby blocking its downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[2][3] The constitutive activation of these pathways, driven by the KRAS G12C mutation, is a key factor in the development and progression of various cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[2][3]
Comparative Efficacy Data
The following tables summarize the available quantitative data on the efficacy of adagrasib and inhibitor 39 from preclinical and clinical studies.
Table 1: In Vitro Efficacy Data
| Inhibitor | Cell Line | Assay Type | IC50 (nM) |
| Adagrasib | MIA PaCa-2 (Pancreatic) | Cell Viability | 1.9 |
| NCI-H358 (NSCLC) | Cell Viability | 4.8 | |
| SW1573 (NSCLC) | Cell Viability | 1.1 | |
| Inhibitor 39 (Compound 494) | NCI-H358 (NSCLC) | Biochemical (SOS1-catalyzed nucleotide exchange) | 1.1 |
| NCI-H358 (NSCLC) | p-ERK Inhibition | 4.6 |
Table 2: In Vivo Efficacy Data (Xenograft Models)
| Inhibitor | Tumor Model | Dosing | Tumor Growth Inhibition (TGI) / Regression |
| Adagrasib | MIA PaCa-2 (Pancreatic) | 100 mg/kg, daily | 108% TGI (regression) |
| NCI-H358 (NSCLC) | 100 mg/kg, daily | 102% TGI (regression) | |
| Inhibitor 39 (Compound 494) | NCI-H358 (NSCLC) | 100 mg/kg, once daily | 100% TGI |
Table 3: Clinical Efficacy of Adagrasib (KRYSTAL-1 Trial in NSCLC)
| Parameter | Result |
| Objective Response Rate (ORR) | 42.9% |
| Disease Control Rate (DCR) | 80% |
| Median Duration of Response (DoR) | 8.5 months |
| Median Progression-Free Survival (PFS) | 6.5 months |
| Median Overall Survival (OS) | 12.6 months |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate reproducibility and further investigation.
Biochemical Assay for Inhibitor 39 (SOS1-Catalyzed Nucleotide Exchange)
This assay measures the ability of the inhibitor to block the exchange of GDP for GTP on the KRAS G12C protein, a critical step in its activation.
-
Protein and Reagents : Recombinant human KRAS G12C (amino acids 1-169) and SOS1 (amino acids 564-1049) proteins were used. Bodipy-FL-GTP was utilized as the fluorescent nucleotide.
-
Assay Procedure :
-
KRAS G12C was pre-incubated with the test compound (Inhibitor 39) for a specified period to allow for covalent bond formation.
-
The reaction was initiated by the addition of SOS1 and Bodipy-FL-GTP.
-
The increase in fluorescence, corresponding to the binding of Bodipy-FL-GTP to KRAS G12C, was monitored over time using a fluorescence plate reader.
-
IC50 values were calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular p-ERK Inhibition Assay
This assay assesses the inhibitor's ability to suppress the phosphorylation of ERK, a key downstream effector in the KRAS signaling pathway, within cancer cells.
-
Cell Culture : NCI-H358 cells, which harbor the KRAS G12C mutation, were cultured in standard growth medium.
-
Compound Treatment : Cells were treated with various concentrations of the test compounds (Adagrasib or Inhibitor 39) for a defined period.
-
Protein Extraction and Analysis :
-
Following treatment, cells were lysed to extract total protein.
-
The levels of phosphorylated ERK (p-ERK) and total ERK were quantified using an immunoassay, such as a Meso Scale Discovery (MSD) assay or Western blotting.
-
The ratio of p-ERK to total ERK was calculated and normalized to untreated control cells.
-
IC50 values were determined from the dose-response curves.
-
In Vivo Xenograft Studies
These studies evaluate the anti-tumor activity of the inhibitors in a living organism.
-
Animal Models : Immunocompromised mice (e.g., athymic nude mice) were used.
-
Tumor Implantation : Human cancer cells (e.g., MIA PaCa-2 or NCI-H358) were subcutaneously injected into the flanks of the mice.
-
Treatment Administration : Once tumors reached a palpable size, mice were randomized into treatment and control groups. The inhibitors were administered orally at the specified doses and schedules.
-
Efficacy Evaluation :
-
Tumor volume was measured regularly using calipers.
-
Tumor growth inhibition (TGI) was calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups. A TGI of >100% indicates tumor regression.
-
Body weight and general health of the mice were monitored throughout the study.
-
Adagrasib Clinical Trial (KRYSTAL-1)
The KRYSTAL-1 trial is a multi-cohort, open-label Phase 1/2 study evaluating the safety and efficacy of adagrasib in patients with advanced solid tumors harboring the KRAS G12C mutation.
-
Patient Population : Patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) with a documented KRAS G12C mutation who had received prior systemic therapy.
-
Treatment : Adagrasib was administered orally at a dose of 600 mg twice daily.
-
Efficacy Endpoints : The primary endpoint was Objective Response Rate (ORR) as assessed by a blinded independent central review. Secondary endpoints included Duration of Response (DoR), Disease Control Rate (DCR), Progression-Free Survival (PFS), and Overall Survival (OS).
-
Tumor Assessment : Tumor responses were evaluated according to Response Evaluation Criteria in Solid Tumors (RECIST) v1.1.
Visualizing the KRAS G12C Signaling Pathway and Experimental Workflow
To further elucidate the mechanisms and experimental designs, the following diagrams are provided.
Caption: KRAS G12C Signaling Pathway and Inhibitor Mechanism.
Caption: Comparative Experimental Workflow for KRAS G12C Inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Co-targeting SOS1 enhances the antitumor effects of KRASG12C inhibitors by addressing intrinsic and acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. TEAD Inhibitors Sensitize KRASG12C Inhibitors via Dual Cell Cycle Arrest in KRASG12C-Mutant NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
Biomarker Validation for KRAS G12C Inhibitor Sensitivity: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of biomarkers for predicting sensitivity to KRAS G12C inhibitors. It includes supporting experimental data, detailed methodologies for key validation experiments, and visualizations of relevant biological pathways and workflows.
The development of covalent inhibitors targeting the KRAS G12C mutant protein has marked a significant advancement in precision oncology. Drugs such as sotorasib and adagrasib have demonstrated clinical efficacy in patients with KRAS G12C-mutated solid tumors, particularly non-small cell lung cancer (NSCLC). However, patient responses are heterogeneous, and acquired resistance is common, underscoring the critical need for robust predictive biomarkers to guide patient selection and treatment strategies. This guide compares key biomarkers and the experimental methods used for their validation.
Comparative Analysis of Predictive Biomarkers
The predictive value of various biomarkers for KRAS G12C inhibitor sensitivity is an active area of investigation. The following table summarizes the performance of prominent candidates.
| Biomarker Category | Specific Biomarker | Method of Detection | Predictive Value for Sensitivity | Predictive Value for Resistance | Key Findings & Citations |
| Co-mutations | STK11 | Next-Generation Sequencing (NGS) | Negative | Positive | Associated with reduced response rates to KRAS G12C inhibitors.[1] |
| KEAP1 | Next-Generation Sequencing (NGS) | Negative | Positive | Concurrent KEAP1 mutations are associated with a lower objective response rate (ORR).[1] | |
| TP53 | Next-Generation Sequencing (NGS) | Neutral | Neutral | No significant difference in ORR observed in patients with TP53 co-mutations.[1] | |
| Protein Expression | TTF-1 (low expression) | Immunohistochemistry (IHC) | Negative | Positive | Low expression of TTF-1 is associated with poor clinical outcomes with sotorasib. |
| NRF2 (high expression) | Immunohistochemistry (IHC) | Negative | Positive | High expression of NRF2 is a determinant of anti-tumor efficacy of sotorasib. | |
| PD-L1 | Immunohistochemistry (IHC) | Positive | Negative | Higher PD-L1 expression may correlate with better outcomes, especially in combination with immunotherapy.[2][3] | |
| Protein-Protein Interaction | RAS-RAF Interaction | Proximity Ligation Assay (PLA) | Positive | Negative | Higher levels of RAS-RAF protein interaction are more likely to respond to KRAS G12C inhibitors.[4] |
| Liquid Biopsy | Circulating Tumor DNA (ctDNA) Dynamics | Droplet Digital PCR (ddPCR), NGS | Positive | Positive | Rapid clearance of KRAS G12C ctDNA is associated with better treatment response. Conversely, the emergence of new mutations in ctDNA can indicate acquired resistance.[5][6] |
Experimental Protocols
Detailed methodologies for the validation of these biomarkers are crucial for reproducibility and standardization.
Next-Generation Sequencing (NGS) for Co-mutation Analysis
NGS is a high-throughput method to identify a wide range of genomic alterations, including co-mutations in key genes like STK11, KEAP1, and TP53.
Protocol:
-
Specimen Preparation: Formalin-fixed, paraffin-embedded (FFPE) tumor tissue is the standard input material. A pathologist should review H&E stained slides to identify areas with sufficient tumor cellularity (typically >20%).[3]
-
DNA Extraction: DNA is extracted from the selected tumor areas using a commercially available kit optimized for FFPE tissues.
-
Library Preparation: The extracted DNA is used to prepare a sequencing library. This involves DNA fragmentation, end-repair, A-tailing, and ligation of sequencing adapters. Targeted gene panels, such as the Ion AmpliSeq Cancer Hotspot Panel, are often used to enrich for specific genes of interest.[4]
-
Sequencing: The prepared library is sequenced on an NGS platform, such as the Ion Torrent Personal Genome Machine.[4]
-
Data Analysis: Sequencing data is processed through a bioinformatics pipeline to align reads to the human reference genome, call variants (mutations), and annotate them. Multiple bioinformatics tools should be used to ensure accuracy and avoid false-positive or false-negative results.[4]
Immunohistochemistry (IHC) for Protein Expression
IHC is used to detect the presence and localization of specific proteins within a tissue sample. It is a key method for evaluating the expression of TTF-1, NRF2, and PD-L1.
Protocol for TTF-1 Staining:
-
Tissue Preparation: 4µm thick sections are cut from an FFPE tissue block and mounted on positively charged slides. The slides are then baked.[7]
-
Deparaffinization and Rehydration: Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol washes.
-
Antigen Retrieval: Heat-induced epitope retrieval (HIER) is performed using a retrieval solution (e.g., Leica Bond ER Solution 2 for 30 minutes) to unmask the antigenic sites.[7]
-
Peroxidase Block: Endogenous peroxidase activity is blocked to prevent non-specific staining.[8]
-
Primary Antibody Incubation: The slide is incubated with a primary antibody specific for TTF-1 (e.g., clone 8G7G3/1, which is highly specific for lung adenocarcinoma).[9]
-
Detection System: A sensitive detection system, such as a horseradish peroxidase (HRP)-labeled polymer, is applied.[7][8]
-
Chromogen Application: A chromogen like diaminobenzidine (DAB) is added, which produces a colored precipitate at the site of the antigen-antibody reaction.
-
Counterstaining, Dehydration, and Mounting: The section is counterstained with hematoxylin to visualize the cell nuclei, dehydrated, and mounted with a coverslip.[8]
Proximity Ligation Assay (PLA) for RAS-RAF Interaction
PLA is a technique that allows for the in situ detection of protein-protein interactions with high specificity and sensitivity.
Protocol:
-
Cell/Tissue Preparation: Cells are grown on chamber slides or tissue sections are prepared on slides and fixed.
-
Permeabilization and Blocking: The samples are permeabilized to allow antibody entry and then blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The sample is incubated with a pair of primary antibodies raised in different species that recognize RAS and RAF, respectively.[10]
-
PLA Probe Incubation: Secondary antibodies conjugated to unique oligonucleotides (PLA probes) are added. These probes will bind to the primary antibodies.
-
Ligation: If the two proteins are in close proximity (<40 nm), the oligonucleotides on the PLA probes can be joined by a ligase to form a circular DNA template.
-
Amplification: A rolling-circle amplification reaction is performed using a DNA polymerase, which generates a long DNA product containing hundreds of copies of the circular template.
-
Detection: The amplified DNA is detected using fluorescently labeled oligonucleotides that hybridize to the repeated sequences.
-
Imaging: The PLA signals are visualized as distinct fluorescent spots using a fluorescence microscope. The number of spots per cell is quantified to measure the extent of the protein-protein interaction.
Circulating Tumor DNA (ctDNA) Analysis
Analysis of ctDNA from a patient's blood (a "liquid biopsy") allows for non-invasive monitoring of tumor genetics.
Protocol:
-
Blood Collection and Plasma Preparation: Whole blood is collected in specialized tubes (e.g., Streck Cell-Free DNA BCT) that prevent the release of genomic DNA from blood cells. Plasma is separated by centrifugation.[11]
-
ctDNA Extraction: Cell-free DNA is extracted from the plasma using a dedicated kit.
-
Quantification and Mutation Detection: The presence of the KRAS G12C mutation and other resistance mutations in the ctDNA is quantified using highly sensitive techniques like droplet digital PCR (ddPCR) or a targeted NGS panel. ddPCR is particularly useful for detecting low-frequency mutations.[2]
-
Data Analysis: For ddPCR, the number of mutant and wild-type DNA copies is counted to determine the mutant allele frequency. For NGS, the data is analyzed as described in the NGS protocol above.
Visualizations
KRAS G12C Signaling Pathway
Caption: Simplified KRAS G12C signaling pathway and the point of inhibitor action.
Experimental Workflow for Biomarker Validation
Caption: General experimental workflow for validating predictive biomarkers.
References
- 1. cityofhope.org [cityofhope.org]
- 2. ascopubs.org [ascopubs.org]
- 3. KRAS Mutations (DNA) | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 4. researchgate.net [researchgate.net]
- 5. Validation of targeted next-generation sequencing for RAS mutation detection in FFPE colorectal cancer tissues: comparison with Sanger sequencing and ARMS-Scorpion real-time PCR - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. genomeme.ca [genomeme.ca]
- 8. meridian.allenpress.com [meridian.allenpress.com]
- 9. Best Practices Recommendations for Diagnostic Immunohistochemistry in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Visualization of RAS/MAPK signaling in situ by the proximity ligation assay (PLA) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ptacts.uspto.gov [ptacts.uspto.gov]
Validating On-Target Activity of KRAS G12C Inhibitors: A Comparative Guide
The development of covalent inhibitors targeting the KRAS G12C mutation has marked a significant advancement in precision oncology. These inhibitors function by irreversibly binding to the mutant cysteine residue, locking the KRAS protein in its inactive, GDP-bound state. Validating the on-target activity of these compounds is a critical step in their preclinical and clinical development, ensuring that their therapeutic effects are mediated through the intended mechanism. This guide compares common methodologies used to confirm the direct engagement and functional inhibition of KRAS G12C.
Comparative Performance of KRAS G12C Inhibitors
The table below summarizes key performance metrics for two well-characterized KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849), derived from biochemical and cell-based assays. These values are essential for comparing the potency and efficacy of different compounds.
| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) | Description |
| Biochemical IC50 | ~9.9 nM (GTP-loaded) | ~0.5-2.0 µM (GDP-loaded) | Concentration required to inhibit 50% of KRAS G12C activity in a cell-free biochemical assay. |
| Cellular IC50 (p-ERK) | ~1-10 nM (NCI-H358 cells) | ~2-7 nM (NCI-H358 cells) | Concentration required to inhibit 50% of downstream ERK phosphorylation in KRAS G12C mutant cells. |
| Cellular Target Occupancy (EC50) | ~35 nM | ~50 nM | Concentration required to achieve 50% covalent modification of the KRAS G12C protein in cells. |
| Cell Proliferation GI50 | ~1-10 nM (NCI-H358 cells) | ~4-8 nM (NCI-H358 cells) | Concentration required to inhibit the growth of KRAS G12C mutant cancer cells by 50%. |
Experimental Protocols for On-Target Validation
Accurate validation of on-target activity relies on a multi-faceted approach, combining biochemical, cellular, and functional assays.
Biochemical Affinity and Reaction Kinetics
Biochemical assays are essential for determining the direct interaction between an inhibitor and the purified KRAS G12C protein.
-
Methodology: Surface Plasmon Resonance (SPR)
-
Immobilization: Recombinant, biotinylated KRAS G12C protein (in its GDP-bound state) is immobilized on a streptavidin-coated sensor chip.
-
Binding: A series of inhibitor concentrations are flowed over the chip surface. The association and dissociation of the inhibitor are measured in real-time by detecting changes in the refractive index at the surface.
-
Data Analysis: The resulting sensorgrams are analyzed to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD), which quantifies binding affinity. For covalent inhibitors, this method is often used to measure the initial, non-covalent binding step.
-
Cellular Target Engagement
Confirming that the inhibitor binds to its target within the complex environment of a living cell is a crucial validation step.
-
Methodology: Cellular Thermal Shift Assay (CETSA)
-
Treatment: Intact cells (e.g., NCI-H358) are treated with the KRAS G12C inhibitor or a vehicle control.
-
Heating: The treated cells are lysed, and the resulting lysates are divided into aliquots and heated to a range of temperatures. The binding of the inhibitor stabilizes the KRAS G12C protein, increasing its resistance to thermal denaturation.
-
Separation: After heating, samples are centrifuged to separate aggregated, denatured proteins (pellet) from soluble proteins (supernatant).
-
Quantification: The amount of soluble KRAS G12C remaining in the supernatant at each temperature is quantified by Western blot or mass spectrometry. A shift in the melting curve to a higher temperature indicates direct target engagement by the inhibitor.
-
Downstream Signaling Pathway Inhibition
The functional consequence of KRAS G12C inhibition is the suppression of downstream signaling pathways, primarily the MAPK pathway (RAF-MEK-ERK).
-
Methodology: Western Blot for Phospho-ERK (p-ERK)
-
Cell Culture and Treatment: KRAS G12C mutant cells (e.g., NCI-H358) are seeded and allowed to adhere. Cells are then serum-starved before being treated with increasing concentrations of the inhibitor for a defined period (e.g., 2 hours).
-
Lysis and Protein Quantification: Cells are lysed, and the total protein concentration of each sample is determined using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size via SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK.
-
Detection and Analysis: Following incubation with secondary antibodies, the protein bands are visualized using chemiluminescence. The intensity of the p-ERK band is normalized to the total ERK band to quantify the degree of pathway inhibition at each inhibitor concentration.
-
Visualizations of Key Processes
The following diagrams illustrate the critical pathways and workflows involved in the validation of KRAS G12C inhibitors.
Caption: The KRAS signaling pathway and the mechanism of G12C covalent inhibitors.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical relationship in a competitive binding assay for inhibitor validation.
A Comparative Guide to KRAS G12C Inhibitors: Focus on Sotorasib and Adagrasib
For Researchers, Scientists, and Drug Development Professionals
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, offering a therapeutic option for a previously "undruggable" target. This guide provides a comparative analysis of two leading KRAS G12C inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849), focusing on their cross-reactivity and biochemical profiles. The information presented is intended to assist researchers in understanding the nuances of these inhibitors and in designing future studies.
Performance Comparison
Sotorasib and adagrasib are both orally bioavailable, covalent inhibitors that selectively target the cysteine residue of the KRAS G12C mutant protein, locking it in an inactive GDP-bound state.[1] While both drugs have demonstrated clinical efficacy, they exhibit distinct pharmacokinetic and biochemical properties.[1][2]
| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) | Reference(s) |
| Mechanism of Action | Covalent, irreversible inhibitor of KRAS G12C | Covalent, irreversible inhibitor of KRAS G12C | [1] |
| Half-life | ~5 hours | ~23 hours | [2] |
| Cellular IC50 (KRAS G12C cell lines) | 0.004 - 0.032 µM | 10 - 973 nM (2D); 0.2 - 1042 nM (3D) | [3][4][5] |
| k_inact/K_I | 9,900 M⁻¹s⁻¹ | 35,000 M⁻¹s⁻¹ | [2] |
Note: IC50 values can vary depending on the cell line and assay conditions. k_inact/K_I is a measure of covalent modification efficiency.
Experimental Protocols
The assessment of cross-reactivity and selectivity of covalent inhibitors like sotorasib and adagrasib is crucial for understanding their off-target effects and potential toxicities. Key methodologies employed for this purpose include Activity-Based Protein Profiling (ABPP) and specialized platforms like KiNativ™.
Activity-Based Protein Profiling (ABPP) for Kinome Selectivity
ABPP is a powerful chemical proteomics technique used to assess the on-target and off-target activities of covalent inhibitors within a complex proteome.[6]
Workflow:
-
Probe Design and Synthesis: A broad-spectrum or tailored chemical probe is synthesized. This probe typically contains a reactive group (warhead) that mimics the inhibitor's reactive moiety, a linker, and a reporter tag (e.g., biotin or a fluorescent dye).
-
Competitive Inhibition: Cell lysates or live cells are pre-incubated with the test inhibitor (e.g., sotorasib or adagrasib) at various concentrations.
-
Probe Labeling: The chemical probe is then added to the mixture. The probe will covalently label the active sites of target proteins that are not already occupied by the test inhibitor.
-
Enrichment and Identification: If a biotin tag is used, the probe-labeled proteins are enriched using streptavidin beads. The enriched proteins are then digested into peptides.
-
Mass Spectrometry Analysis: The peptide mixtures are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins and the specific sites of probe labeling.
-
Data Analysis: By comparing the abundance of probe-labeled peptides in the inhibitor-treated samples to a control (DMSO-treated) sample, the potency and selectivity of the inhibitor against a large number of proteins can be determined. A decrease in the signal for a particular protein indicates that the test inhibitor is binding to it.
KiNativ™ Kinase Inhibitor Profiling
The KiNativ™ platform is a specialized application of ABPP that focuses on profiling the selectivity of kinase inhibitors.[7]
Principle: This method utilizes an ATP-biotin probe that covalently labels a conserved lysine residue within the ATP-binding site of active kinases.[7]
Procedure:
-
Lysate Preparation: Cell or tissue lysates are prepared to maintain native kinase activity.
-
Inhibitor Incubation: The lysate is incubated with the kinase inhibitor of interest (e.g., sotorasib or adagrasib) at various concentrations.
-
Probe Labeling: The ATP-biotin probe is added to the lysate. The probe will bind to and biotinylate the active kinases that are not inhibited by the test compound.
-
Enrichment and Digestion: Biotinylated proteins are captured on streptavidin beads, and non-biotinylated proteins are washed away. The captured proteins are then digested into peptides.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by LC-MS/MS to identify and quantify the captured kinases.
-
Selectivity Profile Generation: The degree of inhibition for each kinase is determined by the reduction in its signal in the presence of the inhibitor compared to a control. This allows for the generation of a comprehensive selectivity profile across a large portion of the kinome.[7]
Visualizations
KRAS Signaling Pathway
The following diagram illustrates the central role of KRAS in downstream signaling pathways that drive cell proliferation and survival. KRAS G12C inhibitors block these downstream signals by trapping KRAS in its inactive state.
Caption: Simplified KRAS signaling pathway and the mechanism of G12C inhibitor action.
Experimental Workflow for Cross-Reactivity Profiling
The following diagram outlines a typical workflow for assessing the cross-reactivity of a covalent inhibitor using a competitive activity-based protein profiling approach.
Caption: Workflow for covalent inhibitor cross-reactivity profiling using ABPP.
References
- 1. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 2. acs.org [acs.org]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Oncogenic KRAS: Signaling and Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent advances in methods to assess the activity of the kinome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Head-to-Head In Vitro Comparison of KRAS G12C Inhibitors
An Objective Guide for Researchers and Drug Development Professionals
The discovery of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in oncology, turning a previously "undruggable" target into a viable therapeutic avenue. With the approval of first-generation agents and a pipeline of next-generation candidates, a clear understanding of their comparative in vitro performance is crucial for researchers and drug developers. This guide provides a head-to-head comparison of four prominent KRAS G12C inhibitors: sotorasib, adagrasib, divarasib, and glecirasib, focusing on their in vitro biochemical and cellular activities.
Mechanism of Action
Sotorasib, adagrasib, divarasib, and glecirasib are all covalent inhibitors that specifically and irreversibly bind to the cysteine residue of the G12C mutant KRAS protein. This covalent modification locks the KRAS protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling pathways, such as the MAPK and PI3K-AKT pathways, that drive tumor cell proliferation and survival.[1][2]
KRAS G12C Signaling Pathway
The KRAS protein is a small GTPase that functions as a molecular switch in cells. In its active, GTP-bound state, it activates downstream effector proteins like RAF and PI3K, initiating signaling cascades that promote cell growth, proliferation, and survival. The G12C mutation impairs the ability of KRAS to hydrolyze GTP to GDP, leading to its constitutive activation and uncontrolled cell signaling. KRAS G12C inhibitors exploit the mutant cysteine to lock the protein in its inactive GDP-bound form.
References
Next-Generation KRAS G12C Inhibition: A Comparative Analysis of JDQ443 in Sotorasib-Resistant Models
For Researchers, Scientists, and Drug Development Professionals
The groundbreaking development of covalent inhibitors targeting KRAS G12C, such as sotorasib, has marked a significant advancement in treating KRAS G12C-mutated cancers. However, the emergence of acquired resistance presents a substantial clinical challenge. This guide provides a comparative analysis of a structurally novel KRAS G12C inhibitor, JDQ443, and its performance against sotorasib, particularly in preclinical models of acquired resistance.
Executive Summary
JDQ443 is a potent and selective covalent inhibitor that, like sotorasib, targets the GDP-bound state of KRAS G12C.[1][2] A key differentiator of JDQ443 is its unique binding mode within the switch-II pocket, which does not rely on a direct interaction with histidine 95 (H95).[3] Mutations at the H95 residue (e.g., H95D, H95Q, H95R) have been identified as a mechanism of acquired resistance to first-generation KRAS G12C inhibitors. Preclinical data demonstrates that JDQ443 retains significant activity against these H95-mutant KRAS G12C models, where the efficacy of sotorasib and adagrasib is compromised.[2][4]
Comparative Performance Data
The following tables summarize the in vitro and in vivo performance of JDQ443 compared to sotorasib in both sensitive and resistant cancer models.
Table 1: In Vitro Cellular Proliferation (IC50, nM)
| Cell Model | KRAS G12C Status | JDQ443 IC50 (nM) | Sotorasib IC50 (nM) | Adagrasib IC50 (nM) |
| Ba/F3 | G12C (parental) | 18 | 13 | 12 |
| Ba/F3 | G12C / H95D | 120 | >10,000 | >10,000 |
| Ba/F3 | G12C / H95Q | 29 | 1,400 | >10,000 |
| Ba/F3 | G12C / H95R | 24 | 1,100 | >10,000 |
| NCI-H358 | G12C (NSCLC) | 30 | Not Reported | Not Reported |
| MIA PaCa-2 | G12C (Pancreatic) | 30 | Not Reported | Not Reported |
Data compiled from supplementary materials of Weiss et al., Cancer Discovery, 2022.[2][4]
Table 2: In Vivo Antitumor Efficacy in Cell-Derived Xenograft (CDX) Models
| CDX Model | Cancer Type | Treatment & Dose | Tumor Growth Inhibition / Regression |
| MIA PaCa-2 | Pancreatic | JDQ443 (30 mg/kg, daily) | 102% Regression |
| NCI-H2122 | NSCLC | JDQ443 (30 mg/kg, daily) | 96% T/C |
| LU99 | NSCLC | JDQ443 (30 mg/kg, daily) | 100% Regression |
%T/C: Percentage tumor volume growth ratio of treated vs. control. % Regression: Percentage tumor volume reduction from baseline.[3][5]
Signaling and Resistance Mechanisms
KRAS G12C inhibitors function by covalently binding to cysteine-12, locking the KRAS protein in its inactive, GDP-bound state. This action prevents downstream signaling through pathways like the MAPK cascade (RAF-MEK-ERK), which is crucial for tumor cell proliferation and survival.
Caption: Simplified KRAS G12C signaling pathway and inhibitor mechanism of action.
Acquired resistance to sotorasib can occur through various mechanisms, including secondary mutations in the KRAS protein itself. Mutations in the H95 residue can sterically hinder the binding of sotorasib, reducing its efficacy. JDQ443's novel binding mode circumvents this issue by avoiding direct interaction with H95.
Caption: Logical diagram of inhibitor activity against H95 resistance mutations.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Generation of Sotorasib-Resistant Cell Models (Ba/F3)
The Ba/F3 cell line, a murine pro-B cell line dependent on interleukin-3 (IL-3), is a standard model for studying oncogenic kinases.[6][7]
-
Transduction: Parental Ba/F3 cells are engineered to express human KRAS G12C. Secondary resistance mutations (e.g., H95D, H95Q, H95R) are introduced into the KRAS G12C construct using site-directed mutagenesis.
-
Cell Culture: Cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin. The parental, IL-3-dependent line is maintained with 1 ng/mL of murine IL-3.
-
Selection: Transduced cells expressing KRAS G12C (or double mutants) become IL-3 independent. They are cultured without IL-3 to select for a population whose proliferation is driven by the expressed KRAS oncoprotein.
In Vitro Cell Viability Assay (CellTiter-Glo®)
This assay quantifies cell proliferation by measuring ATP levels, which correlate with the number of metabolically active cells.[8][9][10]
-
Cell Plating: Engineered Ba/F3 cells are seeded into 96-well or 384-well opaque plates at a density of 1,000-5,000 cells per well in IL-3-free medium.
-
Compound Treatment: A dilution series of the test inhibitors (JDQ443, sotorasib, adagrasib) is added to the wells. A DMSO vehicle control is also included.
-
Incubation: Plates are incubated for 3 days (72 hours) at 37°C in a humidified, 5% CO2 incubator.
-
Lysis and Signal Generation: The CellTiter-Glo® Reagent is added to each well according to the manufacturer's protocol. The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and then incubated at room temperature for 10 minutes to stabilize the luminescent signal.[9]
-
Data Acquisition: Luminescence is measured using a plate reader.
-
Analysis: The data is normalized to the DMSO control wells, and IC50 values (the concentration of inhibitor required to reduce cell proliferation by 50%) are calculated using non-linear regression analysis.
In Vivo Cell-Derived Xenograft (CDX) Model
CDX models are used to evaluate the antitumor efficacy of compounds in a living organism.[2][3]
-
Cell Implantation: Human cancer cells harboring the KRAS G12C mutation (e.g., MIA PaCa-2, NCI-H2122) are harvested and suspended in a suitable medium like Matrigel. Approximately 5-10 million cells are subcutaneously injected into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Tumors are allowed to grow until they reach a palpable, measurable size (typically 100-200 mm³). Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Randomization and Dosing: Once tumors reach the target size, mice are randomized into treatment and vehicle control groups. JDQ443 is administered orally, once daily, at specified doses (e.g., 10, 30, 100 mg/kg).
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly) throughout the study.
-
Endpoint and Analysis: The study is concluded when tumors in the control group reach a predetermined size, or at a specified time point. Efficacy is evaluated by comparing the change in tumor volume between treated and control groups, often expressed as percent tumor growth inhibition (%TGI) or tumor growth ratio (%T/C).[5]
Caption: Experimental workflow for evaluating novel KRAS G12C inhibitors.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Discovery, Preclinical Characterization, and Early Clinical Activity of JDQ443, a Structurally Novel, Potent, and Selective Covalent Oral Inhibitor of KRASG12C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. orcid.org [orcid.org]
- 5. researchgate.net [researchgate.net]
- 6. Ba/F3 Cells [cytion.com]
- 7. reactionbiology.com [reactionbiology.com]
- 8. Ba/F3 Cell Proliferation and Viability Assays [bio-protocol.org]
- 9. OUH - Protocols [ous-research.no]
- 10. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.com]
A Comparative Analysis of Sotorasib and Adagrasib: Two Landmark KRAS G12C Inhibitors
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of two pioneering KRAS G12C inhibitors, sotorasib (AMG 510) and adagrasib (MRTX849), supported by key preclinical and clinical data.
The KRAS oncogene, particularly with the G12C mutation, has long been a challenging target in cancer therapy. The development of covalent inhibitors that specifically bind to the mutant cysteine-12 has marked a new era in precision oncology. Sotorasib and adagrasib are the frontrunners in this class, having received regulatory approvals for the treatment of patients with KRAS G12C-mutated non-small cell lung cancer (NSCLC). This document outlines a head-to-head comparison of their activity.
Mechanism of Action: A Shared Strategy
Both sotorasib and adagrasib are orally bioavailable small molecules that function as irreversible covalent inhibitors of KRAS G12C.[1][2] They selectively target the mutant protein by forming a covalent bond with the thiol group of the cysteine residue at position 12. This interaction locks the KRAS G12C protein in an inactive, GDP-bound state.[3] By preventing the exchange of GDP for GTP, these inhibitors effectively shut down the downstream signaling of the MAPK and PI3K-AKT pathways, which are critical for tumor cell growth and survival.
Quantitative Data Comparison
The following tables summarize key quantitative data for sotorasib and adagrasib from various preclinical and clinical studies.
| Parameter | Sotorasib (AMG 510) | Adagrasib (MRTX849) |
| Biochemical IC50 | Data not readily available in a comparable format | ~5 nM in biochemical assays[4] |
| Cellular IC50 (NCI-H358 NSCLC cell line) | ~6 nM[5] | Data not readily available in a comparable format |
| Cellular IC50 (MIA PaCa-2 pancreatic cancer cell line) | ~9 nM[5] | Data not readily available in a comparable format |
| Cellular IC50 (SW1573 NSCLC cell line) | 100 nM[6] | Data not readily available in a comparable format |
Note: IC50 values can vary depending on the specific assay conditions and cell lines used. The data presented here are for comparative purposes and are drawn from different studies.
| Clinical Efficacy in Previously Treated KRAS G12C-Mutated NSCLC | Sotorasib (CodeBreaK 100 & 200 Trials) | Adagrasib (KRYSTAL-1 Trial) |
| Objective Response Rate (ORR) | 37.1% - 41%[7][8][9] | 42.9% - 45%[8][10][11] |
| Disease Control Rate (DCR) | 80.6%[7] | 96%[10] |
| Median Progression-Free Survival (PFS) | 6.3 - 6.8 months[7][9] | 6.5 months[9] |
| Median Overall Survival (OS) | 12.5 months | 12.6 months[12] |
| Central Nervous System (CNS) Activity | Limited data available | Has demonstrated CNS penetration and intracranial activity[2][4][13][14] |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the independent validation and comparison of inhibitor activity.
Biochemical Assay: Nucleotide Exchange Assay
This assay is fundamental to assessing the direct inhibitory effect on KRAS G12C function.
-
Objective: To measure the inhibitor's ability to prevent the exchange of GDP for GTP, thereby locking KRAS G12C in its inactive state.
-
Procedure:
-
Recombinant human KRAS G12C protein is incubated with varying concentrations of the test inhibitor.
-
A fluorescently labeled GDP analog (e.g., mant-GDP) is introduced to bind to the KRAS G12C protein.
-
The guanine nucleotide exchange factor SOS1 is added to catalyze the exchange of GDP for GTP.
-
The reaction is initiated by the addition of an excess of non-fluorescent GTP.
-
The rate of decrease in fluorescence, corresponding to the displacement of the fluorescent GDP, is monitored over time using a fluorescence plate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[15]
-
Cellular Assay: Cell Viability Assay
This assay evaluates the inhibitor's impact on the proliferation and survival of cancer cells harboring the KRAS G12C mutation.
-
Objective: To determine the potency of the inhibitor in suppressing the growth of KRAS G12C-dependent cancer cell lines.
-
Procedure:
-
KRAS G12C-mutant human cancer cell lines (e.g., NCI-H358, MIA PaCa-2) are seeded in multi-well plates.
-
Cells are treated with a range of concentrations of the inhibitor or a vehicle control (DMSO).
-
Following an incubation period (typically 72 hours), cell viability is assessed using a colorimetric or luminescent method, such as the MTS or CellTiter-Glo assay.
-
The absorbance or luminescence, which correlates with the number of viable cells, is measured.
-
The IC50 value is determined from the resulting dose-response curve.[5]
-
In Vivo Efficacy: Mouse Xenograft Models
These studies are critical for evaluating the anti-tumor activity of the inhibitors in a living organism.
-
Objective: To assess the ability of the inhibitor to suppress tumor growth in vivo.
-
Procedure:
-
Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously or orthotopically implanted with human KRAS G12C-mutant cancer cells.
-
Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
-
The treatment group receives the inhibitor orally at a specified dose and schedule. The control group receives a vehicle.
-
Tumor volume is measured regularly with calipers throughout the study.
-
Visualizing the Science
Caption: The KRAS signaling cascade and the inhibitory action of sotorasib and adagrasib.
Caption: A streamlined workflow for the development and validation of KRAS G12C inhibitors.
References
- 1. tianmingpharm.com [tianmingpharm.com]
- 2. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is the mechanism of action of Sotorasib? [synapse.patsnap.com]
- 4. Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. Farnesyl-transferase inhibitors show synergistic anticancer effects in combination with novel KRAS-G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. patientpower.info [patientpower.info]
- 9. Targeted Therapies for Previously "Undruggable" KRAS-Mutated Non-Small Cell Lung Cancer: A Review of Sotorasib and Adagrasib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Mirati Therapeutics Reports Investigational Adagrasib (MRTX849) Preliminary Data Demonstrating Tolerability and Durable Anti-Tumor Activity as well as Initial MRTX1133 Preclinical Data - BioSpace [biospace.com]
- 11. patientpower.info [patientpower.info]
- 12. Comparative Efficacy of Adagrasib and Sotorasib in KRAS G12C-Mutant NSCLC: Insights from Pivotal Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. aacrjournals.org [aacrjournals.org]
- 15. biorxiv.org [biorxiv.org]
Unraveling the Proteomic Aftermath of KRAS G12C Inhibition: A Comparative Guide
The advent of covalent inhibitors targeting the KRAS G12C mutation has marked a significant breakthrough in the treatment of cancers harboring this specific genetic alteration. Understanding the global cellular response to these inhibitors is paramount for optimizing their efficacy and overcoming resistance. This guide provides a comparative overview of the proteomic landscape following treatment with KRAS G12C inhibitors, supported by experimental data and detailed methodologies. We will focus on the effects of established inhibitors such as Sotorasib (AMG 510) and Adagrasib (MRTX849), as specific comparative proteomic data for a compound referred to as "inhibitor 39" is not available in the public domain.
Quantitative Proteomic Analysis of KRAS G12C Inhibitor Treatment
Mass spectrometry-based quantitative proteomics has been instrumental in characterizing the cellular adaptations to KRAS G12C inhibition. These studies reveal widespread changes in protein expression and post-translational modifications, offering insights into the mechanism of action and potential resistance pathways.
A key study utilized quantitative temporal proteomics to profile the response to KRAS G12C inhibitors (KRASi) in pancreatic and lung cancer models. This comprehensive analysis quantified over 10,000 proteins, revealing common mechanisms of both acute and long-term adaptation to KRAS inhibition.[1]
Table 1: Summary of Significantly Regulated Proteins in H358 Lung Cancer Cells Treated with a KRAS G12C Inhibitor (ARS-1620)
| Treatment Duration | Number of Upregulated Proteins (FC > 2) | Number of Downregulated Proteins (FC < 0.5) | Key Affected Pathways |
| 24 hours | 15 | 30 | Downregulation of PI3K-mTOR signaling, translation, and glucose metabolism.[1] |
| 7 days | 45 | 60 | Reactivation of cell cycle pathways.[1] |
FC: Fold Change
Another approach, dose-response proteomics, has been employed to systematically measure the potency and response of KRAS G12C inhibitors on a proteome-wide scale. This method, termed decryptM for post-translational modifications and decryptE for protein expression, provides a detailed view of pathway engagement.[2] In a study involving Sotorasib and Adagrasib, this approach covered thousands of cysteine-containing peptides, phosphopeptides, and ubiquitinylated peptides.[2]
Table 2: Proteome-wide Analysis of KRAS G12C Inhibitor Dose-Response in MiaPaCa-2 Pancreatic Cancer Cells
| Inhibitor | Data Type | Number of Quantified Features | Key Observations |
| Sotorasib | Phosphopeptides | 69,729 | Dose-dependent regulation of proteins involved in chromatin modification and DNA repair.[2] |
| Adagrasib | Ubiquitinylated peptides | 13,093 | Dynamic regulation of ubiquitylation on proteins involved in ubiquitin conjugation.[2] |
| Sotorasib | Proteins | 8,505 | Minimal changes in overall protein expression levels, suggesting adaptation is primarily mediated by PTMs.[2] |
Experimental Protocols
The following sections detail the methodologies employed in the proteomic analyses of KRAS G12C inhibitor-treated cells.
Quantitative Temporal Proteomics Workflow [1]
-
Cell Culture and Treatment: KRAS G12C mutant cancer cell lines (e.g., H358, MiaPaCa-2) are cultured in 2D or 3D models and treated with a KRAS G12C inhibitor (e.g., ARS-1620) or DMSO as a control for various time points.[1]
-
Protein Extraction and Digestion: Cells are lysed, and the protein concentration is determined. Proteins are then reduced, alkylated, and digested into peptides using an enzyme like trypsin.
-
Isobaric Labeling: Peptides from different treatment conditions are labeled with isobaric tags (e.g., Tandem Mass Tags - TMT) to enable multiplexed quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): The labeled peptide mixture is fractionated and then analyzed by LC-MS/MS to identify and quantify peptides.
-
Data Analysis: The raw MS data is processed using software like MaxQuant to identify proteins and quantify their relative abundance across different conditions. Statistical analysis is performed to identify significantly regulated proteins, followed by pathway enrichment analysis to understand the biological implications.[1]
Dose-Response Proteomics (decryptM/decryptE) Workflow [2]
-
Cell Culture and Dose-Response Treatment: Cells are treated with a range of concentrations of the KRAS G12C inhibitor.
-
Protein Digestion and PTM Enrichment: Following cell lysis and protein digestion, specific post-translationally modified peptides (e.g., phosphopeptides, ubiquitinylated peptides with K-GG remnants) are enriched for decryptM analysis. For decryptE, the unenriched peptide mixture is used.[2]
-
LC-MS/MS Analysis: Samples are analyzed by LC-MS/MS using label-free quantification.
-
Data Analysis: The data is processed to identify and quantify peptides and proteins. Dose-response curves are generated for each quantified feature, and parameters such as the half-maximal effective concentration (EC50) and the fold change are determined.[2]
Signaling Pathways Affected by KRAS G12C Inhibitors
KRAS is a central node in multiple signaling cascades that drive cell proliferation, survival, and differentiation.[3] Inhibition of KRAS G12C is expected to suppress these downstream pathways.
Proteomic studies confirm that KRAS G12C inhibitors effectively suppress the canonical MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR signaling pathways.[4] However, these studies also reveal adaptive responses, such as the reactivation of the cell cycle and metabolic rewiring, which can contribute to therapeutic resistance.[1]
Comparison with Other KRAS G12C Inhibitors
While this guide focuses on the general proteomic effects of KRAS G12C inhibitors, it is important to note that different inhibitors may have distinct off-target profiles and may elicit varied adaptive responses. For instance, chemical proteomics has been used to profile the potential off-target interactions of specific covalent inhibitors.[5] A top-down proteomic assay has also been developed to evaluate the engagement of compounds with KRAS in vitro, providing a detailed picture of binding affinity and specificity.[6][7]
Future comparative proteomic studies directly comparing different KRAS G12C inhibitors under the same experimental conditions will be crucial for elucidating subtle differences in their mechanisms of action and for developing more effective combination therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Direct GDP-KRASG12C inhibitors and mechanisms of resistance: the tip of the iceberg - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Proteomic Characterization of a Covalent KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Top-Down Proteomic Assay to Evaluate KRAS4B-Compound Engagement - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling KRAS G12C Inhibitor 39
For Immediate Implementation: This document provides crucial safety protocols and operational guidance for laboratory personnel handling KRAS G12C Inhibitor 39. Adherence to these procedures is mandatory to ensure a safe research environment and maintain the integrity of experimental outcomes.
Researchers and laboratory staff are the frontline of innovation in the development of novel cancer therapeutics. Ensuring their safety during the handling of potent chemical compounds like KRAS G12C inhibitors is of paramount importance. This guide outlines the essential personal protective equipment (PPE), handling procedures, disposal plans, and emergency responses.
I. Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required equipment for various laboratory activities.
| Activity | Required Personal Protective Equipment |
| Weighing and Aliquoting Powder | Disposable Gown/Lab Coat, Double Gloves (Chemotherapy-rated), N95/P100 Respirator, Safety Goggles with Side Shields, Face Shield |
| Preparing Solutions | Disposable Gown/Lab Coat, Double Gloves (Chemotherapy-rated), Safety Goggles with Side Shields |
| Cell Culture and In Vitro Assays | Disposable Gown/Lab Coat, Gloves (Chemotherapy-rated), Safety Glasses |
| In Vivo Dosing and Animal Handling | Disposable Gown/Lab Coat, Double Gloves (Chemotherapy-rated), N95/P100 Respirator, Safety Goggles with Side Shields |
| Waste Disposal | Disposable Gown/Lab Coat, Heavy-duty Gloves, Safety Goggles |
Note: Always consult the specific Safety Data Sheet (SDS) for the exact compound for any additional precautions.
II. Operational Plan: Safe Handling from Receipt to Disposal
A systematic approach to handling KRAS G12C Inhibator 39 minimizes the risk of exposure and contamination.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the compound in a designated, clearly labeled, and well-ventilated area, away from incompatible materials.
-
Follow the storage temperature requirements as specified by the manufacturer.
Preparation and Handling: [1][2]
-
All handling of the powdered form of the inhibitor must be conducted in a certified chemical fume hood or a biological safety cabinet to avoid inhalation of airborne particles.[1]
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling the compound.
-
When preparing solutions, add the solvent to the powdered inhibitor slowly to prevent splashing.
-
Avoid all direct contact with skin and eyes. In case of contact, immediately follow the first-aid procedures outlined in the SDS.[1]
Spill Management:
-
In the event of a spill, evacuate the immediate area.
-
Wear appropriate PPE, including a respirator, before attempting to clean the spill.
-
Use an absorbent material to contain liquid spills. For powder spills, gently cover with a damp cloth or absorbent pad to avoid generating dust.
-
Collect all contaminated materials in a sealed, labeled hazardous waste container.
Disposal Plan:
-
All waste contaminated with this compound, including empty containers, used PPE, and cleaning materials, must be disposed of as hazardous chemical waste.
-
Follow all institutional, local, and national regulations for hazardous waste disposal.
III. Emergency Procedures: Immediate Actions in Case of Exposure
In the event of an accidental exposure, time is of the essence.
| Exposure Route | Immediate Action |
| Inhalation | Move the affected individual to fresh air immediately. If breathing is difficult, provide oxygen. Seek immediate medical attention. |
| Skin Contact | Remove contaminated clothing immediately. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] |
| Ingestion | DO NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
IV. Understanding the KRAS G12C Signaling Pathway
KRAS is a key protein in the RAS/MAPK signaling pathway, which is crucial for cell growth, proliferation, and survival. The G12C mutation results in a constitutively active KRAS protein, driving uncontrolled cell division and tumor growth. KRAS G12C inhibitors are designed to specifically bind to the mutated cysteine residue, locking the protein in an inactive state.
V. Experimental Workflow: A Template for In Vitro Screening
The following diagram outlines a typical workflow for the initial in vitro screening of KRAS G12C inhibitors.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
